4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c1-11-7-5(9)2-3-10-6(7)4-8;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYOLOVNOGZWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657408 | |
| Record name | 4-Chloro-2-(chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503058-51-3 | |
| Record name | 4-Chloro-2-(chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl-3-methoxy-4-chloropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development Professionals
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Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for rigorous, independently validated experimental work and safety assessments.
Executive Summary
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS 503058-51-3) is a critical pyridine-based intermediate with significant applications in the pharmaceutical industry. Its tailored molecular architecture, featuring two distinct chlorine substituents and a methoxy group, renders it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, synthesis, applications, particularly in the development of proton pump inhibitors (PPIs), and essential safety and handling protocols. The content is structured to deliver both foundational knowledge and actionable insights for professionals engaged in medicinal chemistry and process development.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry.
| Property | Value |
| CAS Number | 503058-51-3[1][2][3] |
| Molecular Formula | C7H8Cl3NO[1][2][3][4] |
| Molecular Weight | 228.50 g/mol [1][2][4] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 128-131 °C (literature value for a similar compound)[5] |
| Solubility | Information not widely available, but likely soluble in polar solvents like water and alcohols. |
| Purity | Typically ≥98% for pharmaceutical applications |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. While specific proprietary methods may vary, a general and logical synthetic approach is outlined below.
Conceptual Synthetic Workflow:
Caption: A logical workflow for the synthesis of this compound.
Protocol Insights and Causality:
-
Step 1: Synthesis of the Pyridine Core. A common starting material for related structures is maltol, which can be converted to 3-methoxy-2-methyl-4-pyranone.[6] This intermediate then undergoes chlorination, often with a reagent like phosphorus oxychloride (POCl3), to form the 4-chloro-3-methoxy-2-methylpyridine core.[6] The use of a significant excess of the chlorinating agent is often necessary to drive the reaction to completion.
-
Step 2: Side-Chain Chlorination. The methyl group at the 2-position is then chlorinated. This is a critical step that introduces the reactive chloromethyl group. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are commonly used for this transformation, which typically proceeds via a free-radical mechanism.[7] Careful control of stoichiometry and reaction conditions is crucial to prevent over-chlorination.
-
Step 3: Hydrochloride Salt Formation. The final step is the formation of the hydrochloride salt. This is achieved by treating the free base with hydrogen chloride, often in a suitable solvent like isopropanol or ether. The salt form generally offers improved stability, crystallinity, and handling properties compared to the free base.
Applications in Pharmaceutical Development
The primary application of this compound is as a key building block in the synthesis of proton pump inhibitors (PPIs). These drugs are widely used to treat acid-related gastrointestinal disorders.
Exemplary Application in PPI Synthesis (Conceptual):
Sources
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- 5. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride: Properties, Analysis, and Application
Introduction: The Pivotal Role in Proton Pump Inhibitor Synthesis
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS No: 503058-51-3) is a critical pyridine-based intermediate in the pharmaceutical industry. Its significance lies primarily in its role as a key building block for the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. PPIs, such as pantoprazole and rabeprazole, are widely prescribed for treating acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The precise structure and reactivity of this intermediate are paramount for the efficient and high-purity production of the final active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling considerations for this compound, tailored for researchers, chemists, and process development scientists in the pharmaceutical field.
Chemical Identity and Structure
The structural integrity of this intermediate is the foundation of its chemical reactivity. The molecule features a pyridine ring substituted with a chloro group at the 4-position, a reactive chloromethyl group at the 2-position, and a methoxy group at the 3-position. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
Caption: Figure 1: Chemical Structure.
Molecular Formula: C₇H₈Cl₃NO[1][2] Molecular Weight: 228.5 g/mol [1][2] IUPAC Name: 4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride[1] SMILES: COC1=C(C=CN=C1CCl)Cl.Cl[1] CAS Number: 503058-51-3[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for process development, formulation, and quality control. While specific experimental data for this exact compound is not widely published, the table below summarizes known information and data from closely related structural analogs.
| Property | Value | Source / Comment |
| Appearance | White to off-white solid | General observation for similar pyridine hydrochloride salts. |
| Melting Point | Data not available. A structural analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, melts at 128-131 °C.[3][4] | This value should be used with caution as the substitution pattern differs. Experimental determination is recommended. |
| Solubility | Soluble in water. Sparingly soluble in methanol, slightly soluble in chloroform.[5] | Data is for a related compound. The hydrochloride salt form generally imparts aqueous solubility. |
| pKa | Data not available. | The pyridine nitrogen is basic and will be protonated at low pH. The exact pKa would require experimental determination. |
| Storage Conditions | 2-8°C, under an inert atmosphere. | Recommended for maintaining long-term stability and preventing degradation. |
Analytical Methodologies: Ensuring Purity and Quality
The purity of this intermediate directly impacts the quality and impurity profile of the final API. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC/MS), is the method of choice for assessing purity and identifying potential process-related impurities or degradation products.
Rationale for Method Selection
The choice of a Reverse-Phase HPLC (RP-HPLC) method is based on the moderate polarity of the molecule. A C18 stationary phase provides a suitable hydrophobic surface for retaining the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) allows for controlled elution. Mass spectrometry provides unparalleled sensitivity and selectivity, which is crucial for detecting and quantifying trace-level impurities, especially those that may be genotoxic.[6]
Example Workflow for Purity Analysis by LC/MS
The following diagram and protocol outline a typical workflow for the quality control analysis of this compound.
Caption: Figure 2: Workflow for LC/MS Purity Analysis.
Detailed Step-by-Step Protocol (Adapted from a similar compound)
This protocol is adapted from a validated method for a closely related genotoxic impurity in pantoprazole and serves as an excellent starting point for method development.[6]
-
Preparation of Mobile Phase:
-
Aqueous Buffer (A): Prepare a 10 mM solution of ammonium acetate in high-purity water.
-
Organic Modifier (B): Use HPLC-grade acetonitrile.
-
Working Mobile Phase: For an isocratic elution, pre-mix the buffer and acetonitrile. A common starting point is a ratio like 80:20 (A:B).[6] The exact ratio should be optimized to achieve good peak shape and resolution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in and dilute to 10.0 mL with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis, or full scan for initial assessment.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Temperature: ~350 °C.
-
Note: These parameters must be optimized for the specific instrument and analyte.
-
-
Validation Parameters:
-
As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6]
-
Stability, Reactivity, and Handling
Chemical Stability
Under recommended storage conditions (2-8°C, protected from moisture and light), this compound is a stable solid. However, its reactivity makes it susceptible to degradation under adverse conditions.
-
Hydrolytic Stability: The chloromethyl group is the primary site of reactivity and is susceptible to hydrolysis, particularly under neutral to basic conditions, which would yield the corresponding hydroxymethyl derivative. The hydrochloride form provides some protection against this by maintaining an acidic environment.
-
Thermal Stability: Avoid exposure to excess heat, as this can accelerate degradation.[7] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]
Reactivity and Synthetic Application
The synthetic utility of this intermediate is derived from the electrophilic nature of the chloromethyl group at the 2-position of the pyridine ring. This group is an excellent leaving group, making it highly susceptible to nucleophilic substitution.
In the synthesis of rabeprazole, for instance, the chloromethyl group reacts with the thiol group of 2-mercaptobenzimidazole in the presence of a base (like sodium hydroxide) to form a thioether linkage, which is the core structure of the final drug molecule.[8] The choice of solvent and base is critical to control the reaction rate and minimize side products.
Safe Handling and Personal Protective Equipment (PPE)
Based on GHS classifications for this and similar compounds, this compound should be handled with care.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[9]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
-
Conclusion
This compound is more than just a chemical; it is an enabling intermediate for the large-scale production of life-changing proton pump inhibitors. Its proper synthesis, purification, and handling are governed by its distinct physicochemical properties. A robust analytical strategy, centered around techniques like LC/MS, is not merely a quality control step but a necessity to ensure the safety and efficacy of the final pharmaceutical products. The insights provided in this guide are intended to equip scientists and researchers with the foundational knowledge required to handle and utilize this pivotal compound effectively and safely.
References
-
ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - Physico-chemical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.
-
Pharmaffiliates. (n.d.). CAS No: 503058-51-3 | 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Solubility Landscape of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors.[1][2] Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategies, and ultimately, the economic viability of large-scale API production. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. This document moves beyond a simple recitation of data, instead focusing on the causal relationships between solvent properties and solute behavior, and equipping the reader with the tools to conduct robust, self-validating solubility studies.
Introduction: The Strategic Importance of Solubility in API Synthesis
In the intricate multi-step syntheses that characterize modern pharmaceutical manufacturing, the solubility of intermediates like this compound is a cornerstone of process development.[1][2] Inadequate solubility can lead to a cascade of challenges, including poor reaction kinetics, difficulties in product isolation and purification, and the potential for batch-to-batch variability. Conversely, a thorough understanding of a compound's solubility profile across a range of organic solvents empowers the process chemist to:
-
Optimize Reaction Conditions: Selecting a solvent that ensures all reactants remain in a single phase can significantly enhance reaction rates and yields.
-
Develop Efficient Purification Protocols: Crystallization, a common and highly effective purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
-
Streamline Downstream Processing: The choice of solvent can impact filtration rates, drying times, and the overall efficiency of product isolation.
This guide will provide a detailed protocol for the experimental determination of the solubility of this compound, contextualized with a discussion of the underlying physicochemical principles.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of this compound offers valuable clues to its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃NO | [3] |
| Molecular Weight | 228.5 g/mol | [3] |
| Structure | Pyridine ring with chloro, chloromethyl, and methoxy substituents; hydrochloride salt | [3] |
The presence of a pyridine ring, a methoxy group, and two chloro substituents imparts a degree of polarity to the molecule. Furthermore, its formulation as a hydrochloride salt introduces ionic character. This suggests that the compound will exhibit greater solubility in polar solvents capable of hydrogen bonding and solvating the ionic species. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.
Based on these structural features, we can anticipate the following solubility trends:
-
High to Moderate Solubility: In polar protic solvents like methanol and ethanol, due to their ability to form hydrogen bonds and solvate the hydrochloride salt.
-
Moderate to Low Solubility: In polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate. While these solvents have dipoles that can interact with the solute, they lack the hydrogen-bonding capability of protic solvents.
-
Very Low Solubility: In nonpolar solvents like hexane, toluene, and dichloromethane, which lack the ability to effectively solvate a polar, ionic compound.
It is important to note that while these predictions provide a useful starting point, empirical determination is essential for obtaining accurate, actionable data.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a detailed, step-by-step guide for applying this method to this compound.
Materials and Equipment
-
This compound (of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
A calibrated analytical balance
-
A thermostatically controlled shaker or incubator
-
A centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-validated HPLC method with a calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Interpreting the Results: The Interplay of Solvent Properties and Solubility
The empirically determined solubility data should be analyzed in the context of the physicochemical properties of both the solute and the solvents.
The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" provides a foundational framework for understanding solubility. The ionic nature of the hydrochloride salt and the polar functional groups of this compound dictate its preference for polar solvents.
A Deeper Dive into Solvent-Solute Interactions
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent at solvating both the cation (pyridinium ion) and the anion (chloride ion) of the salt through ion-dipole interactions. Additionally, their ability to act as hydrogen bond donors and acceptors allows for strong interactions with the nitrogen and oxygen atoms in the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess significant dipole moments, enabling them to engage in dipole-dipole interactions with the polar regions of the solute. However, their inability to donate hydrogen bonds limits their solvating power compared to protic solvents, generally resulting in lower solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. These forces are insufficient to overcome the strong intermolecular forces within the crystal lattice of the ionic solute, leading to very poor solubility.
Logical Relationships Diagram
Caption: Relationship between solute/solvent properties and expected solubility.
Conclusion: From Data to Decision-Making
A comprehensive understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it is a critical component of robust and efficient process development. By employing the systematic experimental approach outlined in this guide and interpreting the results through the lens of fundamental physicochemical principles, researchers and drug development professionals can make informed decisions that will positively impact reaction optimization, purification strategies, and the overall success of the API manufacturing process. The methodologies and insights provided herein are intended to serve as a valuable resource for navigating the complex yet crucial landscape of solubility in pharmaceutical development.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A. (2003).
- Jouyban, A. (2010).
- Yalkowsky, S. H., & He, Y. (2003).
- Bergström, C. A., & Avdeef, A. (2019).
- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
PubChem. (2024). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]
Sources
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- 3. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. dissolutiontech.com [dissolutiontech.com]
Spectroscopic data of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 503058-51-3), a key intermediate in pharmaceutical synthesis. Given that detailed experimental spectral data for this compound is not widely available in public databases, this document serves as a practical guide for researchers on acquiring and interpreting the necessary spectroscopic data to confirm its identity, purity, and structure. The methodologies outlined are grounded in established principles of analytical chemistry and validated through practices with structurally similar molecules.
Introduction: The Importance of Spectroscopic Verification
This compound is a substituted pyridine derivative with the molecular formula C₇H₈Cl₃NO and a molecular weight of 228.5 g/mol .[1][2] Its precise structure, containing multiple reactive sites, necessitates rigorous characterization to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will detail the theoretical and practical aspects of applying these techniques for the unambiguous structural elucidation of the title compound.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecule's structure is fundamental to predicting and interpreting its spectroscopic data. The following diagram illustrates the chemical structure of this compound.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and quality control. We will dissect the molecule's structure to predict the chemical shift, multiplicity, and integration of each proton environment. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring a high-quality spectrum and discusses potential complexities such as solvent effects and common impurities. The core objective is to furnish a robust framework for interpreting the ¹H NMR spectrum of this compound, ensuring confidence in its structural verification.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the proton pump inhibitor Pantoprazole[1]. Given the stringent purity and structural integrity requirements in drug development, unambiguous characterization of such intermediates is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[2] ¹H NMR, in particular, offers a rapid and definitive method to probe the electronic environment of every proton in a molecule, providing invaluable information about connectivity and stereochemistry. This guide moves beyond a simple data sheet, offering a detailed scientific narrative that explains the causal relationships between the molecular structure of this compound and its resulting spectral signature.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all unique proton environments. The structure consists of a pyridine ring with four substituents: a chloro group at position 4, a chloromethyl group at position 2, a methoxy group at position 3, and a hydrochloride salt formed with the pyridine nitrogen.
This configuration gives rise to five distinct proton environments:
-
H-6: The proton on the pyridine ring at position 6.
-
H-5: The proton on the pyridine ring at position 5.
-
-CH₂Cl: The two protons of the chloromethyl group.
-
-OCH₃: The three protons of the methoxy group.
-
N-H: The proton associated with the pyridinium hydrochloride.
Caption: Structure of this compound.
Recommended Experimental Protocol
Acquiring a clean, high-resolution ¹H NMR spectrum requires careful sample preparation and appropriate instrument parameter selection. The hydrochloride nature of the analyte dictates the choice of solvent.
Sample Preparation
-
Solvent Selection: Due to the salt-like character of the compound, deuterated chloroform (CDCl₃) is a poor solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it readily dissolves hydrochloride salts and has a high boiling point, minimizing evaporation. Deuterated water (D₂O) is an alternative, but will result in the exchange and disappearance of the N-H proton signal.
-
Sample Weighing: Accurately weigh 10-15 mg of the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. If necessary, add a small amount (1-5 µL) of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution of the sample. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | Excellent solubility for hydrochloride salts. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative 1D proton acquisition. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | Ensures all signals, including the downfield N-H proton, are captured. |
| Acquisition Time | ≥ 3 seconds | Allows for sharp signals and good resolution. |
| Relaxation Delay (D1) | 5 seconds | Ensures full relaxation of protons for accurate integration. |
| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with the recommended sample mass. |
Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.
Detailed Spectral Interpretation
The predicted ¹H NMR spectrum is governed by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the chloro groups, and the positive charge on the pyridinium ion all contribute to a general downfield shift of the ring protons.[2][3]
Predicted Chemical Shifts (δ), Integration, and Multiplicity
-
N-H Proton: The proton on the positively charged nitrogen is expected to be significantly deshielded. In DMSO-d₆, it will likely appear as a broad singlet at a very downfield chemical shift, potentially in the range of δ 12.0 - 14.0 ppm . Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Its integration will correspond to one proton.
-
Pyridine Proton H-6: This proton is in the α-position relative to the pyridinium nitrogen, making it the most deshielded of the ring protons.[2] It is further deshielded by the adjacent chloromethyl group. It will couple with the H-5 proton, appearing as a doublet . Its chemical shift is predicted to be in the region of δ 8.6 - 8.9 ppm with an integration of one proton. The coupling constant (³J) should be typical for ortho-coupling in pyridines, around 4-6 Hz.[2]
-
Pyridine Proton H-5: This proton is in the β-position to the nitrogen and ortho to the strongly electron-withdrawing chloro group at C-4. It will also appear as a doublet due to coupling with H-6. Its chemical shift is predicted to be around δ 7.8 - 8.1 ppm , with an integration corresponding to one proton.
-
Chloromethyl Protons (-CH₂Cl): These protons are attached to a carbon that is bonded to both the electron-withdrawing pyridine ring and a chlorine atom. This environment causes a significant downfield shift. As there are no adjacent protons, the signal will be a sharp singlet . The predicted chemical shift is in the range of δ 4.8 - 5.2 ppm , integrating to two protons.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are in a relatively standard environment, attached to an oxygen atom bonded to the aromatic ring. They will appear as a sharp singlet with an integration of three protons. Their chemical shift is expected around δ 3.9 - 4.2 ppm .
Summary of Predicted ¹H NMR Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | 12.0 - 14.0 | Broad Singlet | 1H | N/A |
| H-6 | 8.6 - 8.9 | Doublet (d) | 1H | ³J ≈ 4-6 |
| H-5 | 7.8 - 8.1 | Doublet (d) | 1H | ³J ≈ 4-6 |
| -CH₂Cl | 4.8 - 5.2 | Singlet (s) | 2H | N/A |
| -OCH₃ | 3.9 - 4.2 | Singlet (s) | 3H | N/A |
Potential Spectral Complexities
In a real-world laboratory setting, several factors can introduce complexity into the spectrum.
-
Solvent Residual Peaks: The residual proton signal for DMSO-d₅ in DMSO-d₆ appears as a quintet around δ 2.50 ppm.[4] A peak for water (H₂O), which is often present in DMSO, will typically appear as a broad singlet around δ 3.3 ppm.[4]
-
Hygroscopic Nature: Hydrochloride salts are often hygroscopic. Absorbed water will increase the intensity of the H₂O signal in the spectrum.
-
Synthesis-Related Impurities: Depending on the synthetic route, impurities may be present.[5][6] Common impurities could include residual solvents from purification (e.g., toluene, dichloromethane) or incompletely chlorinated starting materials. For example, the corresponding hydroxymethyl precursor would show a -CH₂OH signal around δ 4.5 ppm and an -OH proton signal.
Conclusion
The ¹H NMR spectrum of this compound provides a distinct and predictable set of signals that allow for its unambiguous identification. The key spectral fingerprints are two doublets in the aromatic region for the pyridine protons, two singlets for the chloromethyl and methoxy groups, and a characteristic broad downfield signal for the N-H proton when DMSO-d₆ is used as the solvent. By understanding the underlying principles of chemical shifts and coupling, and by following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the structure and assess the purity of this vital pharmaceutical intermediate.
References
- Vertex AI Search. (2026). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
- BenchChem. (2025).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
- PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804.
- DVACHEM. 4-Chloro-2-(chloromethyl)-3-methoxypyridine hydrochloride | 503058-51-3 | DVA05851.
- Simson Pharma Limited. 4-Chloro-2-chloromethyl-3-methoxypyridine, hydrochloride | CAS No- 503058-51-3.
- Pharmaffiliates. CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride.
- SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013).
- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Bulletin de l'Academie Polonaise des Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
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An In-Depth Technical Guide on the Reactivity of the Chloromethyl Group in Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethylpyridines are a pivotal class of heterocyclic compounds, serving as versatile synthons in the fields of medicinal chemistry and materials science.[1] Their utility stems from the inherent reactivity of the chloromethyl group, which, modulated by the electronic properties of the pyridine ring and its substituents, allows for the strategic introduction of the pyridylmethyl moiety into a diverse array of molecular architectures.[1][2] This guide provides a comprehensive exploration of the factors governing the reactivity of the chloromethyl group in substituted pyridines. We will delve into the mechanistic underpinnings of their reactions, the profound influence of substituent positioning and electronic effects, and provide field-proven experimental protocols for their synthetic transformations.
Introduction: The Strategic Importance of Chloromethylpyridines
The pyridine scaffold is a cornerstone in the design of pharmaceuticals and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[3][4] The incorporation of a chloromethyl group onto this heterocycle introduces a highly reactive electrophilic center, transforming the molecule into a potent alkylating agent.[5][6] This dual functionality makes chloromethylpyridines indispensable intermediates for the synthesis of a wide range of compounds, from active pharmaceutical ingredients (APIs) to sophisticated ligands for catalysis.[3][7] Understanding and controlling the reactivity of the chloromethyl group is therefore paramount for any researcher working with these valuable building blocks.
Fundamental Principles of Reactivity
The reactivity of the chloromethyl group in pyridines is primarily dictated by the polarization of the carbon-chlorine bond. The electronegative chlorine atom withdraws electron density, rendering the adjacent methylene carbon electrophilic and susceptible to nucleophilic attack.[1] The pyridine ring itself, being an electron-deficient heterocycle, further enhances this electrophilicity.[4] However, the precise nature and rate of reaction are significantly influenced by a confluence of factors, including the isomeric position of the chloromethyl group and the electronic nature of other substituents on the pyridine ring.
The Influence of Isomeric Position
The position of the chloromethyl group relative to the ring nitrogen has a profound impact on its reactivity. This is a direct consequence of the interplay between inductive and resonance effects.
-
2- and 4-Chloromethylpyridines: These isomers exhibit enhanced reactivity towards nucleophilic substitution. This is attributed to the ability of the nitrogen atom to stabilize the transition state, and in some cases a carbocation intermediate, through resonance. The lone pair of the nitrogen can be delocalized, effectively distributing the developing positive charge. This stabilization is particularly pronounced for reactions that proceed through an SN1-like mechanism.
-
3-Chloromethylpyridine: In this isomer, the chloromethyl group is in a meta-position relative to the nitrogen. Consequently, direct resonance stabilization of the transition state by the nitrogen lone pair is not possible. Its reactivity is therefore more akin to that of benzyl chloride, being primarily governed by inductive effects. While still a reactive electrophile, it is generally less susceptible to nucleophilic attack compared to its 2- and 4-isomers.[8]
Caption: Influence of Isomeric Position on Reactivity.
The Role of Ring Substituents
The electronic properties of other substituents on the pyridine ring play a crucial role in modulating the reactivity of the chloromethyl group. These effects can be broadly categorized as either electron-donating or electron-withdrawing.[9]
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the pyridine ring.[9] This can have a dichotomous effect. While they can slightly decrease the electrophilicity of the chloromethyl carbon through the ring, their primary influence is often to stabilize the transition state of nucleophilic substitution, particularly in the 2- and 4-positions, thereby accelerating the reaction.[10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyridine ring.[9] This significantly enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack and generally increasing the rate of SN2 reactions.[10]
The electronic influence of substituents can be quantitatively assessed using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[9]
Caption: Impact of Ring Substituents on Reactivity.
Common Synthetic Transformations
The electrophilic nature of the chloromethyl group allows for a wide range of synthetic transformations, primarily through nucleophilic substitution reactions. These reactions provide a facile means to introduce diverse functionalities onto the pyridine core.
Nucleophilic Substitution with N-Nucleophiles
Reactions with amines, azides, and other nitrogen-based nucleophiles are fundamental transformations of chloromethylpyridines, leading to the formation of pyridylmethylamines and related structures that are prevalent in pharmaceuticals.[8][11]
Nucleophilic Substitution with O-Nucleophiles
Alkoxides and phenoxides readily displace the chloride to form the corresponding ethers. Hydrolysis, typically under basic conditions, yields the corresponding pyridylmethanols.[12]
Nucleophilic Substitution with S-Nucleophiles
Thiolates are excellent nucleophiles and react efficiently with chloromethylpyridines to produce pyridylmethyl thioethers.[13]
Experimental Protocols
To ensure reproducibility and success in the laboratory, adherence to well-defined experimental protocols is crucial. The following section provides a detailed, self-validating protocol for a common nucleophilic substitution reaction.
General Protocol for the Synthesis of 3-(Aminomethyl)pyridine Derivatives
This protocol describes a general procedure for the reaction of 3-(chloromethyl)pyridine hydrochloride with a primary or secondary amine.[8]
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Primary or secondary amine (e.g., morpholine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.2 equivalents) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (2.5 equivalents).
-
Add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Introduction: The Strategic Importance of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the efficient synthesis of complex therapeutic agents hinges on the availability of versatile and reactive chemical building blocks. 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a premier example of such a pivotal intermediate. Its structure, featuring a reactive chloromethyl group and a strategically substituted pyridine ring, makes it an essential precursor in the synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs). This guide elucidates the critical role of this compound, detailing its application, the underlying chemical principles, and a practical, field-proven synthetic protocol.
Core Application: The Cornerstone of Proton Pump Inhibitor Synthesis
Proton pump inhibitors (PPIs) are a class of drugs that profoundly and irreversibly inhibit the H+/K+-ATPase pump in the parietal cells of the stomach, effectively shutting down the final step of gastric acid production. This mechanism of action has made them the gold standard for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.
The chemical architecture of most major PPIs, including Lansoprazole, Omeprazole, and Rabeprazole, consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge. The construction of this crucial linkage is where this compound plays its indispensable role.
The synthesis involves a classic nucleophilic substitution reaction. The benzimidazole-thiol derivative, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This reaction forges the key carbon-sulfur bond that forms the backbone of the final drug molecule.
Causality Behind Experimental Choices:
-
The Chloromethyl Group: The choice of a chloromethyl group (-CH2Cl) is deliberate. Chlorine is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack by the sulfur atom of the benzimidazole-thiol. This ensures high reactivity and facilitates the desired bond formation under relatively mild conditions.
-
The Pyridine Ring Substituents: The chloro and methoxy groups on the pyridine ring are not merely passive bystanders. They modulate the electronic properties of the ring, influencing the reactivity of the chloromethyl group and contributing to the final biological activity and metabolic stability of the PPI.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, sodium ethoxide) in a polar solvent like ethanol or isopropanol. The base is essential to deprotonate the thiol (-SH) group of the benzimidazole, converting it into the much more potent thiolate (-S⁻) nucleophile. This significantly accelerates the rate of the nucleophilic substitution.
The logical flow of this core synthetic strategy is illustrated in the diagram below.
Caption: General workflow for PPI precursor synthesis.
Field-Proven Experimental Protocol: Synthesis of Lansoprazole Intermediate
The following protocol is a representative, self-validating system for the synthesis of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, the direct thioether precursor to Lansoprazole. This procedure is adapted from established methods found in the chemical literature and patents.
Step-by-Step Methodology:
-
Preparation of the Nucleophile:
-
To a stirred solution of 2-mercapto-5-(trifluoroethoxy)benzimidazole (1.0 eq) in ethanol (10 volumes) at room temperature, add a solution of sodium hydroxide (1.1 eq) in water (1 volume).
-
Stir the mixture for 30 minutes. The formation of the sodium thiolate salt should result in a clear solution. This deprotonation is critical for activating the nucleophile.
-
-
Coupling Reaction:
-
To the solution from Step 1, add 4-chloro-2-chloromethyl-3-methylpyridine hydrochloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.
-
Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The heating provides the necessary activation energy for the substitution reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Add water (20 volumes) slowly to precipitate the product. The addition of a non-solvent (water) drastically reduces the solubility of the organic product, causing it to crystallize.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the cake with a mixture of ethanol and water (1:1), followed by a final wash with purified water.
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
The entire experimental workflow is visualized in the diagram below.
Caption: Step-by-step experimental workflow diagram.
Data Summary: Typical Reaction Parameters
The following table summarizes typical quantitative data for the synthesis described above, providing a clear benchmark for researchers.
| Parameter | Value / Condition | Rationale |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point. |
| Base | Sodium Hydroxide (NaOH) | Cost-effective and efficient for thiol deprotonation. |
| Temperature | 60-65°C | Balances reaction rate and minimizes side-product formation. |
| Reaction Time | 4-6 hours | Typical duration for completion as monitored by chromatography. |
| Typical Yield | 90-95% | Demonstrates the high efficiency of this synthetic route. |
| Purity (HPLC) | >99% | Achievable with proper precipitation and washing. |
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and tailored structure provide a reliable and high-yielding pathway to the core scaffold of proton pump inhibitors, a class of drugs that has improved the quality of life for millions worldwide. Understanding the principles behind its use—from the role of the leaving group to the precise control of reaction conditions—is fundamental for any scientist involved in the synthesis and development of modern pharmaceuticals. This guide provides the foundational knowledge and a practical framework for leveraging this critical building block in drug discovery and manufacturing.
References
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Available at: [Link]
- US Patent US5430153A. (1995). Process for preparing 2-((2-pyridinyl)methyl-sulfinyl)benzimidazoles.
- IN Patent 2008MUM01513A. (2010). An improved process for the preparation of Lansoprazole.
-
Organic Syntheses. (2005). PREPARATION OF LANSOPRAZOLE. Coll. Vol. 10, p.277 (2004); Vol. 79, p.164 (2002). Available at: [Link]
-
Odbayar, T. O., et al. (2022). The effect of proton pump inhibitors on the gut microbiome. Scientific Reports, 12(1), 16836. Available at: [Link]
The Alchemist's Guide to a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Pyridines for Drug Discovery
Foreword: The Enduring Legacy of the Pyridine Ring in Medicinal Chemistry
The pyridine scaffold, a simple six-membered aromatic heterocycle, stands as a titan in the world of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a diverse range of substitutions, have cemented its status as a "privileged scaffold". A cursory glance at the landscape of FDA-approved drugs reveals the profound impact of this humble ring system. From the anti-cancer agent Imatinib to the calcium channel blocker Amlodipine, the pyridine moiety is a cornerstone of modern therapeutics.[1][2] A 2021 analysis identified 95 FDA-approved pharmaceuticals derived from pyridine or dihydropyridine, and a more recent review (2014-2023) highlighted 54 new approvals, with a significant portion targeting cancer and central nervous system disorders.[3][4][5]
This guide is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere recitation of synthetic procedures but a deep dive into the strategic and practical considerations that underpin the synthesis of substituted pyridines. We will explore the foundational classical methods that every medicinal chemist should master, and then journey into the modern catalytic era, where precision and efficiency reign supreme. Each section is designed to provide not just the "how," but more importantly, the "why," empowering you to make informed decisions in your quest for novel therapeutic agents.
Part 1: The Foundations - Classical Approaches to Pyridine Ring Construction
The classical methods for pyridine synthesis, developed over a century ago, remain remarkably relevant. Their enduring appeal lies in their simplicity, the ready availability of starting materials, and their ability to generate highly functionalized pyridines in a single step.
The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to the power of convergent synthesis.[6][7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[8][9] The elegance of the Hantzsch synthesis lies in its ability to construct a complex heterocyclic system in a single pot, making it a highly atom-economical process.[8]
Mechanism and Strategic Considerations:
The mechanism proceeds through a series of well-established steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, formation of an enamine from the second equivalent of the β-ketoester and ammonia, a Michael addition of the enamine to the Knoevenagel adduct, and finally, cyclization and dehydration to yield the 1,4-dihydropyridine.[10][11] The final and crucial step is the oxidation to the pyridine, for which a variety of reagents can be employed, including nitric acid, potassium permanganate, or milder reagents like iodine.[9][12]
Diagram 1: The Hantzsch Pyridine Synthesis Workflow
Caption: A streamlined workflow of the Hantzsch pyridine synthesis.
Field-Proven Insights and Troubleshooting:
A common challenge in the Hantzsch synthesis is achieving high yields, which can be hampered by incomplete reactions or side product formation.[8] To address this, consider the following:
-
Catalysis: The use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), often under ultrasonic irradiation, can significantly improve yields.[8]
-
Solvent-Free Conditions: For a greener approach, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can lead to high yields and shorter reaction times.[8]
-
Oxidation Step: Incomplete oxidation of the dihydropyridine intermediate is a frequent cause of low yields. Ensure the use of an appropriate and stoichiometric amount of a reliable oxidizing agent. Monitoring the reaction by TLC or LC-MS is crucial to confirm complete conversion.[8]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (10-20 mL) as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[13]
The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Two-Step Approach
The Bohlmann-Rahtz synthesis offers a complementary approach to the Hantzsch method, allowing for the preparation of unsymmetrically substituted pyridines.[2][4] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[2]
Mechanism and Strategic Considerations:
The initial Michael addition of the enamine to the ethynylketone is followed by a proton transfer to form the key aminodiene intermediate. The subsequent cyclodehydration requires high temperatures to facilitate the necessary E/Z isomerization for the ring closure to occur.[2] A significant advantage of this method is the direct formation of the aromatic pyridine ring, bypassing the need for a separate oxidation step.[2]
Diagram 2: The Bohlmann-Rahtz Pyridine Synthesis Mechanism
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Field-Proven Insights and Troubleshooting:
The high temperatures required for the cyclodehydration step can be a significant drawback, potentially leading to decomposition of starting materials or products.[2] Modern modifications have addressed this challenge:
-
Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the temperature required for cyclodehydration.[2][4]
-
One-Pot Procedures: By generating the enamine in situ from a 1,3-dicarbonyl compound and ammonia, the Bohlmann-Rahtz synthesis can be performed as a one-pot, three-component reaction.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
-
Reaction Setup: In a pressure-rated glass tube, prepare a solution of 1-phenyl-2-propyn-1-one (0.31 mmol) and ethyl 3-aminocrotonate (0.40 mmol) in a 5:1 mixture of ethanol and acetic acid (3 mL).
-
Microwave Irradiation: Irradiate the mixture at 120°C in a microwave synthesizer.
-
Work-up: After the reaction is complete, pour the mixture into a stirred solution of saturated aqueous NaHCO3 and extract with CH2Cl2.
-
Purification: Combine the organic extracts, dry over Na2SO4, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.[14]
Part 2: The Modern Era - Catalytic Functionalization of Pyridines
The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering unparalleled precision and the ability to perform late-stage functionalization on complex molecules – a critical advantage in drug discovery.[15]
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds on the pyridine ring.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a robust and widely used method for the arylation and alkylation of pyridines.[16] The choice of ligand is paramount for a successful reaction, with bulky, electron-rich phosphine ligands often being highly effective for heteroaryl halides.[2]
Diagram 3: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[17]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate
-
Reaction Setup: In an oven-dried, resealable Schlenk tube, combine the aryl halide (0.25 mmol), the 2-pyridylboronate (1.5 equiv), KF (3.0 equiv), Pd2(dba)3 (catalyst), and the appropriate ligand.
-
Solvent Addition: Add 1,4-dioxane (0.75 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110°C until the aryl halide is consumed, as monitored by gas chromatography.
-
Work-up: Cool the reaction to room temperature, filter through a pad of silica gel (eluting with ethyl acetate), and concentrate the eluent under reduced pressure.[18]
The Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for the synthesis of arylamines by coupling an amine with an aryl halide.[19] The selective amination of polyhalogenated pyridines is possible due to the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl).[19]
Experimental Protocol: Selective Amination of 3-bromo-2-chloropyridine
-
Reaction Setup: In a Schlenk tube, combine 3-bromo-2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst, a suitable ligand, and a base such as LiHMDS (2.5 equiv).
-
Solvent Addition: Add an anhydrous solvent like THF.
-
Reaction: Seal the tube and heat the mixture at 65°C for 16 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[19]
The Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups
The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction introduces alkenyl groups.[7][20] Both reactions are catalyzed by palladium complexes and are invaluable for the diversification of pyridine scaffolds.[20][21]
Troubleshooting Cross-Coupling Reactions:
A common issue in cross-coupling reactions with pyridines is catalyst deactivation due to coordination of the pyridine nitrogen to the palladium center.[22] Other challenges include hydrodehalogenation and homocoupling.[1][22] To mitigate these issues:
-
Ligand Choice: Employ bulky, electron-rich ligands to promote the desired catalytic cycle and prevent catalyst inhibition.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.
C-H Activation: The Frontier of Pyridine Functionalization
Direct C-H activation has emerged as a transformative strategy for pyridine functionalization, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds without the need for pre-functionalized starting materials.[23] This approach is particularly powerful for late-stage functionalization in drug discovery programs.[15][18]
Mechanism and Regioselectivity:
Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation pathway, where the pyridine nitrogen can act as a directing group, favoring functionalization at the C2 position.[8][13] However, by employing specific ligands or reaction conditions, functionalization at other positions can be achieved.[14]
Diagram 4: General Workflow for C-H Functionalization
Caption: A simplified representation of a C-H functionalization reaction.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides
-
Reaction Setup: In a reaction tube, combine the pyridine N-oxide (1.0 equiv), the arylating agent (e.g., an unactivated arene), a palladium catalyst (e.g., Pd(OAc)2), and an oxidant (e.g., Ag2CO3).
-
Solvent Addition: Add a suitable solvent such as 1,4-dioxane.
-
Reaction: Heat the mixture at 100-120°C for several hours.
-
Work-up and Purification: After completion, the reaction mixture is typically purified by column chromatography to isolate the ortho-arylated pyridine N-oxide product.[4]
Part 3: A Comparative Analysis for the Modern Drug Hunter
The choice of synthetic methodology is a critical decision in any drug discovery program. The ideal synthesis is not only high-yielding but also robust, scalable, and environmentally benign.
Table 1: Comparative Overview of Key Pyridine Synthesis Methodologies
| Method | Key Features | Advantages | Disadvantages |
| Hantzsch Synthesis | Multicomponent, one-pot reaction | High atom economy, access to highly functionalized pyridines | Often requires a separate oxidation step, can have yield issues |
| Bohlmann-Rahtz Synthesis | Two-step, condensation-cyclization | Direct formation of the aromatic ring, good for unsymmetrical pyridines | Often requires high temperatures, potential for side reactions |
| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation | High functional group tolerance, broad substrate scope | Catalyst inhibition by pyridine nitrogen, potential for side reactions |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Powerful for synthesizing arylamines, good functional group tolerance | Catalyst deactivation, requires inert conditions |
| C-H Activation | Direct functionalization of C-H bonds | High atom economy, ideal for late-stage functionalization | Can have regioselectivity challenges, may require directing groups |
Green Chemistry Considerations:
In recent years, there has been a significant push towards greener synthetic methodologies. When evaluating different synthetic routes, consider metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor. Multicomponent reactions like the Hantzsch synthesis often score well in terms of atom economy. Modern catalytic methods, particularly C-H activation, also offer significant advantages by reducing the number of synthetic steps and the amount of waste generated.
Conclusion: An Ever-Expanding Synthetic Arsenal
The synthesis of substituted pyridines is a vibrant and continually evolving field. While the classical methods of Hantzsch and Bohlmann-Rahtz provide a solid foundation, the modern era of transition-metal catalysis has opened up unprecedented possibilities for the construction of complex, drug-like molecules. As a Senior Application Scientist, I encourage you to embrace the full spectrum of this synthetic arsenal. By understanding the nuances of each methodology, from the underlying mechanisms to the practical troubleshooting strategies, you will be well-equipped to navigate the challenges of drug discovery and unlock the full therapeutic potential of the pyridine scaffold.
References
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RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. [Link]
-
PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ACS Publications. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews. [Link]
-
PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF. [Link]
-
ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
PubMed Central. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
-
ResearchGate. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
ResearchGate. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]
-
ResearchGate. (n.d.). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]
-
PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
ACS Publications. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pantoprazole via a 4-Chloro-Pyridine Intermediate
Abstract
This comprehensive technical guide provides a detailed methodology for the synthesis of Pantoprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The described pathway utilizes 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride as a key starting material, which reacts with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form a chloro-substituted thioether intermediate. This guide elucidates the subsequent methoxylation and final oxidation steps required to yield high-purity Pantoprazole. The protocols herein are designed for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, process optimization, and analytical characterization.
Introduction: Strategic Synthesis via a Chloro-Intermediate
Pantoprazole is a substituted benzimidazole that functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1] The core structure consists of a benzimidazole ring and a pyridine ring linked by a methylsulfinyl group. The standard industrial synthesis involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by oxidation.[2]
This guide details an alternative, yet strategically significant, synthetic route that begins with a 4-chloro-substituted pyridine derivative. This approach proceeds in three primary stages:
-
Condensation: Formation of a thioether linkage between the pyridine and benzimidazole moieties to create the key intermediate, 5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.
-
Methoxylation: Nucleophilic substitution of the chloro group at the 4-position of the pyridine ring with a methoxy group to yield the direct precursor, Pantoprazole Sulfide.
-
Oxidation: Selective oxidation of the sulfide to the corresponding sulfoxide, Pantoprazole.
This multi-step pathway offers potential advantages in managing impurity profiles and may provide flexibility in sourcing starting materials. A patent (WO2002028852A1) describes a process where a chloro derivative of a Pantoprazole precursor is synthesized, which is subsequently converted to the final product by replacing the chloro group with a methoxy group.[3][4]
Overall Synthetic Workflow
The complete synthesis is a well-defined, three-step process. Each step involves a distinct transformation with specific reaction conditions and purification requirements to ensure the high purity of the final Active Pharmaceutical Ingredient (API).
Caption: Overall workflow for Pantoprazole synthesis.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | Verified Chemical Supplier |
| 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | ≥98% Purity | Verified Chemical Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier |
| Sodium Methoxide (NaOMe) | Anhydrous, ≥97% | Standard Supplier |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Standard Supplier |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Supplier |
| Dichloromethane (DCM) | ACS Reagent Grade | Standard Supplier |
| Sodium Hypochlorite (NaOCl) | 10-15% Aqueous Soln. | Standard Supplier |
| Sodium Metabisulfite (Na₂S₂O₅) | ACS Reagent Grade | Standard Supplier |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Alternative Oxidant |
Step 1: Condensation to form 5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
Causality: This step is a classical nucleophilic substitution (S_N2) reaction. The thiol group of the benzimidazole derivative, deprotonated by a base, acts as a potent nucleophile. It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group to form a stable thioether bond.[5]
Caption: Mechanism of thioether formation.
Protocol:
-
Preparation: To a clean, dry, nitrogen-purged reactor, add 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (1.0 eq).
-
Solvent & Base: Add a suitable solvent such as isopropanol or ethanol (approx. 10 volumes). Begin stirring and add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature below 25 °C to form the sodium salt of the mercaptobenzimidazole.
-
Reactant Addition: Slowly add a solution of this compound (1.05 eq) in the same solvent over 1-2 hours. Maintain the reaction temperature between 20-30 °C.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 3-5 hours).
-
Work-up & Isolation:
-
Once complete, add water (approx. 10 volumes) to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold isopropanol.
-
Dry the solid under vacuum at 50-60 °C to a constant weight.
-
-
Characterization: The resulting white or off-white solid is 5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[7][8] Confirm its identity and purity (>98%) via HPLC, ¹H NMR, and Mass Spectrometry.
Step 2: Methoxylation to form Pantoprazole Sulfide
Causality: This step is a nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyridine nitrogen and the adjacent sulfinyl group facilitates the attack of the methoxide ion at the 4-position, displacing the chloride ion. This reaction is crucial for installing the second methoxy group required for the final Pantoprazole structure. The process is described in patent literature for analogous compounds.[4][9]
Protocol:
-
Preparation: Charge a dry, nitrogen-purged reactor with the chloro-thioether intermediate (1.0 eq) from Step 1 and anhydrous methanol (10-15 volumes).
-
Reagent Addition: Add sodium methoxide (1.5-2.0 eq), either as a solid or as a 25-30% solution in methanol.
-
Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The reaction must be conducted under anhydrous conditions to prevent side reactions.
-
Reaction Monitoring: Monitor the disappearance of the starting material by HPLC.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base with an acid, such as acetic acid or dilute HCl, to a pH of 7-8.
-
Distill off the methanol under reduced pressure.
-
Add water and a water-immiscible organic solvent like dichloromethane (DCM) to the residue.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude Pantoprazole Sulfide.
-
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity. The product is the direct precursor to Pantoprazole, also known as Pantoprazole Related Compound B.[1]
Step 3: Oxidation to Pantoprazole
Causality: This is the final and most critical step, involving the selective oxidation of the electron-rich sulfide to a sulfoxide. Over-oxidation to the corresponding sulfone (Pantoprazole Related Compound A) is a major potential impurity and must be carefully controlled.[1][10] The reaction is typically performed at low temperatures with a stoichiometric amount of the oxidizing agent.
Protocol:
-
Preparation: Dissolve the purified Pantoprazole Sulfide (1.0 eq) in a suitable solvent, such as dichloromethane or ethanol, in a reactor equipped for cooling. Cool the solution to 0-5 °C.
-
Oxidant Addition: Slowly add the oxidizing agent. Common choices include:
-
Reaction Monitoring: Monitor the reaction closely by HPLC to ensure complete consumption of the sulfide and minimize the formation of the sulfone impurity.
-
Quenching & Work-up:
-
Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as a 5-10% aqueous solution of sodium metabisulfite or sodium thiosulfate, until a negative peroxide test is achieved.
-
Adjust the pH of the aqueous layer to 7.5-8.0 to ensure Pantoprazole is in its free base form.[10]
-
If using DCM, separate the organic layer. If in an aqueous medium, extract the product into DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Isolation & Final Product:
-
Evaporate the solvent under reduced pressure to obtain crude Pantoprazole.
-
The crude product is often converted to its sodium salt (Pantoprazole Sodium) by treating the free base with a stoichiometric amount of sodium hydroxide in a solvent like acetonitrile or ethanol, which facilitates purification and improves stability.[10]
-
The final product can be crystallized to yield Pantoprazole Sodium Sesquihydrate, the common pharmaceutical form.
-
Analytical Characterization
Rigorous analytical testing is essential at each stage to control the process and ensure the final product meets pharmacopeial standards.
| Analysis Method | Purpose | Key Parameters to Monitor |
| HPLC | Purity assessment, reaction monitoring, impurity profiling | Retention times of starting materials, intermediates, product, and known impurities (sulfone). |
| ¹H NMR | Structural confirmation of intermediates and final product | Chemical shifts and integration of protons on benzimidazole and pyridine rings. |
| Mass Spec. | Molecular weight confirmation | [M+H]⁺ peak for each compound. |
| FT-IR | Functional group analysis | S=O stretch (sulfoxide) around 1035 cm⁻¹, disappearance of S-H stretch. |
Conclusion and Best Practices
The synthesis of Pantoprazole using this compound is a viable and robust multi-step process. The key to success lies in the careful control of reaction conditions at each stage:
-
Anhydrous Conditions: The methoxylation step is sensitive to water and requires anhydrous solvents and reagents to maximize yield.
-
Temperature Control: The final oxidation step is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the formation of the sulfone impurity.[10]
-
In-Process Monitoring: Frequent monitoring by HPLC is critical to determine reaction completion and control impurity levels, particularly during the oxidation stage.
-
Inert Atmosphere: Conducting reactions under a nitrogen or argon atmosphere minimizes oxidative side reactions and protects sensitive intermediates.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can successfully synthesize high-purity Pantoprazole for further study and application.
References
- Google Patents. (n.d.). Process for the preparation of pantoprazole sodium. (WO2006064249A2).
-
ChemBK. (2024). 5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. (CN104557692A).
- Google Patents. (n.d.). A process for the preparation of pantoprazole and intermediates therefor. (WO2002028852A1).
- Google Patents. (n.d.). Process for the preparation of pantoprazole and its pharmaceutically acceptable salts. (US 2010/0016605 A1).
-
Patsnap Eureka. (n.d.). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
-
Reddy, et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. ACS Omega. Retrieved from [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
DrugFuture. (n.d.). Pantoprazole sodium. Retrieved from [Link]
-
Abu-Izza, K., et al. (2018). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (US6245913B1).
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Chlorination of 2-hydroxymethyl-3-methoxypyridine using thionyl chloride
An Application Guide to the Synthesis of 2-Chloromethyl-3-methoxypyridine via Thionyl Chloride Chlorination
Introduction: The Strategic Importance of Chloromethylpyridines
The conversion of hydroxymethylpyridines to their corresponding chloromethyl analogues is a cornerstone reaction in the synthesis of high-value pharmaceutical compounds. 2-Chloromethyl-3-methoxypyridine hydrochloride is a critical building block, serving as a key intermediate in the development of various active pharmaceutical ingredients (APIs), including proton pump inhibitors like pantoprazole.[1][2] The utility of this intermediate stems from the reactivity of the chloromethyl group, which allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures.
Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts. The reaction proceeds cleanly, driven to completion by the formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplifying the purification process.[3][4] This application note provides a comprehensive overview of the underlying scientific principles, a detailed experimental protocol, and critical safety considerations for the successful chlorination of 2-hydroxymethyl-3-methoxypyridine.
Part 1: Reaction Mechanism and Scientific Rationale
The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is a classic nucleophilic substitution reaction. Understanding the mechanism is paramount to optimizing conditions and troubleshooting potential issues. The reaction typically proceeds via an Sₙ2 pathway for primary and secondary alcohols.[3][4][5]
Causality of Mechanistic Steps:
-
Activation of the Hydroxyl Group: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This step is crucial as it transforms the poor leaving group (-OH) into a much better one, a chlorosulfite group.[3] A chloride ion is displaced in this initial step.
-
Formation of the Chlorosulfite Intermediate: The protonated intermediate is then deprotonated, often by the previously displaced chloride ion or an added base like pyridine, to form a neutral alkyl chlorosulfite intermediate. This species is relatively unstable and poised for the subsequent substitution.
-
Nucleophilic Attack and Product Formation: The chloride ion, a good nucleophile, performs a backside attack on the carbon atom bearing the chlorosulfite group (the Sₙ2 step). This concerted step results in the cleavage of the C-O bond and the formation of the C-Cl bond. The leaving group decomposes into the thermodynamically stable and volatile products, sulfur dioxide (SO₂) gas and another chloride ion.[3][6]
The use of a base such as pyridine can influence the reaction. While it serves to neutralize the generated HCl, it can also react with the chlorosulfite intermediate.[5][7] In chiral systems, the presence of pyridine ensures an Sₙ2 pathway with inversion of stereochemistry, whereas its absence can sometimes lead to retention of configuration through an Sₙi (internal return) mechanism.[5] For an achiral substrate like 2-hydroxymethyl-3-methoxypyridine, this distinction is less critical for the product's identity but demonstrates the subtle controls available to the synthetic chemist.
Reaction Mechanism Diagram
Caption: Sₙ2 mechanism for the chlorination of an alcohol using thionyl chloride.
Part 2: Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of structurally similar hydroxymethylpyridines.[8][9] All operations must be performed in a certified chemical fume hood.
Materials and Reagents
-
Reagents:
-
2-hydroxymethyl-3-methoxypyridine
-
Thionyl chloride (SOCl₂), preferably freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Hexanes, anhydrous
-
-
Equipment:
-
Two-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup: In a dry two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxymethyl-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (approx. 15 mL per gram of starting material). Seal the flask and establish an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: In a separate dry dropping funnel, prepare a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane (approx. 5 mL per mL of SOCl₂).
-
Addition of Thionyl Chloride: Cool the reaction flask in an ice-water bath to 0-5 °C. Once cooled, add the thionyl chloride solution dropwise from the dropping funnel over a period of 30 minutes. Maintain vigorous stirring. Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesirable byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes to ensure the reaction proceeds to completion.[8]
-
Workup and Isolation: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue will be a solid.
-
Purification: To the solid residue, add anhydrous hexanes (approx. 10 mL per gram of initial starting material). Suspend the solid by stirring or swirling vigorously for 10-15 minutes. This step washes away non-polar impurities.[8][10]
-
Final Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes.[8]
-
Drying: Allow the collected white to off-white solid to air-dry on the filter or transfer it to a vacuum desiccator to dry completely. The final product is 2-chloromethyl-3-methoxypyridine hydrochloride.
Part 3: Data, Troubleshooting, and Safety
Quantitative Data Summary
The following table summarizes the typical parameters for this reaction. Yields are often quantitative under optimized conditions.[8]
| Parameter | Value/Condition | Rationale |
| Stoichiometry (SOCl₂) | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the starting alcohol. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that is inert to the reaction conditions. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; warming ensures reaction completion. |
| Reaction Time | 1 - 1.5 hours | Sufficient time for complete conversion after reagent addition.[8] |
| Expected Yield | >95% (often quantitative) | Efficient reaction with gaseous byproducts driving it to completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Thionyl chloride has degraded due to moisture. 2. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled thionyl chloride. 2. Increase stirring time at room temperature or gently warm the reaction. |
| Low Yield | 1. Product lost during workup/filtration. 2. Vigorous reaction leading to side products. | 1. Ensure minimal washing with hexanes. 2. Ensure slow, controlled addition of SOCl₂ at low temperature. |
| Dark/Tarry Product | Formation of polymeric byproducts. | This can occur with some pyridine substrates.[11] Ensure high-purity starting materials and strict temperature control. An additional purification step (e.g., recrystallization) may be needed. |
MANDATORY SAFETY PRECAUTIONS
Thionyl chloride is a highly hazardous substance that requires strict safety protocols.[12]
-
Engineering Controls: All manipulations involving thionyl chloride must be conducted within a properly functioning chemical fume hood.[13][14] An emergency safety shower and eyewash station must be immediately accessible.[13][14]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton) must be worn.[12][13][15]
-
Chemical Hazards:
-
Corrosivity: Thionyl chloride is extremely corrosive to the skin, eyes, and respiratory tract.[12][14] Contact can cause severe burns.
-
Reactivity: It reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][15] All glassware must be scrupulously dried before use.
-
Toxicity: Inhalation of vapors can cause pulmonary edema and may be fatal.[12] Exposure effects may be delayed.
-
-
Waste Disposal: All thionyl chloride-contaminated waste, including empty containers, residual materials, and rinsates, is considered hazardous waste.[13][15] It must be collected in a designated, sealed container and disposed of according to institutional and environmental regulations. Do NOT quench with water.
In Case of Exposure:
-
Inhalation: Immediately move the individual to fresh air. Seek urgent medical attention.[14][15]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
References
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Standard Operating Procedures for Thionyl Chloride. (2013). University of California, Santa Barbara.[Link]
-
Thionyl Chloride Material Safety Data Sheet. Bionium.[Link]
-
Thionyl chloride Product Safety Assessment. (2015). Lanxess.[Link]
-
Hazard Summary: Thionyl Chloride. New Jersey Department of Health.[Link]
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace.[Link]
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry.[Link]
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Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts.[Link]
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Help with thionyl chloride halogenation. (2023). Reddit.[Link]
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ROH + SOCl2 or PX3. University of Calgary.[Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.[Link]
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Tertiary alcohol reaction with SOCl2 and pyridine?. (2020). Reddit.[Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.[Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.[Link]
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Alcohol + SOCl2. ReactionWeb.io.[Link]
-
Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature.[Link]
-
Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. ResearchGate.[Link]
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Application Notes & Protocols: Strategic Coupling of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Abstract
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic importance is most notably demonstrated by its role as a key intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs) such as Pantoprazole. The molecule possesses two distinct electrophilic centers: a highly reactive benzylic-type chloride at the 2-position (C2) and a less reactive aryl chloride at the 4-position (C4). This differential reactivity allows for selective, sequential functionalization, making it a versatile scaffold for drug discovery. This guide provides an in-depth analysis of the reaction conditions for coupling at both positions, offering field-proven protocols and explaining the chemical principles that govern the choice of reagents and conditions.
Chemical Reactivity Analysis: A Tale of Two Chlorides
The synthetic utility of this compound stems from the orthogonal reactivity of its two carbon-chlorine bonds.
-
The C2-Chloromethyl Group (-CH₂Cl): This group is attached to an sp³-hybridized carbon. Its reactivity is analogous to that of a benzylic halide, making it highly susceptible to nucleophilic substitution reactions, primarily via an SN2 mechanism.[1][2][3] This is the more reactive site and is typically the first to be targeted in synthetic sequences.
-
The C4-Chloro Group (-Cl): This chlorine atom is bonded to an sp²-hybridized carbon of the electron-deficient pyridine ring. This bond is significantly stronger and less prone to classical nucleophilic aromatic substitution.[4] Its functionalization requires more demanding conditions, specifically transition-metal-catalyzed cross-coupling reactions.
This inherent reactivity difference is the cornerstone of its application, enabling chemists to build molecular complexity in a controlled and predictable manner.
Protocol I: Nucleophilic Substitution at the C2-Position
The coupling of nucleophiles at the 2-chloromethyl position is the most common transformation for this substrate, forming the central thioether linkage in many PPIs.[5][6] The reaction proceeds via a classical SN2 pathway.
Mechanistic Rationale (SN2 Pathway)
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process.[3][7] An electron-rich nucleophile, typically a thiolate anion generated in situ, directly attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the C-Cl bond, leading to the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
Workflow for SN2 Coupling
Caption: General workflow for the SN2 coupling reaction.
Optimized Protocol: Thioether Synthesis
This protocol details the coupling of this compound with a generic mercaptobenzimidazole, a key step analogous to the synthesis of many PPIs.[5]
Materials:
-
This compound
-
5-Methoxy-2-mercaptobenzimidazole
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM) for extraction (optional)
Step-by-Step Methodology:
-
Nucleophile Activation: In a reaction vessel equipped with a magnetic stirrer and thermometer, dissolve 5-Methoxy-2-mercaptobenzimidazole (1.0 eq) and Sodium Hydroxide (1.1 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Stir at room temperature until a clear solution of the sodium thiolate is formed.
-
Cooling: Cool the resulting thiolate solution to approximately 10°C using an ice bath. This is crucial to control the initial exotherm of the subsequent addition.
-
Substrate Addition: In a separate vessel, dissolve this compound (1.05 eq) in water.
-
Reaction Execution: Slowly add the aqueous solution of the pyridine derivative to the cooled thiolate solution. An exothermic reaction is expected. Allow the reaction temperature to rise to and maintain at ~30°C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.
-
Work-up and Isolation: Upon completion, cool the mixture to 10°C and add a sufficient volume of water to precipitate the product. Stir the resulting slurry for several hours or overnight to ensure complete precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent (e.g., diethyl ether) to remove organic impurities.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Summary of Conditions for Nucleophilic Substitution
| Parameter | Condition | Rationale / Causality |
| Nucleophile | Thiols, Amines, Alcohols | The C2-CH₂Cl site is a potent electrophile for SN2 reactions. Thiols are particularly effective due to their high nucleophilicity.[8][9] |
| Base | NaOH, KOH, NaH, TEA | Required to deprotonate the nucleophile (e.g., R-SH → R-S⁻), significantly increasing its nucleophilicity. |
| Solvent | Ethanol/Water, Isopropanol, DMF | A polar solvent is needed to dissolve the ionic reagents. Protic solvents can stabilize the transition state. |
| Temperature | 10°C to 40°C | The reaction is often exothermic. Mild temperatures provide a good reaction rate while minimizing side reactions. |
| Stoichiometry | Slight excess of pyridine | A slight excess of the electrophile can help drive the reaction to completion with respect to the more valuable nucleophile. |
Protocol II: Transition-Metal Catalyzed Cross-Coupling at the C4-Position
To functionalize the more robust C4-chloro position, a transition-metal catalyst is required. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose, forming a new carbon-carbon bond.[4]
Mechanistic Rationale (Suzuki-Miyaura Catalytic Cycle)
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide. The palladium-catalyzed cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloropyridines.[4]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Optimized Protocol: C-C Bond Formation
This protocol provides a general method for the Suzuki-Miyaura coupling of a boronic acid to the C4 position. It assumes the C2 position has already been functionalized or that the boronic acid will not react with it under these conditions.
Materials:
-
C2-functionalized 4-chloropyridine derivative
-
Aryl or Alkyl Boronic Acid
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂ with a ligand)
-
Ligand (e.g., SPhos, XPhos) if not using a pre-formed complex[4]
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction flask, add the C2-functionalized 4-chloropyridine (1.0 eq), boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), palladium catalyst (1-5 mol%), and ligand (if needed).
-
Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Summary of Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), NiCl₂(dppp) | A transition metal is essential to facilitate the C-Cl bond activation. Palladium is most common; Nickel is a more economical alternative.[4][10][11] |
| Ligand | Buchwald biarylphosphines (SPhos, XPhos), NHCs | Bulky, electron-rich ligands are critical to promote the difficult oxidative addition step on the electron-deficient chloropyridine ring.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. The choice of base can significantly impact yield. |
| Solvent | Toluene, Dioxane, DMF (anhydrous) | Anhydrous, often non-polar or polar aprotic solvents are required to prevent catalyst deactivation and unwanted side reactions. |
| Temperature | 80°C to 120°C | Elevated temperatures are necessary to overcome the activation energy barrier for the oxidative addition of the robust C-Cl bond. |
Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[12] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
The dual reactivity of this compound makes it a highly valuable and versatile intermediate. By carefully selecting the reaction conditions, researchers can selectively target either the highly reactive C2-chloromethyl group for nucleophilic substitution or the more inert C4-chloro group for transition-metal-catalyzed cross-coupling. The protocols and principles outlined in this guide provide a robust framework for leveraging this molecule's unique chemical properties in the efficient synthesis of complex pharmaceutical targets and other advanced materials.
References
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available from: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health (NIH). Available from: [Link]
- Processes for the preparation of omeprazole and intermediates therefore. Google Patents.
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. Available from: [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Available from: [Link]
-
Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Justia Patents. Available from: [Link]
- 2,2'-bipyridine, a catalytic coupling synthesis method and applications thereof. Google Patents.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
-
Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
-
Nucleophilic substitution. Wikipedia. Available from: [Link]
-
2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem. Available from: [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available from: [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
-
Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. National Institutes of Health (NIH). Available from: [Link]
-
Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor (YouTube). Available from: [Link]
-
What is nucleophilic substitution? Chemguide. Available from: [Link]
-
Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. Available from: [Link]
-
Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. National Institutes of Health (NIH). Available from: [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Weix Research Group, UW-Madison. Available from: [Link]
-
Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. PubMed. Available from: [Link]
-
Reaction of monoterpene hydroxy thiols with chlorine dioxide. ResearchGate. Available from: [Link]
-
Thiols and Sulfides. Chemistry LibreTexts. Available from: [Link]
-
Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group. ResearchGate. Available from: [Link]
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Purification of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride via Optimized Recrystallization
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, in-depth guide to the purification of this compound using recrystallization. We delve into the fundamental principles, explain the causality behind critical procedural choices, and present a detailed, self-validating protocol designed for researchers, scientists, and drug development professionals. The methodology emphasizes safety, efficiency, and achieving high-purity crystalline material suitable for downstream applications.
The Foundational Principle: Recrystallization Dynamics
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle is based on the fact that the solubility of most solids in a given solvent increases with temperature[1]. A successful recrystallization hinges on selecting an appropriate solvent or solvent system in which the desired compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization)[2][3].
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow. The slow and controlled cooling of the solution is crucial, as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities.
Critical Parameters for Purifying this compound
The polar nature and hydrochloride salt form of the target compound are critical factors that guide the purification strategy.
The Cornerstone: Solvent System Selection
Choosing the right solvent is the most critical step for a successful recrystallization[4]. The ideal solvent should be chemically inert with the compound and have a boiling point that is high enough to facilitate dissolution but low enough for easy removal from the purified crystals[4].
-
Single-Solvent System: Given the polar nature of the pyridine hydrochloride, polar solvents are a logical starting point. Alcohols like isopropanol or ethanol, or even water, can be effective. A good solvent will dissolve the compound sparingly at room temperature but completely upon heating[1].
-
Mixed-Solvent (Antisolvent) System: Often, a single solvent does not provide the ideal solubility profile. A mixed-solvent system can be employed, combining a "solvent" in which the compound is highly soluble with a miscible "antisolvent" in which it is poorly soluble[2][4]. For this compound, a potential system could be dissolving it in a minimal amount of a polar solvent like methanol or ethanol (the "solvent") and then gradually adding a less polar solvent like toluene, ethyl acetate, or diethyl ether (the "antisolvent") until turbidity is observed, which is then cleared by heating.
Temperature Gradient & Cooling Rate
A significant difference between the dissolution temperature and the crystallization temperature is essential for achieving a high yield. The cooling process should be slow and gradual. Allowing the solution to cool first to room temperature and then in an ice bath promotes the formation of larger, purer crystals. Rapid cooling can cause the compound to precipitate as a fine powder or an amorphous solid, trapping impurities within the solid matrix.
Workflow Visualization
Diagram 1: Solvent Selection Decision Workflow
Caption: Step-by-step workflow for the recrystallization process.
Safety and Handling Precautions
This compound is an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [5][6]Therefore, all handling must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield. [7][8]* Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. [5]Wash hands thoroughly after handling and before eating or drinking. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [8][9]* Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [9]
Detailed Experimental Protocol
This protocol provides a method for both solvent screening and a preparative-scale recrystallization.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Beakers
-
Graduated cylinders
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
-
Candidate solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene)
Step 1: Small-Scale Solvent Screening
-
Place approximately 100 mg of the crude solid into a small test tube.
-
Add a candidate solvent dropwise at room temperature, agitating after each addition. Note the solubility.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath while adding more solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature. Observe for crystal formation.
-
If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.
-
Evaluate the quality and quantity of the crystals to determine the best solvent. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling. [2][3]
Step 2: Preparative Recrystallization Protocol (Single Solvent Example: Isopropanol)
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield upon cooling. [1]2. Decolorization (If Necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling is essential for the formation of a pure crystal lattice.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. Causality: Using ice-cold solvent minimizes the loss of the desired product, as it will be less soluble in the cold wash solvent. [10]7. Drying: Transfer the crystalline solid to a watch glass and dry under vacuum to a constant weight to remove all residual solvent.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The boiling point of the solvent is too high, or the solution is cooling too rapidly, causing the compound's melting point to be exceeded before it crystallizes. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. [10] |
| Failure to Crystallize | The solution is not sufficiently saturated, or there are no nucleation sites. | Try scratching the inside of the flask with a glass rod below the solvent line. Add a "seed crystal" of the pure compound. If oversaturation is the issue, evaporate some solvent and cool again. [10] |
| Low Yield | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the flask thoroughly in an ice bath. Ensure filtration apparatus is pre-heated. |
| Poor Purity | Cooling was too rapid, trapping impurities; the chosen solvent was inappropriate and did not effectively separate impurities. | Allow for slower cooling. Re-crystallize the material, potentially using a different solvent system identified from screening. |
Quantitative Data Summary
The following table provides target parameters for the recrystallization process. Note that optimal values should be determined empirically.
| Parameter | Recommended Value / Range | Rationale |
| Solvent System | Isopropanol, Ethanol, or Ethanol/Toluene | Based on the polarity of the hydrochloride salt. |
| Dissolution Temp. | Near the boiling point of the chosen solvent | To maximize solubility and ensure a saturated solution. |
| Crystallization Temp. | 0 - 5 °C (Ice Bath) | To minimize the solubility of the product and maximize yield. |
| Cooling Method | Slow cooling to RT, followed by ice bath | Promotes the growth of large, pure crystals. |
| Expected Purity | >99% (by HPLC) | The goal of the purification process. |
| Expected Yield | 75 - 90% | Dependent on initial purity and adherence to the protocol. |
References
-
Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Recrystallization. University of Colorado Boulder. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]
-
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. ChemBK. [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem. [Link]
Sources
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- 4. mt.com [mt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. biosynth.com [biosynth.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Multi-faceted Approach to Purity Determination of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for determining the purity of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This application note details protocols for chromatographic, titrimetric, and spectroscopic techniques, emphasizing the scientific rationale behind method selection to ensure robust and reliable purity assessment.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a fundamental building block in the synthesis of proton pump inhibitors (PPIs). The purity of this intermediate is of utmost importance because impurities can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Rigorous analytical control is therefore a regulatory and scientific necessity. This guide advocates for a multi-modal analytical strategy, employing orthogonal methods to construct a comprehensive and trustworthy purity profile.
Physicochemical Profile and Impurity Landscape
A foundational understanding of the physicochemical properties of this compound is essential for developing effective analytical methodologies.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H8Cl3NO |
| Molecular Weight | 228.5 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Approximately 128-131 °C |
| Solubility | Soluble in water, chloroform (slightly), and methanol (sparingly). |
The manufacturing process can introduce various impurities, including unreacted starting materials, intermediates, by-products, and degradation products. A systematic approach is required for their identification and control.
Caption: A logical workflow for impurity management.
Chromatographic Purity Assessment: The Primary Tool
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity determination of this compound due to its high resolving power and sensitivity.
HPLC for Purity and Assay Determination
A well-chosen reversed-phase HPLC method can effectively separate the main compound from its related substances. The selection of a C18 column with a suitable mobile phase gradient is a common and effective starting point.
Protocol: HPLC Purity and Assay Method
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography data station for data acquisition and analysis.
-
-
Chromatographic Conditions:
Table 2: Suggested HPLC Parameters
Parameter Condition Rationale Column C18, 250 x 4.6 mm, 5 µm Standard for good retention and separation of moderately polar compounds. Mobile Phase A Phosphate buffer (pH 2.0) An acidic pH improves peak shape for pyridine compounds.[2] Mobile Phase B Acetonitrile A common organic modifier in reversed-phase HPLC. Gradient A time-programmed gradient from low to high percentage of Mobile Phase B Ensures elution of both early and late-eluting impurities. Flow Rate 1.0 mL/min Typical for a 4.6 mm internal diameter column. Column Temp. 30 °C Ensures reproducible retention times. Detection UV at 239 nm A suitable wavelength for UV detection of the analyte.[2] Injection Vol. 10 µL Standard injection volume for analytical HPLC. -
Solutions Preparation:
-
Standard Solution: Accurately weigh and dissolve a suitable amount of the reference standard in a diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Interpretation:
-
Assay: Calculate the percentage of this compound in the sample by comparing its peak area to that of the reference standard.
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, individual reference standards are necessary.
-
Method Validation and Trustworthiness:
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[3] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness. For trace analysis of potentially genotoxic impurities, a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may be required.[3]
Titrimetric Analysis: A Classic and Precise Assay Method
Titration offers a precise and cost-effective method for determining the overall assay of the hydrochloride salt.
Acid-Base Titration
The titration of the pyridine hydrochloride is a reaction between a weak acid (the pyridinium ion) and a strong base.[4][5]
Protocol: Potentiometric Titration for Assay
-
Instrumentation:
-
Potentiometric titrator with a suitable pH electrode.
-
Analytical balance and volumetric glassware.
-
-
Reagents:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: Deionized water.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Immerse the pH electrode in the solution and begin adding the 0.1 M NaOH titrant in small increments.
-
Record the pH of the solution after each addition of titrant.
-
The equivalence point is the point of maximum inflection on the titration curve (pH vs. volume of titrant).
-
-
Calculation: The assay is calculated based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, and the weight of the sample.
Spectroscopic Characterization for Identity Confirmation
Spectroscopic techniques are crucial for confirming the chemical identity of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR provides a "molecular fingerprint" of the compound. The obtained spectrum should be compared with that of a reference standard to confirm the identity by matching the characteristic absorption bands of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[6] The chemical shifts, signal integrations, and coupling patterns provide definitive structural confirmation and can also be used to identify and quantify certain impurities.
Summary and Recommendations
A robust analytical strategy for determining the purity of this compound should employ a combination of methods.
Table 3: Recommended Analytical Workflow
| Method | Purpose | Key Strengths |
| HPLC-UV | Primary method for purity and assay | High resolution and quantitative capability. |
| Titration | Orthogonal assay method | High precision and accuracy based on stoichiometry. |
| FTIR | Identity confirmation | Fast, non-destructive, and provides a unique spectral fingerprint. |
| NMR | Definitive structural confirmation and impurity identification | Provides detailed structural information. |
| LC-MS/MS | Trace-level impurity analysis | High sensitivity and selectivity for genotoxic impurities.[3] |
For routine quality control, a validated HPLC method is recommended as the primary tool for both purity and assay determination. Titration serves as an excellent orthogonal method to verify the assay results. FTIR should be used for routine identity confirmation. For in-depth investigations, such as the identification of unknown impurities, NMR and LC-MS/MS are indispensable.
References
- IJCRT.org. (2024). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE.
- Studypool.
- Simson Pharma Limited. 4-Chloro-2-chloromethyl-3-methoxypyridine, hydrochloride | CAS No- 503058-51-3.
- Benchchem. An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Structure, Properties, and Synthesis.
- BLDpharm. 409098-85-7|4-Chloro-2-(chloromethyl)-3-methoxypyridine.
- Biosynth. 4-Chloro-2-(chloromethyl)-3-methoxypyridine hydrochloride | 503058-51-3 | DVA05851.
- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3.
- Pearson. (2022). A 25.0-mL sample of 0.125 M pyridine is titrated with 0.100 - Tro 4th Edition Ch 17 Problem 74d.
- Wyzant. (2014). You carry out the titration of 35.00 mL of 0.1750 M pyridine using a 0.275 M HCl solution. Pyridine has a pKb = 8.77.
- BLDpharm. 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- YouTube. (2025). Determine the K for the Following Species in Water: Pyridinium Chloride (aka Pyridine Hydrochloride).
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Pharmaffiliates. CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride.
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Sigma-Aldrich. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2.
- TCI Chemicals. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2.
Sources
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- 2. ptfarm.pl [ptfarm.pl]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 25.0-mL sample of 0.125 M pyridine is titrated with 0.100 - Tro 4th Edition Ch 17 Problem 74d [pearson.com]
- 5. wyzant.com [wyzant.com]
- 6. ijcrt.org [ijcrt.org]
Application Note: A Validated HPLC Method for the Potency and Purity Determination of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a critical intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing instrument parameters, mobile phase preparation, sample handling, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction
This compound (Figure 1) is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity and potency are critical to ensure the quality and safety of the final drug product. Therefore, a reliable and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, making it the ideal choice for this application.[6][7]
This application note provides a detailed protocol for the HPLC analysis of this compound. The method was developed based on the physicochemical properties of the analyte and best practices in HPLC method development for pyridine-containing compounds.[8][9] The subsequent validation was performed following the stringent requirements of the ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][5]
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃NO | [10][11] |
| Molecular Weight | 228.5 g/mol | [10][11] |
| IUPAC Name | 4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride | [10] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents like methanol and acetonitrile. | [12] |
The presence of the pyridine ring suggests UV absorbance, making UV detection a suitable choice for HPLC analysis. The hydrochloride salt form indicates good aqueous solubility.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.
-
Software: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
Reagents and Chemicals
-
This compound reference standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄): ACS grade or higher.
-
Sodium hydroxide (NaOH): For pH adjustment.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Figure 2: HPLC Analysis Workflow
Caption: A streamlined workflow for the HPLC analysis.
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of approximately 50 µg/mL is suitable for routine analysis.
-
Sample Solution (50 µg/mL): Accurately weigh a sample containing approximately 5 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines.[1][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before each validation run, a system suitability test was performed by injecting the working standard solution five times. The acceptance criteria are provided in Table 2. These parameters are consistent with the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6][13][14][15][16]
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. Forced degradation studies were also conducted to demonstrate the stability-indicating nature of the method. Samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The degradation products were well-resolved from the main peak, confirming the method's specificity. Potential degradation pathways of chloropyridines can involve hydrolysis of the chloromethyl group or displacement of the chlorine atoms on the pyridine ring.[17][18][19][20]
Linearity and Range
Linearity was assessed by analyzing a series of six standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Assessed by a different analyst on a different day using a different instrument. The %RSD of the combined results from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters were monitored under these varied conditions.
Table 3: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed. Peak purity of analyte > 99.5% in stressed samples. | No co-eluting peaks at the analyte retention time. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Defined and linear |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | S/N ≥ 3 |
| LOQ (µg/mL) | 0.3 | S/N ≥ 10 |
| Robustness | System suitability parameters met under all varied conditions. | System suitability criteria are met. |
Conclusion
The developed and validated HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose of routine quality control analysis and stability testing of this important pharmaceutical intermediate. The detailed protocol and validation results provided in this application note can be readily implemented in a laboratory setting.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Agilent Technologies. (2022).
- DSDP Analytics.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Defense Technical Information Center. (1982).
- National Center for Biotechnology Information. (1995).
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- National Center for Biotechnology Information. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- IntuitionLabs. (2024). ICH Q2(R2)
- National Center for Biotechnology Information. (2017).
- ResearchGate. (2016).
- Pharmaguideline. (2024).
- Acta Scientific. (2020).
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- National Center for Biotechnology Information. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem.
- National Center for Biotechnology Information. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PubMed.
- Benchchem. An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Structure, Properties, and Synthesis.
- ResearchGate.
- ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride.
- National Center for Biotechnology Information. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem.
- BLDpharm. 409098-85-7|4-Chloro-2-(chloromethyl)-3-methoxypyridine.
- Simson Pharma Limited. 4-Chloro-2-chloromethyl-3-methoxypyridine, hydrochloride | CAS No- 503058-51-3.
- National Center for Biotechnology Information. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- BLD Pharm. 4-Chloro-2-(chloromethyl)-3-methoxypyridine hydrochloride | 503058-51-3 | DVA05851.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
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- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. chembk.com [chembk.com]
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- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Application Note: A Guide to Thin-Layer Chromatography (TLC) Monitoring of Reactions Involving 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Introduction
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a key substituted pyridine intermediate in the synthesis of various pharmaceutical compounds, notably proton pump inhibitors like pantoprazole.[1][2] The efficiency and success of synthetic routes involving this intermediate hinge on the precise monitoring of reaction progress. Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose, offering a rapid, cost-effective, and reliable method to track the consumption of starting materials and the formation of products.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively monitoring reactions involving this compound using TLC. The focus is on providing both practical, step-by-step instructions and the underlying scientific rationale for methodological choices, ensuring robust and reproducible results.
Core Principles of TLC for Substituted Pyridines
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent or solvent system). The key metric in TLC is the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6][7]
For a compound like this compound, its polarity is influenced by the electronegative chlorine atoms, the methoxy group, and the nitrogen atom in the pyridine ring. The hydrochloride salt form significantly increases its polarity. When developing a TLC method, the goal is to select a solvent system that provides a clear separation between the starting material, intermediates, and the final product, ideally with Rf values between 0.2 and 0.8 for the components of interest.[8]
Experimental Protocols
PART 1: Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended. The 'F₂₅₄' indicates that the plate contains a fluorescent indicator that is quenched by UV-active compounds, appearing as dark spots under 254 nm UV light.[9][10]
-
Solvents: HPLC-grade solvents are essential for reproducible results. Common solvents for eluent systems include ethyl acetate, hexanes, dichloromethane, and methanol.[11][12]
-
TLC Development Chamber: A glass chamber with a tight-fitting lid is necessary to ensure the atmosphere is saturated with the solvent vapor.[12]
-
Sample Application: Use glass capillary tubes for spotting the TLC plates.
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Iodine chamber
-
Potassium permanganate (KMnO₄) stain
-
PART 2: Solvent System (Eluent) Selection
The choice of the mobile phase is critical for achieving good separation.[12] Given the polar nature of the starting material (a hydrochloride salt) and the likely lesser polarity of its reaction products (e.g., after nucleophilic substitution of the chloromethyl group), a solvent system of intermediate polarity is a good starting point. The polarity of the eluent can be fine-tuned by adjusting the ratio of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Recommended Starting Solvent Systems:
| Solvent System Components | Ratio (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate | 70 : 30 | Low-Medium | For less polar products |
| Dichloromethane : Ethyl Acetate | 80 : 20 | Medium | General purpose |
| Dichloromethane : Methanol | 95 : 5 | Medium-High | For more polar compounds |
| Ethyl Acetate | 100% | High | For very polar compounds |
It is advisable to test a few solvent systems to find the one that gives the best separation for your specific reaction.
PART 3: TLC Plate Preparation and Sample Spotting
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.
-
Mark the lanes for each sample. A standard setup includes a lane for the starting material (SM), a lane for the reaction mixture (R), and a "co-spot" lane (Co) where both the starting material and reaction mixture are spotted on top of each other.[3]
-
-
Preparation of Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or the reaction solvent) to a concentration of approximately 1-2 mg/mL.
-
Reaction Mixture (R): Take a small aliquot (a few microliters) from the reaction vessel using a capillary tube. Dilute this aliquot with a suitable solvent if the reaction mixture is highly concentrated.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube for each sample, touch the end of the tube to the solution and then gently and briefly touch it to the appropriate lane on the origin line of the TLC plate.
-
Aim for small, concentrated spots (1-2 mm in diameter).
-
For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
PART 4: Development of the TLC Plate
-
Prepare the Developing Chamber:
-
Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more uniform development.[12]
-
Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
-
Run the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
PART 5: Visualization
Since the starting material and many organic products are colorless, visualization techniques are required.[13]
-
UV Light (Non-destructive):
-
Iodine Staining (Semi-destructive):
-
Place the TLC plate in a chamber containing a few crystals of iodine.
-
Unsaturated and aromatic compounds will absorb the iodine vapor and appear as brown spots.[9][10]
-
This method is generally effective for a wide range of organic compounds. The spots will fade over time, so they should be circled promptly.
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Dip the TLC plate into the stain or spray it evenly.
-
Compounds that can be oxidized (e.g., alcohols, aldehydes, and sometimes electron-rich aromatics) will appear as yellow or brown spots on a purple background.[13]
-
PART 6: Interpretation of Results
-
Calculate the Rf Value: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.
-
Monitor the Reaction:
-
The disappearance of the starting material spot in the reaction lane indicates its consumption.
-
The appearance of a new spot (or spots) with a different Rf value indicates product formation.
-
In the co-spot lane, if the product has a different Rf from the starting material, two separate spots will be visible. If the reaction is incomplete, the starting material spot in the co-spot lane will appear more intense or elongated compared to the pure starting material lane.[3]
-
Workflow for TLC Monitoring
Troubleshooting
-
Spots are streaky: The sample may be too concentrated, or the compound may be interacting too strongly with the silica gel. Try diluting the sample or adding a small amount of a polar solvent like acetic acid or triethylamine to the eluent.
-
Spots remain at the origin: The eluent is not polar enough. Increase the proportion of the polar solvent in your system.[8]
-
Spots run with the solvent front: The eluent is too polar. Increase the proportion of the non-polar solvent.[8]
-
Reaction mixture lane is a smear: This can happen with high-boiling point solvents like DMF or pyridine. After spotting, placing the TLC plate under high vacuum for a few minutes before development can help evaporate the residual solvent.[16]
References
- Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
- University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC.
- BYJU'S. RF Value Explanation.
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
- Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC.
- TLC Visualization Methods.
- Google Patents. (2012, January 4). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- ChemicalBook. (2025, July 24). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- University of York. Visualising plates. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- University of York. Visualising plates. Chemistry Teaching Labs.
- University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Merck Millipore. TLC Tips and Tricks.
- Washington State University. Monitoring Reactions by TLC.
- University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry.
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 6. byjus.com [byjus.com]
- 7. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. merckmillipore.com [merckmillipore.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. Chromatography [chem.rochester.edu]
Large-scale synthesis of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
An Application Note for the Large-Scale Synthesis of 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride
Introduction: Strategic Importance and Synthesis Overview
This compound is a key pyridine-based intermediate, crucial in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are frequently found in proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. The synthesis of related compounds like intermediates for Pantoprazole and Omeprazole is well-documented, highlighting the industrial relevance of this molecular scaffold.[1][2][3] A robust, scalable, and safe synthesis is paramount for ensuring a reliable supply chain for these life-saving medications.
This guide provides a comprehensive overview of a validated, multi-step synthesis suitable for large-scale production. The narrative emphasizes the rationale behind procedural choices, safety protocols, and process optimization, reflecting field-proven insights for researchers and drug development professionals. The described synthetic pathway is designed for efficiency and control, proceeding through key, characterizable intermediates.
Overall Synthetic Workflow
The synthesis transforms a readily available starting material, 3-methoxy-2-methyl-4-pyrone, into the target hydrochloride salt through a sequence of classical organic transformations. The workflow is designed to be streamlined, with potential for "telescoping" (combining steps without isolating intermediates) to improve efficiency, a common strategy in green chemistry approaches.[3][4]
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of Key Intermediate - 4-Chloro-3-methoxy-2-methylpyridine
The initial phase of the synthesis focuses on constructing the chlorinated pyridine core from a pyrone precursor.
Step 1.1: Ammonolysis of 3-Methoxy-2-methyl-4-pyrone
Causality and Rationale: This step involves a ring transformation where the oxygen heteroatom in the pyrone is replaced with nitrogen to form the pyridone core. Concentrated ammonia water serves as the nitrogen source. The reaction is typically heated to drive the reaction to completion.[5]
Protocol:
-
To a suitable reaction vessel, add 3-methoxy-2-methyl-4H-pyran-4-one (1.0 eq).
-
Add concentrated ammonia water (approx. 27 mL per 0.1 mol of pyrone).
-
Heat the mixture to 40-45°C and stir for 3-6 hours, monitoring the reaction progress by HPLC or TLC.[5]
-
Upon completion, cool the reaction mixture.
-
Evaporate the water under reduced pressure. The residue will crystallize upon cooling.
-
Filter the precipitated solid, wash the filter cake with cold water until neutral, and dry to yield 3-methoxy-2-methyl-4(1H)-pyridone.
Step 1.2: Chlorination to 4-Chloro-3-methoxy-2-methylpyridine
Causality and Rationale: The conversion of the 4-pyridone to the 4-chloro-pyridine is a critical step. Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating and dehydrating agent for this transformation. It serves as both the reagent and, in many cases, the solvent.[1] The reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion.
Protocol:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate PPE, as POCl₃ is highly corrosive and reacts violently with water.
-
To a reaction vessel equipped for heating and distillation under reduced pressure, add 3-methoxy-2-methyl-4(1H)-pyridone (1.0 eq).
-
Slowly add a significant excess of phosphorus oxychloride (POCl₃) (typically used as the solvent).[1]
-
Heat the mixture to reflux and maintain for several hours, monitoring for completion.
-
After the reaction is complete, remove the excess POCl₃ by vacuum distillation.
-
Cool the residue and cautiously pour it into a mixture of ice and water.
-
Neutralize the acidic solution by adding a base (e.g., NaOH solution) to a pH of 10-11.[1]
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-chloro-3-methoxy-2-methylpyridine.
Part 2: Functionalization and Final Chlorination
This phase modifies the 2-methyl group to install the required chloromethyl functionality.
Step 2.1: N-Oxidation
Causality and Rationale: The pyridine nitrogen is oxidized to an N-oxide. This is a necessary activation step for the subsequent rearrangement to introduce a hydroxyl group at the 2-methyl position. Hydrogen peroxide in the presence of an acid like acetic acid is a standard reagent for this transformation.[2]
Protocol:
-
Dissolve 4-chloro-3-methoxy-2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution) while maintaining the temperature.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed.
-
After completion, the excess acetic acid can be removed under reduced pressure. The residue is then neutralized and extracted to isolate the 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[2]
Step 2.2: Rearrangement and Hydrolysis to 2-Hydroxymethyl Intermediate
Causality and Rationale: The N-oxide intermediate undergoes rearrangement upon heating with acetic anhydride (Ac₂O). This process, a variation of the Boekelheide reaction, results in the formation of an acetate ester at the 2-methyl position. Subsequent hydrolysis with a base like sodium hydroxide removes the acetyl group, yielding the crucial 2-hydroxymethyl intermediate.[6]
Protocol:
-
Heat acetic anhydride to 80-90°C in a reaction vessel.
-
Gradually add the 4-chloro-3-methoxy-2-methylpyridine-N-oxide (1.0 eq).
-
Increase the temperature to reflux (120-140°C) and maintain for 2-4 hours.[6]
-
Remove excess acetic anhydride under reduced pressure.
-
To the oily residue, add sodium hydroxide solution and stir at 80-90°C for 3-4 hours to facilitate hydrolysis.[6]
-
Cool the reaction mixture and extract three times with dichloromethane.
-
Wash the combined organic layers until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-hydroxymethyl-3-methoxy-4-chloropyridine.
Step 2.3: Final Chlorination to Yield the Target Product
Causality and Rationale: The final step converts the primary alcohol of the 2-hydroxymethyl group into a chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl gas) are volatile and easily removed. The reaction proceeds through a chlorosulfite ester intermediate. The presence of HCl gas also facilitates the in-situ formation of the desired hydrochloride salt.[7]
Protocol:
-
Dissolve 2-hydroxymethyl-3-methoxy-4-chloropyridine (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly and dropwise, add a solution of thionyl chloride (SOCl₂) (approx. 1.05-1.1 eq) in dichloromethane over 30 minutes, keeping the temperature low.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes.
-
Remove the solvent and excess reagent under reduced pressure.
-
The resulting solid residue is suspended in a non-polar solvent like hexane and filtered.[7]
-
Wash the solid with fresh hexane and dry to afford the final product, this compound, as a solid.
Caption: Simplified mechanism for the final chlorination step.
Quantitative Data and Reagent Summary
| Reagent/Material | Molar Mass ( g/mol ) | Key Role | CAS Number |
| 3-Methoxy-2-methyl-4-pyrone | 140.14 | Starting Material | 1093-01-2 |
| Ammonia (as conc. solution) | 17.03 | Nitrogen Source | 7664-41-7 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | Chlorinating Agent | 10025-87-3 |
| Hydrogen Peroxide (H₂O₂) | 34.01 | Oxidizing Agent | 7722-84-1 |
| Acetic Anhydride (Ac₂O) | 102.09 | Rearrangement Reagent | 108-24-7 |
| Thionyl Chloride (SOCl₂) | 118.97 | Chlorinating Agent | 7719-09-7 |
| Dichloromethane (DCM) | 84.93 | Solvent | 75-09-2 |
| Sodium Hydroxide (NaOH) | 40.00 | Base for Neutralization/Hydrolysis | 1310-73-2 |
| Final Product | 228.50 | Target Compound | 503058-51-3 |
Note: Molar mass of the final product includes the HCl salt.[8]
Safety, Hazard Management, and Environmental Considerations
Large-scale chemical synthesis requires stringent adherence to safety protocols.
-
Hazardous Reagents: Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases. Handle only in a chemical fume hood with appropriate engineering controls.[9][10] Hydrogen peroxide is a strong oxidizer.
-
Personal Protective Equipment (PPE): At all stages, operators must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] For handling highly corrosive reagents, additional protection such as an apron and respiratory protection may be necessary.
-
Spill and Emergency Procedures: Maintain readily accessible spill kits appropriate for acids and organic solvents. Ensure eyewash stations and safety showers are in close proximity to the workstation.[12] In case of skin contact, wash immediately with plenty of water.[10]
-
Waste Management: The synthesis generates acidic and organic waste streams. Neutralize acidic waste before disposal. Halogenated organic waste (e.g., from dichloromethane) must be collected separately and disposed of according to local environmental regulations.[13] Process optimization to reduce solvent use and waste generation is highly encouraged.[3]
References
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
-
Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. Available at: [Link]
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
-
SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific. Available at: [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available at: [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem. Available at: [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]
-
2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.pt [fishersci.pt]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. scispace.com [scispace.com]
Application Notes: 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride as a Versatile Precursor in Novel Heterocyclic Synthesis
Introduction
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS No: 503058-51-3) is a highly functionalized pyridine derivative that has emerged as a cornerstone in the synthesis of complex heterocyclic architectures, particularly within the pharmaceutical industry. Its structure is distinguished by two distinct and strategically positioned electrophilic centers: a reactive chloromethyl group at the C2 position and a chloro-substituent at the C4 position of the pyridine ring.[1] This dual reactivity allows for sequential and selective nucleophilic substitutions, making it an exceptionally valuable building block for constructing multi-cyclic systems.
The most prominent application of this reagent is as a key intermediate in the industrial-scale synthesis of proton pump inhibitors (PPIs), such as Pantoprazole.[2] In this context, it serves as the electrophilic pyridine component that couples with a nucleophilic benzimidazole core. This guide moves beyond a singular application, providing a detailed exploration of the fundamental reactivity of this compound and offering protocols that demonstrate its utility in synthesizing complex drug scaffolds. We will also present conceptual pathways for its application in the creation of other novel heterocyclic systems, providing a forward-looking perspective for researchers in drug discovery and process development.
Section 1: Reagent Profile and Safety Mandates
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and associated hazards is paramount. This section serves as a crucial reference for safe handling and experimental design.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride | [1] |
| CAS Number | 503058-51-3 | [3] |
| Molecular Formula | C₇H₈Cl₃NO | [1] |
| Molecular Weight | 228.5 g/mol | [1] |
| Appearance | Typically an off-white to light brown solid | [3] |
| Storage | 2-8°C Refrigerator, under inert atmosphere | [3] |
GHS Hazard Information & Safe Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1][4]
-
Hazard Statements:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves, clothing, and eye/face protection.[4]
-
P301+P312: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell.[4]
-
P302+P352: IF ON SKIN, wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Causality Behind Safety Choices: The hydrochloride salt form can be corrosive and irritating. The multiple chlorine atoms contribute to its reactivity, which extends to biological systems upon exposure. Strict adherence to PPE protocols is a non-negotiable aspect of laboratory practice to prevent irritation and systemic harm.
Section 2: Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from the differential reactivity of its two chloro-substituents. Understanding this dichotomy is key to designing selective, high-yield synthetic transformations.
-
Reactivity at the 2-(Chloromethyl) Group: The chlorine atom on the methyl group is analogous to a benzylic halide. It is highly susceptible to Sₙ2 displacement by a wide range of soft and hard nucleophiles (e.g., thiols, amines, alkoxides). This position serves as the primary handle for coupling the pyridine moiety to other molecular fragments.
-
Reactivity at the 4-Chloro Position: The chlorine atom directly attached to the pyridine ring is significantly less reactive than the chloromethyl group. Its substitution occurs via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[5] The electrophilicity of the C4 carbon is enhanced by the electron-withdrawing effect of the ring nitrogen, making it susceptible to attack by strong nucleophiles, often requiring elevated temperatures.
This reactivity difference allows for a modular synthetic approach: the chloromethyl group can be selectively reacted first under mild conditions, followed by a more forcing reaction at the C4 position if further functionalization is desired.
Caption: Differential reactivity of the two chloro-substituents.
Section 3: Application Protocol: Synthesis of a Pantoprazole-like Thioether Scaffold
This section provides a validated, two-step protocol illustrating the use of this compound to construct the core of a substituted benzimidazole thioether, a structure central to many proton pump inhibitors.
Overall Synthetic Workflow
The strategy involves the Sₙ2 displacement of the highly reactive chloromethyl group with a suitable benzimidazolethiol nucleophile. The reaction is typically conducted in the presence of a non-nucleophilic base to deprotonate the thiol, generating the more potent thiolate anion.
Sources
- 1. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, a critical step for various pharmaceutical intermediates. Here, we address common challenges, particularly those leading to low yield, by providing in-depth, field-tested solutions in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common cause of significantly low yields in this synthesis?
A1: The most prevalent issue is the degradation of the starting material or product due to suboptimal reaction conditions. This synthesis, typically involving the chlorination of 2-hydroxymethyl-4-chloro-3-methoxypyridine, is highly sensitive to moisture, temperature, and the stoichiometry of the chlorinating agent (e.g., thionyl chloride, SOCl₂). A secondary, but also common, issue is loss during workup and purification.
Q2: My final product is a dark oil or a sticky solid, not the expected crystalline hydrochloride salt. What went wrong?
A2: This typically indicates the presence of impurities, which inhibit crystallization. The cause is often multi-faceted and can include:
-
Overheating: Thermal decomposition can lead to polymeric byproducts.
-
Acid-catalyzed degradation: The methoxy group at the 3-position is susceptible to demethylation under harsh acidic conditions, forming a phenolic impurity.[1]
-
Incomplete reaction: The presence of unreacted starting material can interfere with crystallization.
-
Improper workup: Residual solvents or acidic byproducts from the chlorinating agent must be thoroughly removed.
Q3: Is it necessary to distill thionyl chloride (SOCl₂) before use?
A3: For consistent, high-yield results, using high-purity thionyl chloride is critical. While freshly opened reagent-grade SOCl₂ from a reputable supplier may not require distillation, older bottles or those of lower purity should be distilled. Thionyl chloride can decompose over time to SO₂, S₂Cl₂, and Cl₂, which can introduce unwanted side reactions.
Q4: Which analytical techniques are essential for monitoring this reaction?
A4: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring to determine the consumption of the starting material. For purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[2] ¹H NMR is also crucial for structural confirmation and to identify key impurities.
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.
Problem 1: Low or Incomplete Conversion of Starting Material
Symptom: TLC analysis shows a significant amount of the starting hydroxymethyl pyridine derivative remaining even after extended reaction time.
Causality Analysis: The nucleophilic attack of the hydroxyl group on the chlorinating agent is the key step. Insufficient activation or deactivation of the reagent can halt the reaction.
-
Diagram of Key Reaction Parameters
Caption: Interplay of key reaction parameters affecting yield and purity.
Troubleshooting Steps & Solutions:
| Possible Cause | Verification | Recommended Action & Scientific Rationale |
| 1. Inactive Chlorinating Agent | Use a fresh bottle of thionyl chloride or phosphorus oxychloride. | Action: Use a newly opened bottle of high-purity chlorinating agent or distill the existing stock. Rationale: Thionyl chloride is highly hygroscopic and reacts with atmospheric moisture to form HCl and SO₂, reducing its efficacy.[3] |
| 2. Insufficient Stoichiometry | Review the molar equivalents of the chlorinating agent used in the protocol. | Action: Increase the molar equivalents of the chlorinating agent incrementally (e.g., from 1.1 eq. to 1.3 eq.). Rationale: A slight excess is often required to drive the reaction to completion and to compensate for any minor deactivation by trace moisture. |
| 3. Low Reaction Temperature | Check the internal reaction temperature. | Action: Allow the reaction to warm to room temperature or slightly heat as per validated protocols (e.g., 30-40°C). Rationale: While the initial addition of the chlorinating agent is often done at low temperatures (0 to -10°C) to control exothermicity, the reaction may require thermal energy to proceed to completion.[4] |
| 4. Presence of Nucleophilic Impurities | Analyze the starting material for impurities with hydroxyl or amine groups. | Action: Purify the starting material (e.g., by recrystallization or column chromatography). Rationale: Nucleophilic impurities will competitively consume the chlorinating agent, effectively reducing the stoichiometry available for the desired reaction. |
Problem 2: Formation of Significant Impurities (Poor Purity Profile)
Symptom: HPLC or TLC analysis shows multiple spots/peaks in addition to the product and starting material. The final product may be discolored.
Causality Analysis: The pyridine ring and its substituents are susceptible to various side reactions, primarily driven by excessive heat or acidity.
-
Troubleshooting Workflow for Impurity Issues
Caption: Systematic workflow for diagnosing impurity formation.
Troubleshooting Steps & Solutions:
| Potential Impurity/Side Reaction | Identification | Recommended Action & Scientific Rationale |
| 1. Demethylation Product | Characterized by a phenolic -OH signal in ¹H NMR and a corresponding mass change in MS analysis. | Action: Maintain lower reaction temperatures and minimize reaction time. During workup, carefully neutralize any excess acid before any heating or concentration steps. Rationale: The methoxy group can be cleaved under strongly acidic conditions, a known issue with this class of compounds.[1] |
| 2. Dimerization/Polymerization | Appearance of higher molecular weight species in MS and baseline streaking on TLC. | Action: Ensure the reaction is sufficiently dilute. Add the starting material to the chlorinating agent (inverse addition) to maintain a low concentration of the reactive intermediate. Rationale: The newly formed chloromethyl group is electrophilic and can potentially react with another molecule of the starting material or product if concentrations are too high. |
| 3. Over-chlorination | Unexpected chlorine atoms on the pyridine ring, detected by MS. | Action: Use a less reactive chlorinating agent or add a non-nucleophilic base (e.g., pyridine) to scavenge excess HCl. Rationale: While less common for this specific substrate, highly activated aromatic rings can undergo electrophilic chlorination under harsh conditions. |
Problem 3: Difficult Isolation and Low Recovery
Symptom: The reaction appears clean by TLC, but the isolated yield is low after workup and purification.
Causality Analysis: The hydrochloride salt's solubility and stability are highly dependent on the solvent system used. Physical loss during transfers and extractions is also a common culprit in low recovery.
Protocol: Optimized Workup and Isolation
This protocol is designed to maximize the recovery of the hydrochloride salt.
-
Quenching Excess Reagent:
-
Once the reaction is complete (by TLC), cool the reaction mixture in an ice bath.
-
Rationale: This minimizes potential degradation from the exotherm of quenching.
-
Slowly and carefully add the reaction mixture to a separate flask containing a rapidly stirred, cold anti-solvent like methyl tert-butyl ether (MTBE) or hexane.[5] This precipitates the product while keeping byproducts in solution.
-
Alternative: For larger scales, distill the reaction solvent (e.g., Dichloromethane) under reduced pressure at low temperature (<30°C).[5]
-
-
Precipitation and Filtration:
-
After quenching or solvent removal, add a non-polar solvent (e.g., hexane, heptane) to the residue to form a slurry.[5]
-
Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Rationale: The hydrochloride salt is generally insoluble in non-polar organic solvents, allowing for effective separation from soluble impurities.
-
-
Washing and Drying:
-
Wash the filter cake with a small amount of cold, fresh anti-solvent to remove residual impurities.[2]
-
Dry the product under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Rationale: Inadequate drying can leave residual solvent, inflating the apparent yield and potentially causing product instability during storage.
-
III. General Synthesis Scheme
A typical final chlorination step in the synthesis pathway is illustrated below.
Caption: General reaction scheme for the chlorination step.
IV. References
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. 6
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. 7
-
CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. Chemicalbook.
-
Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
-
2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem.
-
4-Chloro-2-chloromethyl-3-methoxypyridine, hydrochloride | CAS No- 503058-51-3. Simson Pharma Limited.
-
CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
-
CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
-
4-Chloro-2-(chloromethyl)-3-methoxypyridine hydrochloride. Biosynth.
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Sigma-Aldrich.
-
CHAPTER 6: Chlorination Using Thionyl Chloride. Royal Society of Chemistry.
-
WO2014091450A1 - Process for the preparation of rabeprazole. Google Patents.
Sources
- 1. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide you with the causal logic behind experimental choices and to ensure the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and industrially relevant pathway involves the chlorination of the corresponding 2-hydroxymethyl precursor, which is 2-hydroxymethyl-4-chloro-3-methoxypyridine. This final chlorination step is critical for achieving high purity and yield. The precursor itself is typically synthesized in a multi-step sequence, often starting from materials like maltol, which undergoes methylation, amination, chlorination of the 4-position, and N-oxidation, followed by rearrangement to introduce the 2-hydroxymethyl group.[1][2][3]
The final, crucial conversion is illustrated below:
Caption: Troubleshooting workflow for low reaction yield.
Expert Analysis:
-
Cause 1: Reagent Inactivity: Thionyl chloride can decompose upon storage, especially if exposed to moisture. The starting material or solvent may also contain residual water, which will quench the chlorinating agent.
-
Solution: Always use freshly opened or properly stored thionyl chloride. Ensure your solvent is anhydrous.
-
-
Cause 2: Suboptimal Temperature Profile: Adding the chlorinating agent too quickly or at an elevated temperature can cause localized heating, leading to the formation of intractable polymeric byproducts.
-
Solution: Maintain strict temperature control (0-5 °C) during addition using an ice-water bath. [3]* Cause 3: Product Loss During Workup: The hydrochloride salt has some solubility in various organic solvents. Boiling off the reaction solvent under high heat can cause degradation. [4] * Solution: Remove the solvent under reduced pressure at a moderate temperature (<40°C). [5]Precipitate the product by adding a non-polar anti-solvent like hexanes or toluene and collect by filtration. [5][6]
-
Problem: Product Purity is Low (Presence of Impurities)
Your final product shows significant impurities by HPLC or NMR, even with a decent yield.
Expert Analysis:
-
Cause 1: Demethylation of the Methoxy Group: A common impurity arises from the demethylation of the 3-methoxy group under harsh acidic conditions, particularly during a prolonged or high-temperature workup. [4]This results in a phenolic impurity.
-
Solution: Minimize the time the product is exposed to strong acid and high heat. After the reaction solvent is removed, immediately proceed with precipitation or recrystallization.
-
-
Cause 2: Incomplete Precursor Purification: The purity of your final product is dictated by the purity of your starting alcohol. Impurities from previous steps, such as isomers or related pyridine derivatives, will carry through and complicate purification. [6] * Solution: Ensure the 2-hydroxymethyl-4-chloro-3-methoxypyridine precursor is of high purity (>99%) before proceeding to the final chlorination. Recrystallization of the precursor may be necessary.
-
Cause 3: Residual Solvent or Chlorinating Agent: Insufficient drying or inadequate removal of excess reagent can lead to contamination.
Experimental Protocols
**Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)[3][4]
Objective: To convert 2-hydroxymethyl-4-chloro-3-methoxypyridine to its 2-chloromethyl hydrochloride salt.
Materials:
-
2-Hydroxymethyl-4-chloro-3-methoxypyridine (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes (for precipitation)
Procedure:
-
Charge a clean, dry, nitrogen-purged reactor with 2-hydroxymethyl-4-chloro-3-methoxypyridine and anhydrous DCM.
-
Stir the mixture until all solids are dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add thionyl chloride dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure at <40 °C to remove the DCM and excess SOCl₂.
-
To the resulting solid or oil, add hexanes to form a slurry.
-
Stir the slurry for 30 minutes, then collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold hexanes.
-
Dry the white to off-white solid under vacuum to a constant weight.
References
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. [Link]
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Method for preparing 4-chloro-3-methoxy-2-methyl-1H-pyridine (2016). SciSpace. [Link]
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Technical Support Center: Minimizing By-product Formation in Pyridine Chlorination Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in pyridine chlorination. This resource is designed to provide in-depth, practical guidance to help you navigate the complexities of these reactions and achieve optimal outcomes with minimal by-product formation. Drawing upon established scientific principles and field-proven insights, this guide offers troubleshooting advice and answers to frequently asked questions in a direct, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry of pyridine chlorination, providing the foundational knowledge needed to understand and control these reactions.
Q1: What are the primary mechanisms involved in pyridine chlorination?
A1: The chlorination of pyridine can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions:
-
Electrophilic Aromatic Substitution (EAS): In the presence of a Lewis acid catalyst or under acidic conditions, the pyridine ring can undergo electrophilic attack by a chlorinating agent. However, pyridine is an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. The reaction typically requires harsh conditions and often leads to substitution at the 3- and 5-positions.[1]
-
Radical Halogenation: At high temperatures, particularly in the gas phase, chlorination can occur via a free radical mechanism.[2][3] This pathway is often less selective and can lead to a mixture of chlorinated pyridines. Photochemical chlorination also proceeds through a radical mechanism.[4]
Q2: What are the most common by-products observed during the chlorination of pyridine?
A2: The primary by-products in pyridine chlorination are over-chlorinated species. Depending on the desired product, common by-products include:
-
Dichloropyridines: 2,6-Dichloropyridine is a frequent by-product when targeting 2-chloropyridine.[5] 3,5-Dichloropyridine can form during electrophilic chlorination.[5]
-
Trichloropyridines and higher chlorinated pyridines: Prolonged reaction times, high temperatures, or an excess of the chlorinating agent can lead to the formation of trichloro-, tetrachloro-, and even pentachloropyridine.[6][7]
-
Tar and polymeric materials: Especially in high-temperature gas-phase reactions, undesirable polymerization and charring can occur.[7]
Q3: How does reaction temperature influence the product distribution in pyridine chlorination?
A3: Temperature is a critical parameter that significantly impacts both the rate of reaction and the product selectivity. In gas-phase chlorination, for instance, lower temperatures (around 270°C) favor the formation of 2-chloropyridine, while higher temperatures (around 400°C) lead to a greater yield of 2,6-dichloropyridine.[5] A patented two-stage process leverages this by using a high-temperature "hot spot" (350°C to 500°C) to initiate the reaction, followed by a lower temperature zone (below 340°C) to control selectivity.[8][9]
Q4: What is the role of a catalyst in pyridine chlorination, and what are some common examples?
A4: Catalysts play a crucial role in directing the reaction towards the desired product and improving reaction efficiency.
-
In liquid-phase chlorination , Lewis acids like ferric chloride (FeCl₃) or antimony trichloride (SbCl₃) can be used to promote electrophilic substitution.[10]
-
In gas-phase reactions , various materials can be employed. Silicates and silicate clays such as bentonite and pyrophyllite have been shown to be effective in the chlorination of picoline to produce chlorinated pyridines.[11]
Q5: What analytical techniques are suitable for monitoring the progress of a pyridine chlorination reaction and identifying by-products?
A5: Close monitoring of the reaction is essential for maximizing the yield of the desired product and minimizing by-products. The most common and effective analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) . GC provides excellent separation of the various chlorinated pyridine isomers and unreacted starting material, while MS allows for their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives.
Troubleshooting Guide
This section provides practical solutions to specific problems you may encounter during your pyridine chlorination experiments.
Issue 1: My reaction is producing a high ratio of dichloropyridines to the desired monochloropyridine. How can I improve the selectivity for the mono-substituted product?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio of chlorine to pyridine of 1:1 or slightly less to favor mono-chlorination. |
| High Reaction Temperature | As demonstrated in gas-phase reactions, higher temperatures favor di-substitution.[5] Gradually decrease the reaction temperature and monitor the product distribution by GC-MS to find the optimal balance between reaction rate and selectivity. |
| Prolonged Reaction Time | The initially formed monochloropyridine can undergo further chlorination. Monitor the reaction progress closely and quench it once the maximum concentration of the desired product is reached. |
| Inefficient Mixing | Poor mixing can lead to localized areas of high chlorinating agent concentration, promoting over-chlorination. Ensure vigorous and efficient stirring throughout the reaction. |
Workflow for Optimizing Monochlorination Selectivity
Caption: A workflow for troubleshooting and optimizing the selectivity of monochlorination in pyridine reactions.
Issue 2: I am observing significant charring or tar formation in my high-temperature gas-phase chlorination. What are the likely causes and how can I prevent this?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Excessively High Temperature | While high temperatures are necessary for gas-phase reactions, exceeding the optimal range can lead to decomposition and polymerization. Carefully control the temperature, potentially using a two-zone reactor with a "hot spot" for initiation followed by a cooler zone.[8][9] |
| Poor Heat Transfer | Uneven heating can create localized "hot spots" where charring can occur. Ensure uniform heating of the reactor. Using a fluidized bed reactor can also improve heat distribution. |
| Presence of Impurities | Impurities in the pyridine starting material can act as catalysts for polymerization. Ensure the use of high-purity pyridine. A purification step involving alkali treatment followed by distillation can be effective.[4] |
| Absence of an Inert Diluent | Running the reaction with neat reactants can lead to uncontrolled reactions. The use of an inert gas diluent, such as nitrogen or argon, can help to control the reaction rate and improve heat dissipation.[8] |
Issue 3: The chlorination of a substituted pyridine is not proceeding at a reasonable rate. What can I do to increase the reaction conversion?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Deactivating Substituents | Electron-withdrawing groups on the pyridine ring decrease its reactivity towards electrophilic chlorination. In such cases, more forcing conditions or an alternative strategy may be necessary. |
| Insufficient Temperature | The reaction may require higher temperatures to proceed at a practical rate. Gradually increase the temperature while monitoring for the formation of by-products. |
| Catalyst Inactivity | The chosen catalyst may not be effective for the specific substrate or may have been deactivated. Consider screening different catalysts (e.g., various Lewis acids for liquid-phase reactions). |
| Alternative Activation Strategy | For unreactive pyridines, conversion to the corresponding pyridine N-oxide can significantly activate the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[12][13] After chlorination, the N-oxide can be deoxygenated to yield the desired chlorinated pyridine.[12] |
Reaction Pathway: Chlorination via Pyridine N-oxide
Caption: A general reaction scheme for the chlorination of pyridines via activation as N-oxides.
Issue 4: I am struggling with the regioselectivity of chlorination on a substituted pyridine ring. What strategies can I employ to control where the chlorine atom is added?
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Directing Effects of Substituents | The existing substituents on the pyridine ring will direct the position of chlorination. Electron-donating groups typically direct to the ortho and para positions, while electron-withdrawing groups direct to the meta positions. Understanding these electronic effects is key to predicting the outcome. |
| Steric Hindrance | Bulky substituents can block access to adjacent positions, influencing the regioselectivity. |
| Use of Pyridine N-Oxides | As mentioned previously, converting the pyridine to its N-oxide activates the 2- and 4-positions for electrophilic attack, providing a powerful method for controlling regioselectivity.[12][14] |
| Designed Phosphine Reagents | Recent research has shown that designed phosphine reagents can be used for the 4-selective halogenation of pyridines.[15] This method offers an alternative strategy for achieving specific regiochemical outcomes. |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Monochlorination of Pyridine
Disclaimer: This is a general guideline and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet tube, add pyridine (1.0 eq) and a suitable inert solvent (e.g., carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃, 0.05 eq).
-
Reaction Initiation: While stirring vigorously, bubble chlorine gas (Cl₂) (1.0 eq) through the solution at a controlled rate. Maintain the reaction temperature at a predetermined setpoint (e.g., 80-100°C).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench them appropriately, and analyze by GC-MS to monitor the consumption of the starting material and the formation of the desired product and by-products.
-
Reaction Quenching: Once the desired conversion is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.
-
Work-up: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any unreacted chlorine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Sample Preparation: Dilute a small aliquot of the quenched reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: 40-400 amu
-
-
Data Analysis: Identify the peaks corresponding to pyridine, monochloropyridines, dichloropyridines, and other by-products based on their retention times and mass spectra. Quantify the relative amounts of each component by peak area integration.
References
- EP0684943B1 - Chlorination process of pyridine derivatives - Google P
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society. [Link]
- US6051714A - Processes for dechlorinating pyridines - Google P
- EP0239905A1 - Vapor phase production of Chlorinated pyridines
- US4256894A - Preparation of chlorinated pyridines - Google P
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- US5484929A - Chlorination process - Google P
-
Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis | Request PDF - ResearchGate. [Link]
-
Thermochemical parameters of chlorinated compounds of pyridine | Request PDF. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. [Link]
-
Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. [Link]
-
Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World. [Link]
-
Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1 - Googleapis.com. [Link]
-
Pyridine - Wikipedia. [Link]
-
Oxidation with Chlorine /Pyridine Complexes - Wordpress. [Link]
-
Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine | ESD Publications. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. [Link]
Sources
- 1. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine | ESD Publications [esdpubs.nasa.gov]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 7. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 8. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 9. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and mitigating common impurities. Our goal is to provide you with the expertise and practical insights needed to ensure the quality, purity, and consistency of your final product.
Overview of Synthesis
The synthesis of this compound is a critical process in the production of several active pharmaceutical ingredients (APIs). A common synthetic route starts from readily available precursors and involves several key transformations, including chlorination and chloromethylation. The purity of the final product is paramount and is often challenged by the formation of various impurities. This guide will delve into the identification of these impurities and provide robust troubleshooting strategies.
A generalized synthetic pathway often involves the preparation of a substituted pyridine N-oxide intermediate, followed by chlorination and rearrangement to introduce the chloromethyl group.
Caption: Generalized synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing insights into their causes and practical solutions.
Impurity Identification and Control
Q1: I am observing an unknown peak in my HPLC analysis. What are the most common impurities I should expect?
A1: The impurity profile of your product can be complex. Based on the typical synthetic route, impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic process itself.
-
Starting Materials and Intermediates: Incomplete conversion can lead to the presence of unreacted starting materials or key intermediates like 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
-
By-products: Side reactions are a common source of impurities. These can include other chlorinated pyridine derivatives or products of over-chlorination.
-
Reagents and Solvents: Residual reagents (e.g., thionyl chloride, phosphorus oxychloride) and solvents used during synthesis and work-up can be present in the final product.[1][2]
-
-
Product-Related Impurities: These are structurally similar to the final product.
-
Positional Isomers: The chloromethyl group may be introduced at an incorrect position on the pyridine ring, leading to isomeric impurities that can be difficult to separate.[3]
-
Dimers and Oligomers: Under certain conditions, reactive intermediates can self-condense to form dimeric or oligomeric impurities.[4]
-
-
Degradation Products: The final product can degrade under certain conditions.
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative. This can occur during work-up or storage if moisture is present.[5]
-
Impurity Formation Pathways
Caption: Potential pathways for impurity formation during the synthesis.
Q2: My reaction is producing a significant amount of a positional isomer. How can I improve the regioselectivity?
A2: Poor regioselectivity is a common challenge in the functionalization of pyridine rings.[6][7] The electronic nature of the pyridine ring and the substituents present can direct incoming groups to various positions.
-
Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3-position. However, in the case of pyridine N-oxides, the N-oxide group can activate the 2- and 4-positions for nucleophilic attack. The interplay of existing substituents (chloro and methoxy groups) and the reaction conditions will ultimately determine the regioselectivity.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Choice of Chlorinating Agent: Different chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride, oxalyl chloride) can exhibit different selectivities. Experiment with alternative reagents to find the optimal one for your substrate.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. A solvent screen is recommended.
-
Protecting Groups: In some cases, temporarily protecting a reactive site with a blocking group can direct the functionalization to the desired position.
-
Q3: I am observing a byproduct that appears to be a dimer of my product. What causes this and how can I prevent it?
A3: Dimerization can occur through the reaction of a reactive intermediate with a molecule of the starting material or product.[4] In the case of chloromethylated pyridines, the chloromethyl group can be a reactive site for nucleophilic attack by another pyridine nitrogen.
-
Causality: The formation of diarylmethanes is a known side reaction in chloromethylation processes, especially at higher temperatures or in the presence of strong Lewis acid catalysts.[8]
-
Preventative Measures:
-
Control of Stoichiometry: Ensure that the chlorinating/chloromethylating agent is not used in large excess.
-
Reaction Temperature: Maintain a low and controlled reaction temperature to minimize side reactions.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to reactive conditions.
-
Quenching Procedure: A rapid and efficient quenching of the reaction is crucial to deactivate any remaining reactive species.
-
Analytical and Purification Challenges
Q4: What are the recommended analytical methods for identifying and quantifying these impurities?
A4: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is a good starting point. UV detection is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation information.[9][10]
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile impurities, such as residual solvents.[1][2] A headspace GC method is commonly employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities.
-
Forced Degradation Studies: To identify potential degradation products, it is recommended to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[11][12]
Q5: I am having difficulty removing a specific impurity by crystallization. What are my options?
A5: If a standard crystallization protocol is ineffective, consider the following:
-
Solvent System Optimization: Experiment with different solvent and anti-solvent systems to find one that provides better discrimination between your product and the impurity.
-
pH Adjustment: If the impurity has a different pKa than your product, adjusting the pH of the solution during work-up or crystallization can help in its removal.
-
Chromatographic Purification: For high-value material or when crystallization is ineffective, column chromatography may be necessary.
-
Reslurrying: Slurrying the isolated solid in a solvent in which the impurity is more soluble than the product can be an effective purification step.[13]
Summary of Potential Impurities and Mitigation Strategies
| Impurity Type | Potential Structure/Identity | Formation Mechanism | Analytical Detection | Mitigation/Troubleshooting Strategy |
| Starting Material | Unreacted substituted pyridine precursor | Incomplete reaction | HPLC, LC-MS | Optimize reaction time, temperature, and stoichiometry. |
| Intermediate | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | Incomplete chlorination/rearrangement | HPLC, LC-MS | Optimize reaction conditions for the chlorination step. |
| Positional Isomer | Isomer with chloromethyl group at a different position | Lack of regioselectivity in the chloromethylation step | HPLC, LC-MS, NMR | Lower reaction temperature, screen different chlorinating agents and solvents. |
| Over-chlorination | Dichloro- or trichloro- derivatives | Excess chlorinating agent, harsh reaction conditions | HPLC, LC-MS | Control stoichiometry of the chlorinating agent, maintain low reaction temperature. |
| Dimer/Oligomer | Di(pyridyl)methane derivatives | Self-condensation of reactive intermediates | HPLC, LC-MS | Control reaction temperature and time, rapid quenching. |
| Hydrolysis Product | 4-chloro-2-hydroxymethyl-3-methoxypyridine | Reaction with water during work-up or storage | HPLC, LC-MS | Use anhydrous solvents, perform work-up under inert atmosphere, store in a dry environment. |
| Residual Solvents | e.g., Toluene, Dichloromethane, Methanol | Incomplete removal during drying | GC-Headspace | Optimize drying conditions (temperature, vacuum, time). |
Experimental Protocols
General Protocol for Forced Degradation Study
A forced degradation study is essential to understand the stability of your compound and to develop a stability-indicating analytical method.[12][14]
-
Acid Degradation: Dissolve the sample in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Degradation: Dissolve the sample in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Keep the solid sample in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid sample or a solution of the sample to UV light (e.g., 254 nm) for a specified period.
Analysis: Analyze the stressed samples by a suitable analytical method (e.g., HPLC) and compare the chromatograms with that of an unstressed sample to identify any degradation products.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals.
- Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Synthetic method of 2-chloromethylpyridine hydrochloride.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Forced degradation studies.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet... CrystEngComm.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Development of forced degradation and stability indic
- The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
- C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society.
- Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Semantic Scholar.
- Gas Chromatographic Separ
- Pyridine N-Oxides. Baran Lab.
- Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.
- Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1.
- Recent trends in the chemistry of pyridine N-oxides.
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Regioselective chlorination of pyridine N‐oxides under optimized...
- Separation of Positional Isomers of Oxidation C
- New studies in aromatic chloromethyl
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia.
- Challenges in the functionalization of pyridines.
- How to remove pyridine substances in the product? - ECHEMI. ECHEMI.
- Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Qu
- separation of positional isomers - Chromatography Forum.
- Oxidation with Chlorine /Pyridine Complexes. Wordpress.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Saccharide Recognition-Induced Transformation of Pyridine−Pyridone Alternate Oligomers from Self-Dimer to Helical Complex. The Journal of Organic Chemistry.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Challenges in the functionalization of the furopyridine ring. Benchchem.
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. YouTube.
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- 3. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 14. ijrpp.com [ijrpp.com]
Removal of unreacted starting materials from 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the purification of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, focusing on the removal of unreacted starting materials and related impurities.
Introduction: The Critical Need for Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as residual starting materials or byproducts can lead to downstream reaction failures, the formation of unwanted side products, and complications in final product isolation and characterization. This guide explains the causality behind purification strategies, empowering you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Contaminants and Their Removal
This section addresses specific purification challenges in a question-and-answer format.
Q1: My crude product is contaminated with unreacted 4-chloro-3-methoxy-2-methylpyridine. How can I effectively remove it?
Expert Insight: This is a common scenario, as the final chlorination step converts 4-chloro-3-methoxy-2-methylpyridine into the desired product. The key to separation lies in the significant difference in basicity and polarity between the starting material (a free base) and the final product (a hydrochloride salt).
Recommended Strategy: Acid-Base Liquid-Liquid Extraction (LLE)
The hydrochloride salt form of your product is highly polar and preferentially soluble in aqueous phases, whereas the unreacted pyridine starting material is a neutral organic base, more soluble in non-polar organic solvents. This differential solubility is the foundation for an effective LLE purification.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution, such as 1 M hydrochloric acid (HCl). The unreacted basic pyridine starting material will be protonated to form its hydrochloride salt and partition into the aqueous layer. Your desired product is already a hydrochloride salt and will also remain in the aqueous layer if it partitions, or if using an immiscible solvent, the goal is to extract the basic impurity into the aqueous acid. A more direct approach is to dissolve the crude solid in dilute HCl.
-
Separation: Drain the aqueous layer containing the impurity salt and your product salt. Discard the organic layer, which may contain non-basic impurities.
-
Basification & Re-extraction: Make the aqueous layer basic (pH 8-9) by carefully adding a base like sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the hydrochloride salts back to their free base forms.
-
Extraction of Free Base: Extract the aqueous layer multiple times with fresh portions of an organic solvent (e.g., DCM). The now-neutral product and any remaining starting material will move into the organic phase.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base of your product.
-
Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free base in a suitable solvent (like isopropanol or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, until precipitation is complete.[1][2] Filter the resulting solid and dry under vacuum.
Q2: Post-reaction analysis (TLC/HPLC) shows the presence of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. What is the best method to remove this impurity?
Expert Insight: The N-oxide is an intermediate in some synthetic routes leading to your target molecule.[3][4] It is significantly more polar than the corresponding pyridine free base but may have comparable polarity to your final hydrochloride salt, making simple extraction or chromatography challenging. Recrystallization is often the most effective method in this case.
Recommended Strategy: Recrystallization
Recrystallization exploits subtle differences in solubility between the desired product and the impurity in a specific solvent system at varying temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: The goal is to find a solvent or solvent mixture that dissolves your crude product at an elevated temperature but in which the product has low solubility at room temperature or below, while the N-oxide impurity remains in solution.
-
Procedure: a. Place the crude solid in a flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. c. Allow the solution to cool slowly to room temperature. Crystal formation should begin. d. Further cool the flask in an ice bath to maximize crystal precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized material and the mother liquor by TLC or HPLC to confirm the removal of the N-oxide impurity.
Data Table: Suggested Recrystallization Solvents
| Solvent System | Rationale |
| Isopropanol/Ether | The product is dissolved in a minimum of hot isopropanol, and ether is added until turbidity persists.[5] |
| Acetone/Petroleum Ether (2:1 v/v) | Effective for washing and removing related pyridine derivative impurities.[5] |
| Toluene | Can be used for washing or as a recrystallization solvent for similar compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: When is column chromatography the preferred purification method?
Column chromatography is ideal when dealing with complex mixtures of impurities with similar polarities that cannot be easily separated by extraction or recrystallization.[7][8] For pyridine derivatives, special considerations are necessary.
Expert Insight: Basic compounds like pyridines can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[9]
Protocol & Optimization:
-
Stationary Phase: Standard silica gel is common, but for persistent tailing, consider using deactivated silica (e.g., treated with triethylamine) or an alternative like alumina.[9]
-
Mobile Phase:
-
Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.
-
To mitigate peak tailing, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the mobile phase.[9] This TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Monitoring: Use TLC to determine the optimal solvent system before running the column and to track the separation during elution.
Q2: My TLC plate shows significant streaking (tailing) for my product spot. What does this indicate and how do I resolve it?
This is a classic sign of strong interaction between your basic pyridine compound and the acidic silica gel stationary phase of the TLC plate.[9] This can make it difficult to accurately assess purity or determine an appropriate Rf value for column chromatography.
Troubleshooting Workflow for TLC
Caption: Workflow for troubleshooting TLC tailing.
Q3: Can I remove the unreacted starting materials by distillation?
While distillation is a powerful technique for purification, it is generally not suitable in this case.[1][2] Your product is a hydrochloride salt, which is a non-volatile solid. Attempting to distill it would likely lead to decomposition at high temperatures rather than purification. The unreacted starting materials are also typically high-boiling liquids, making vacuum distillation energy-intensive and often incomplete for removing trace amounts.[2]
Decision Workflow for Purification Strategy
The choice of purification method depends on the nature of the impurities. This workflow provides a logical path for selecting the most effective technique.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
- PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. US20100222568A1.
- Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. WO2007052302A2.
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. BenchChem.
- ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers.
- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
- Google Patents. (n.d.). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
Sources
- 1. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 2. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 3. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Control of Pyridine Chlorination
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine chlorination. Over-chlorination is a common and challenging side reaction that can significantly impact yield, purity, and downstream applications. This resource provides in-depth, experience-based answers to common problems, troubleshooting strategies, and validated protocols to help you achieve high selectivity for your desired monochlorinated pyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine chlorination reaction producing significant amounts of 2,6-dichloropyridine even when I use a 1:1 stoichiometric ratio of pyridine to chlorinating agent?
A1: This is a classic problem in pyridine chemistry rooted in the electronic nature of the pyridine ring and the reaction kinetics. While pyridine is initially electron-deficient and less reactive than benzene, the introduction of the first chlorine atom at the 2-position does not sufficiently deactivate the ring to prevent a second chlorination.
Causality Explained:
-
Initial Reaction: The first chlorination, for instance in the gas phase at high temperatures, yields 2-chloropyridine.[1][2]
-
Subsequent Reaction: The resulting 2-chloropyridine can then react further with the chlorinating agent present in the mixture to form 2,6-dichloropyridine.[2][3] The rate of this second reaction can be competitive with the first, especially under harsh conditions like high temperatures, which provide enough activation energy for the less favorable second substitution.[1][4] Gas-phase chlorination at 270°C produces mainly 2-chloropyridine, but increasing the temperature to 400°C makes 2,6-dichloropyridine the major product.[1]
-
Statistical Probability: In a batch reaction, as the concentration of 2-chloropyridine builds up, the statistical probability of it colliding with a chlorinating agent molecule increases, leading to the formation of the di-substituted by-product.
To favor monochlorination, you must implement strategies that kinetically favor the first reaction over the second. This is typically achieved by controlling reaction parameters like temperature, concentration, and the choice of chlorinating agent.
Q2: What is the fundamental difference between high-temperature gas-phase chlorination and solution-phase chlorination with reagents like sulfuryl chloride (SO₂Cl₂)?
A2: The reaction mechanism is the primary differentiator, which in turn dictates the product distribution and optimal reaction conditions.
-
High-Temperature Gas-Phase Chlorination: This method, often employing chlorine gas (Cl₂), typically proceeds through a free-radical substitution mechanism .[4] At temperatures above 200°C, chlorine molecules can homolytically cleave to form highly reactive chlorine radicals.[4] These radicals are less sensitive to the electronic deactivation of the pyridine ring, leading to substitution. However, controlling selectivity can be difficult, and mixtures of mono-, di-, and even polychlorinated pyridines are common.[5][6]
-
Solution-Phase Chlorination with SO₂Cl₂: Sulfuryl chloride in solution, often at lower temperatures (e.g., 0°C in dichloromethane), primarily acts as an electrophilic chlorinating agent .[7][8] The reaction is an electrophilic aromatic substitution (SEAr). This method can offer much higher selectivity for monochlorination because the reaction conditions are milder and the electrophile is less reactive than a chlorine radical.[7][8] This allows for greater differentiation between the activation energies required for the first and second chlorination steps.
The choice between these methods depends on the desired product and scale. Gas-phase reactions can be suitable for large-scale production of simple chloropyridines where separation of by-products is feasible[9], while solution-phase methods offer the precision required for complex molecule synthesis.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My primary product is 2,6-dichloropyridine, but I need 2-chloropyridine.
This indicates that the rate of the second chlorination is too high relative to the first.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for excessive dichlorination.
Detailed Solutions:
-
Solution 1 (Temperature Control): As established, temperature is a critical factor in gas-phase reactions. Lowering the temperature from 400°C towards 270°C will kinetically favor the formation of 2-chloropyridine over 2,6-dichloropyridine.[1] For liquid-phase reactions, running the experiment at lower temperatures (e.g., 0°C or even -20°C) will significantly slow down the second chlorination step.
-
Solution 2 (Milder Reagents): If using a highly reactive agent like Cl₂ or SO₂Cl₂, switch to a milder, more selective source of electrophilic chlorine like N-Chlorosuccinimide (NCS).[10] NCS is less aggressive and often requires a catalyst or activation, providing a greater degree of control.[10][11]
-
Solution 3 (Stoichiometry): Use pyridine as the limiting reagent. By employing a large excess of pyridine (e.g., 3-5 equivalents), you statistically favor the chlorinating agent reacting with a molecule of pyridine rather than the less abundant 2-chloropyridine product that has formed.
-
Solution 4 (Reactor Design): For continuous flow or large-scale gas-phase synthesis, a two-stage reactor can be highly effective. An initial "hot spot" zone (350-500°C) initiates the reaction, followed by a second, cooler zone (<340°C) to quench further reactions, which can achieve high selectivity for 2-chloropyridine.[12]
Problem 2: The reaction is sluggish and gives a low yield of any chlorinated product.
This issue points to insufficient activation of either the pyridine ring or the chlorinating agent.
Causality Explained: Pyridine is an electron-deficient heterocycle, making it inherently resistant to electrophilic aromatic substitution.[4] The lone pair on the nitrogen atom can also coordinate with Lewis acidic reagents, further deactivating the ring. Sufficient energy or catalytic activation is required to overcome this barrier.
Solutions:
-
Switch to a Pyridine N-Oxide: This is a highly effective strategy. The N-oxide oxygen atom is electron-donating, which significantly activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[13] The reaction can proceed under much milder conditions. After chlorination, the N-oxide can be easily removed (deoxygenated) to yield the desired chloropyridine.[13]
-
Use a Catalyst: For solution-phase reactions, a catalyst can enhance the electrophilicity of the chlorinating agent.
-
Lewis or Brønsted acids can be used, but care must be taken as they can also coordinate with the pyridine nitrogen.[14]
-
Palladium catalysts have been shown to facilitate selective C-H bond chlorination, especially for substituted pyridines like 2-arylpyridines.[5]
-
Certain organocatalysts can be used to tune the reactivity of agents like SO₂Cl₂ for selective chlorination.[15]
-
-
Increase Temperature: If using milder conditions, a controlled increase in temperature may be necessary to provide the required activation energy. However, this must be balanced against the risk of reduced selectivity. Monitor the reaction closely by TLC or GC-MS.
Data Summary: Chlorinating Agent Comparison
The choice of reagent is critical for controlling selectivity. The following table summarizes common agents and their typical outcomes.
| Chlorinating Agent | Typical Conditions | Mechanism | Selectivity Profile | Key Considerations |
| Chlorine (Cl₂) Gas | 250-400°C, Gas Phase | Free Radical / Electrophilic | Temperature-dependent; often yields mixtures of 2-chloro and 2,6-dichloropyridine.[1][9] | Good for large scale, but purification is often required. High temperatures lead to over-chlorination.[1] |
| **Sulfuryl Chloride (SO₂Cl₂) ** | 0°C to reflux, in solvent (e.g., CH₂Cl₂) | Electrophilic | Generally good selectivity for monochlorination under mild conditions.[7][8] | A versatile and more selective alternative to Cl₂ gas for lab-scale synthesis.[15][16] |
| N-Chlorosuccinimide (NCS) | RT to 110°C, often with catalyst/initiator | Electrophilic | High selectivity for monochlorination; generally milder than SO₂Cl₂.[10][11] | Excellent for sensitive substrates. May require recrystallization to ensure purity before use.[11] |
Validated Experimental Protocol
**Protocol 1: Selective Monochlorination of Pyridine using Sulfuryl Chloride (SO₂Cl₂) **
This protocol is designed to favor the synthesis of 2-chloropyridine while minimizing the formation of 2,6-dichloropyridine.
Materials:
-
Pyridine (freshly distilled)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (0.95 eq) dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. The sub-stoichiometric amount of SO₂Cl₂ helps prevent over-chlorination.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the 2-chloropyridine.
Mechanistic Visualization
Understanding the reaction pathway is key to controlling it. The following diagram illustrates the electrophilic chlorination mechanism.
Caption: Mechanism of electrophilic chlorination of pyridine.
References
-
Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. (n.d.). Synfacts.
-
Shul'ts, E. E., & Tolstikov, G. A. (1998). Thermochemical parameters of chlorinated compounds of pyridine. Russian Chemical Bulletin, 47(10), 1953–1957.
-
de la Mare, P. B. D., & Ridd, J. H. (1962). Pyridine-catalyzed halogenation of aromatic compounds. III. Chlorination and the relative stabilities of trichloride and tribromide in chloroform. Canadian Journal of Chemistry, 40(12), 2259-2267.
-
de la Mare, P. B. D., & Ridd, J. H. (1962). Pyridine-catalyzed halogenation of aromatic compounds. III. Chlorination and the relative stabilities of trichloride and tribromide in chloroform. Canadian Journal of Chemistry, 40(12), 2259–2267.
-
Poynder, T. B., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World.
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Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. (n.d.). Organic Syntheses.
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Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024). PubMed.
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EP0684943B1 - Chlorination process of pyridine derivatives. (n.d.). Google Patents.
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2,6-Dichloropyridine. (n.d.). Wikipedia.
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Zhao, Z., et al. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics, 9(33), 4383-4394.
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Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018). PubMed Central.
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Oxidation with Chlorine /Pyridine Complexes. (n.d.). WordPress.
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Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. (n.d.). ResearchGate.
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv.
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A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
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Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022). PubMed.
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Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. (2016). University of Liverpool.
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society.
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Technical Support Center: Crystallization of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
This guide provides in-depth troubleshooting for the crystallization of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS: 503058-51-3), a key intermediate in pharmaceutical synthesis.[1][2] Crystallization is a critical purification step that defines the quality, purity, and handling characteristics of the final compound.[3] However, challenges such as polymorphism, impurity incorporation, and poor crystal habit are common.[4][5] This document offers a structured, question-and-answer approach to resolve issues encountered during laboratory and scale-up operations.
Physicochemical Properties
A fundamental understanding of the compound's properties is essential for effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃NO | [6] |
| Molecular Weight | 228.5 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7][8] |
| Storage | 2-8°C, Inert atmosphere, Refrigerator | [1][8] |
| Solubility | Soluble in water. Sparingly soluble in Methanol. Slightly soluble in Chloroform. | [7][8] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crystallization has failed to initiate. No crystals are forming even after the solution has cooled completely. What's wrong?
This is a frequent challenge in crystallization, typically pointing to issues with supersaturation or nucleation.[9]
Possible Causes & Solutions:
-
Insufficient Supersaturation (Too Much Solvent): This is the most common reason for crystallization failure.[9][10] The concentration of the compound is below its solubility limit at the cooled temperature.
-
Metastable Zone: The solution may be supersaturated but still within the metastable zone, where spontaneous nucleation is kinetically slow or inhibited.[11]
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[9][10]
-
Solution 2: Seeding. Introduce a few pure seed crystals of this compound to the cooled, supersaturated solution. This provides a template for crystal growth, often yielding more consistent results.[9]
-
-
Excessive Cooling Rate: Rapid cooling can sometimes bypass the optimal nucleation window.
-
Solution: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or ice bath. Insulating the flask can help slow the initial cooling phase.[10]
-
Q2: The compound is separating as an oil or a sticky gum, not as solid crystals. What is "oiling out" and how can I prevent it?
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[12] This is particularly common for compounds with low melting points or when high levels of impurities are present, creating a eutectic mixture.[12]
Possible Causes & Solutions:
-
High Supersaturation: The solution is too concentrated, causing the compound to separate above its melting point or as an amorphous oil.
-
Inappropriate Solvent: The chosen solvent may have a strong affinity for the compound, hindering the organized lattice formation required for crystallization.
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation, promoting LLPS.[12][14]
-
Solution: Ensure the starting material is of sufficient purity. If impurities are suspected, an initial purification step (e.g., charcoal treatment for color, or a wash) may be necessary before the final crystallization.
-
Q3: The crystallization is happening too quickly, with the solid "crashing out" as a fine powder. How can I achieve larger, more well-defined crystals?
Rapid precipitation, or "crashing out," is a sign of excessive supersaturation and uncontrolled nucleation.[10] This process traps impurities and often results in a fine powder that is difficult to filter and dry.[3][10]
Possible Causes & Solutions:
-
High Concentration / Rapid Cooling: The solution is too concentrated, or the temperature is dropped too quickly.
-
Solution: The goal is to slow down the crystal growth process. Re-heat the solution to dissolve the solid, then add a small amount (e.g., 5-10% more) of solvent to slightly decrease the supersaturation level.[10] Insulate the flask (e.g., with paper towels or a cork ring) to ensure a slow cooling rate, allowing larger, purer crystals to form over a period of 20 minutes or more.[10]
-
-
Excessive Agitation: Vigorous stirring can cause secondary nucleation, where collisions between existing crystals or with the flask walls and stirrer create many new, small crystals.[11]
-
Solution: Reduce the agitation rate once nucleation begins. Gentle stirring is sufficient to keep the crystals suspended and ensure uniform cooling.
-
Q4: The purity of my final product is low due to discoloration. How can I obtain a white crystalline solid?
A yellow or off-white color typically indicates the presence of colored impurities, which can be carried over from the synthesis.[2]
Possible Causes & Solutions:
-
Trapped Impurities: Colored impurities are incorporated into the crystal during formation.
-
Solution 1: Activated Charcoal Treatment. Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal (e.g., 1-2% by weight of your compound) to the hot, dissolved solution and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] Caution: Using too much charcoal can adsorb your product and reduce the yield.[10]
-
Solution 2: Recrystallization. The most reliable method to improve purity is to perform a second crystallization.[15] Dissolve the impure solid in the minimum amount of hot solvent and repeat the cooling process. The concentration of impurities will be lower, reducing their incorporation into the final product.
-
Q5: How do I ensure I am consistently producing the same crystal form (polymorph)?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different physical properties like solubility and stability.[4][16] Hydrochloride salts are known to exhibit polymorphism.[16][17]
Possible Causes & Solutions:
-
Process Variability: The choice of solvent, cooling rate, temperature, and agitation all influence which polymorph is favored.[16]
-
Solution: Strict Process Control. To ensure batch-to-batch consistency, it is crucial to develop a robust and reproducible crystallization protocol.[5] Key parameters (solvent system, concentration, cooling profile, and agitation rate) must be precisely defined and controlled. Seeding with a crystal of the desired polymorph is a powerful technique to ensure the target form crystallizes preferentially.
-
-
Solvate/Hydrate Formation: The compound may crystallize with solvent molecules (solvates) or water (hydrates) incorporated into the crystal lattice.[5][18]
-
Solution: Solvent Selection and Characterization. Be mindful of the solvents used. If water is present, hydrate formation is possible.[17] Analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing the solid form.[4]
-
Key Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a suitable solvent (e.g., isopropanol, ethanol) in small portions while heating the mixture with gentle swirling. Continue adding solvent until the solid just dissolves.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[10] Once at room temperature, you may place it in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes persistently cloudy (turbid).[4]
-
Clarification & Crystallization: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. Allow the solution to stand undisturbed to form crystals.
-
Isolation & Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visual Workflow & Concepts
The following diagrams illustrate the decision-making process for troubleshooting and the theoretical basis of crystallization.
Caption: The relationship between concentration, temperature, and crystallization zones.
References
-
VxP Pharma (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Syrris (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
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Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]
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Morrison, H. G., et al. (2021). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF. Available at: [Link]
-
PubChem (2024). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Available at: [Link]
-
MDPI (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at: [Link]
-
ResearchGate (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Available at: [Link]
-
McGlone, T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]
-
University of Southampton (2021). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. Available at: [Link]
-
University of Geneva (n.d.). Guide for crystallization. Available at: [Link]
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PubChem (2024). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Tianming Pharmaceutical (2024). Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]
-
National Institutes of Health (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]
-
Pharmaffiliates (n.d.). CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. Available at: [Link]
- Google Patents (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
National Institutes of Health (2022). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. PMC. Available at: [Link]
-
FDA (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]
-
Canadian Science Publishing (1951). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]
-
ChemBK (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Available at: [Link]
-
ResearchGate (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]
-
ResearchGate (2018). Effect of Impurities on the Growth Kinetics of Crystals. Available at: [Link]
-
DVI-CHEM (n.d.). 4-Chloro-2-(chloromethyl)-3-methoxypyridine hydrochloride. Available at: [Link]
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Technical Support Center: Purifying 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
Welcome to the technical support center for 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS No: 503058-51-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of this critical intermediate. The following content is structured in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is off-white or yellowish and has a lower-than-expected melting point. What are the likely impurities?
A1: Discoloration and melting point depression are classic signs of impurities. Based on the common synthetic routes, which often involve the chlorination of a hydroxymethylpyridine precursor with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), several classes of impurities are possible.
-
Residual Starting Material: Incomplete reaction can leave behind the starting hydroxymethyl precursor (2-hydroxymethyl-4-chloro-3-methoxypyridine).
-
Hydrolysis Products: The benzylic chloride of the chloromethyl group is highly susceptible to hydrolysis. Exposure to water during workup or storage can lead to the formation of the corresponding alcohol, 2-hydroxymethyl-4-chloro-3-methoxypyridine.
-
Over-chlorination Byproducts: While less common, impurities with additional chlorination on the pyridine ring could be formed under harsh conditions.
-
Demethylation Products: A significant impurity, especially if the reaction or workup involves prolonged exposure to acidic conditions, is the demethylated phenol.[1]
-
Polymeric Impurities: Pyridine derivatives, especially reactive ones like this, can sometimes form colored polymeric byproducts.[2]
A summary of potential impurities is provided in the table below:
| Impurity Name | Potential Origin | Impact on Quality |
| 2-hydroxymethyl-4-chloro-3-methoxypyridine | Incomplete chlorination or hydrolysis of the product | Lowers assay, may affect downstream reactions |
| 4-Chloro-2-chloromethyl-3-hydroxypyridine hydrochloride | Demethylation of the methoxy group under acidic conditions | Introduces a reactive phenol group, discoloration |
| Unidentified colored polymers | Side reactions during synthesis or storage | Significant discoloration (yellow to brown), poor purity |
| Residual Solvents (e.g., Toluene, Dichloromethane) | Incomplete removal after extraction or purification | Affects final product weight and safety profile |
Q2: I'm observing an unknown peak in my HPLC analysis. How can I set up a robust HPLC method to identify and quantify impurities?
A2: A well-developed HPLC method is crucial for assessing purity. For polar, ionizable compounds like pyridine hydrochlorides, a reverse-phase method is typically effective.
Recommended Starting Conditions for HPLC Method Development:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., LiChrosorb RP-18, 5 µm, 250 x 4.6 mm) or similar | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid or 10 mM Phosphate Buffer in Water (pH adjusted to 2.5-3.0) | The acidic pH suppresses the ionization of the pyridine nitrogen, leading to sharper peaks and better retention. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reverse-phase chromatography. |
| Gradient | Start with 5-10% B, ramp up to 95% B over 20-30 minutes, hold for 5 minutes, then re-equilibrate at starting conditions. | A gradient is essential to elute both polar (e.g., hydrolysis product) and less polar (e.g., starting material, product) compounds within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 275 nm | Pyridine derivatives typically have strong absorbance in the low UV range. A second wavelength can help differentiate between impurities with different chromophores. For identifying unknown peaks, a Diode Array Detector (DAD) is invaluable. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. |
To identify the unknown peak, consider techniques like LC-MS, which can provide the molecular weight of the impurity, offering critical clues to its structure. A sensitive LC/MS/MS method can be developed for the quantification of trace-level genotoxic impurities.[3]
Q3: My crude product purity is low (<95%). What is the most effective purification strategy?
A3: A multi-step purification strategy is often necessary. The choice depends on the nature and quantity of the impurities. The following workflow provides a general decision-making process.
Caption: General purification strategy for 4-Chloro-2-chloromethyl-3-methoxypyridine HCl.
Step 1: Solvent Slurry/Wash
This is the most effective first step to remove many impurities without significant product loss. Based on purification methods for analogous compounds, washing the crude solid with a non-polar or moderately polar solvent system can be very effective.[2]
Protocol: Acetone/Petroleum Ether Wash
-
Place the crude, dry solid in a flask.
-
Add a solvent mixture of Acetone and Petroleum Ether (e.g., a 2:1 or 2.5:1 ratio by volume). Use enough solvent to form a stirrable slurry (approx. 3-5 mL per gram of crude material).[2]
-
Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Filter the solid using a Buchner funnel and wash the filter cake with a small amount of cold petroleum ether.
-
Dry the resulting white to off-white solid under vacuum.
Rationale: The desired hydrochloride salt is poorly soluble in this mixed solvent system, while many organic impurities (like residual starting materials or side products) are more soluble and will be washed away. Toluene can also be used as a washing solvent.[2]
Step 2: Recrystallization
If washing is insufficient, recrystallization is the next step. Protocol: Recrystallization from Ethanol/Dichloromethane
-
Dissolve the crude material in a minimal amount of hot ethanol. The product may need to be dissolved in dichloromethane first, followed by the addition of ethanol.[4][5]
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Rationale: The solubility of the product is significantly higher in hot solvent than in cold solvent, allowing for the separation from less soluble impurities (removed by hot filtration) and more soluble impurities (which remain in the mother liquor).
Q4: My synthesis involves thionyl chloride and I'm getting a dark, tarry crude product. What's going wrong?
A4: The reaction of hydroxymethyl pyridines with thionyl chloride can be aggressive and lead to decomposition if not properly controlled.
Potential Causes and Solutions:
-
Temperature Control: The reaction is exothermic. Ensure the thionyl chloride is added slowly and dropwise at a low temperature (e.g., 0-5 °C) to dissipate heat and prevent side reactions.[4]
-
Stoichiometry: Use only a slight excess of thionyl chloride (e.g., 1.05-1.1 equivalents). A large excess can promote the formation of colored byproducts and complicates the workup.
-
Solvent Choice: The reaction is typically performed in a non-reactive solvent like dichloromethane or toluene.[5]
-
Workup Procedure: After the reaction, excess thionyl chloride should be removed under reduced pressure before quenching. Quenching the reaction mixture directly with water or base can be highly exothermic and lead to degradation.
The diagram below illustrates potential side reactions leading to impurity formation.
Caption: Potential pathways for impurity formation during synthesis.
By carefully controlling the reaction conditions and implementing a robust purification strategy, the purity of this compound can be significantly improved to meet the stringent requirements of pharmaceutical development.
References
- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (CN102304083A).
-
CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. Pharmaffiliates. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Pals, M. A., & Smith, S. A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4578–4582. [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
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-
2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. PubChem. [Link]
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Zhang, Y., & Wang, J. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 67-68, 150–155. [Link]
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (CN103232389A).
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Technical Support Center: Optimizing Solvent Systems for Recrystallization of Substituted Pyridines
Welcome to our dedicated technical support center for optimizing the recrystallization of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity and yield of their crystalline pyridine derivatives. Here, we move beyond generic protocols to provide in-depth, evidence-based strategies tailored to the unique chemical nature of this important class of heterocyclic compounds.
Introduction: The Nuances of Pyridine Recrystallization
Recrystallization is a powerful purification technique based on the principle that a compound's solubility in a solvent increases with temperature.[1] For a successful recrystallization, the desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities should remain either soluble or insoluble at all temperatures.[2]
Substituted pyridines, however, present unique challenges and opportunities. The nitrogen atom in the pyridine ring imparts polarity and basicity, and its ability to act as a hydrogen bond acceptor significantly influences solubility.[3] The nature and position of substituents—whether electron-donating (e.g., -NH₂, -CH₃) or electron-withdrawing (e.g., -NO₂, -COOH)—further modulate these properties, making a one-size-fits-all approach to solvent selection ineffective.[4][5] This guide will provide the foundational principles and practical troubleshooting steps to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: How does the substituent on the pyridine ring affect my choice of solvent?
A1: The substituent's electronic properties are a key determinant for solvent selection, based on the "like dissolves like" principle.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) and alkyl (-CH₃) groups increase the electron density of the pyridine ring, enhancing its polarity and basicity. For these compounds, polar protic solvents (e.g., ethanol, methanol, water) or polar aprotic solvents (e.g., acetone, ethyl acetate) are often good starting points.[3][4] For aminopyridines, for instance, ethanol is a commonly effective solvent.[4]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and carboxyl (-COOH) groups decrease the electron density, making the ring less basic but still polar. While polar solvents are generally suitable, the specific interactions become more critical. For pyridine carboxylic acids, solubility is high in water and lower in less polar solvents like ethanol and acetonitrile.[5]
-
Halogen Substituents (e.g., -Cl, -F) have a more nuanced effect, introducing polarity while being weakly deactivating. A broader range of solvents may need to be screened.
Q2: What is a mixed-solvent (or two-solvent) recrystallization, and when is it necessary for substituted pyridines?
A2: A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility profile.[6] This technique uses a pair of miscible solvents: a "good" solvent in which the pyridine derivative is highly soluble, and a "poor" or "anti-solvent" in which it is insoluble.[6]
This method is particularly useful for substituted pyridines that are either too soluble or too insoluble in common single solvents. For example, if your compound is highly soluble in ethanol even at low temperatures, adding water (a miscible anti-solvent for many organic compounds) can induce crystallization upon cooling. A common approach is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]
Q3: Can I use an acidic or basic solvent for my substituted pyridine?
A3: For basic pyridine derivatives, using an acidic solvent like acetic acid can be a viable strategy, as it can protonate the pyridine nitrogen and alter its solubility profile.[7] This can sometimes lead to the crystallization of a salt. Conversely, for acidic pyridines (like pyridine carboxylic acids), a basic solvent could be used, though this is less common for recrystallization and more applicable to extraction. It is crucial to remember that the solvent should not react irreversibly with your compound.[3]
Q4: My pyridine N-oxide is very hygroscopic. How does this affect recrystallization?
A4: Pyridine N-oxides are known to be highly hygroscopic, readily absorbing moisture from the air.[8][9] This can interfere with crystallization, sometimes leading to oils or hydrated crystals. It is essential to use anhydrous solvents and protect the crystallization vessel from atmospheric moisture. Drying the crude pyridine N-oxide before recrystallization, for example by azeotropic distillation with toluene, can be a critical preliminary step.[8]
Troubleshooting Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of substituted pyridines and provides actionable solutions based on chemical principles.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Causality: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if the compound has a low melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[10]
-
Lower the Cooling Temperature More Gradually: Rapid cooling can favor oil formation. Insulate the flask to ensure a slow temperature drop.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, adjust the ratio to be richer in the "good" solvent.
Issue 2: No Crystals Form Upon Cooling
Causality: This is one of the most common problems and can be due to several factors: the solution is not sufficiently saturated (too much solvent was used), the solution is supersaturated but requires a nucleation site, or the compound is simply too soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seeding: If available, add a single, pure crystal of the desired compound to the cooled solution. This "seed" crystal acts as a template for further crystallization.[10]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[10]
-
Utilize an Anti-Solvent: If your compound is highly soluble, consider a mixed-solvent approach by carefully adding a miscible "poor" solvent to the cooled solution until it becomes slightly turbid, then gently warm to clarify and cool again.
Issue 3: Low Recovery of Purified Crystals
Causality: A low yield can stem from using an excessive amount of solvent, premature crystallization during hot filtration, or a compound that has significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
-
Prevent Premature Crystallization: During hot gravity filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter.[12]
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath (after slow cooling to room temperature) to maximize precipitation, unless the compound is known to be significantly soluble even at 0°C.
-
Second Crop Recovery: The remaining solution (mother liquor) after filtration still contains some dissolved product. Concentrating the mother liquor by evaporation and re-cooling can often yield a "second crop" of crystals. Note that this second crop may be less pure than the first.
Issue 4: The Recrystallized Product is Still Impure
Causality: Impurities can be carried over if the cooling process is too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not effectively discriminate between the desired compound and a specific impurity.
Solutions:
-
Slow Down Crystallization: Rapid cooling leads to smaller, less pure crystals. Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath.[1]
-
Re-evaluate the Solvent: The impurity may have a similar solubility profile in the chosen solvent. A different solvent or a mixed-solvent system may be necessary for better separation.
-
Consider a Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly, as it can also adsorb the product.[4] This is generally not recommended for phenolic compounds.[13]
Data and Protocols
Table 1: Recommended Starting Solvents for Classes of Substituted Pyridines
| Substituent Class | Example Substituent | General Polarity | Recommended Single Solvents | Recommended Mixed-Solvent Pairs (Good/Poor) |
| Electron-Donating | -NH₂, -OH, -CH₃, -OCH₃ | High | Ethanol, Methanol, Water, Isopropanol | Ethanol/Water, Acetone/Hexane |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, -COR | Moderate to High | Ethyl Acetate, Acetone, Toluene | Toluene/Hexane, Ethyl Acetate/Heptane |
| Acidic | -COOH, -SO₃H | High (and acidic) | Water, Ethanol, Acetic Acid | Ethanol/Water |
| Halogenated | -F, -Cl, -Br | Moderate | Ethanol, Ethyl Acetate, Dichloromethane | Ethanol/Water, Dichloromethane/Hexane |
| N-Oxides | - | Very High | Isopropanol, Ether, Toluene (for azeotropic drying) | Dichloromethane/Ether |
This table provides general starting points. Experimental verification through small-scale solubility tests is crucial for optimization.
Experimental Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude substituted pyridine. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable.
-
Heating: If the solid is insoluble at room temperature, heat the test tube gently. The ideal solvent will dissolve the solid at or near its boiling point.
-
Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying in a desiccator or a vacuum oven.
Experimental Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent in which your compound is soluble and a miscible "poor" solvent in which it is insoluble.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. At this point, the solution is saturated.
-
Crystallization, Collection, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol. For washing (step 7), use a cold mixture of the two solvents in the same approximate ratio.
Visualizing the Workflow
Diagram 1: Solvent Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for selecting a recrystallization solvent system.
Diagram 2: Troubleshooting Crystallization Failure
This workflow guides the user through steps to take when crystals fail to form.
Caption: Step-by-step guide for troubleshooting crystallization failure.
References
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- Finding the best solvent for recrystallisation student sheet. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride by NMR and MS
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 4-chloro-2-chloromethyl-3-methoxypyridine hydrochloride (CAS: 503058-51-3). As a critical intermediate in the synthesis of pharmaceuticals like Pantoprazole, rigorous structural confirmation of this compound is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern experimental choices.
Introduction: The Imperative of Orthogonal Analytical Techniques
In the realm of pharmaceutical development and quality control, the unambiguous identification of molecular structure is non-negotiable. No single analytical technique, however powerful, can provide absolute structural confirmation. Instead, a multi-faceted approach employing orthogonal techniques is the gold standard. This guide focuses on two pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While NMR provides a detailed map of the molecular skeleton and the connectivity of atoms, MS offers precise molecular weight determination and fragmentation patterns that act as a molecular fingerprint. The synergy of these two techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[2][3] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[2][4] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[2][5]
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.
Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following predictions are based on established chemical shift values for substituted pyridines and related functional groups.[6][7]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, which is electron-withdrawing, causing a downfield shift. It will be split by the proton at position 5. |
| ~7.4 | Doublet | 1H | H-5 | The proton at position 5 will be split by the proton at position 6. |
| ~4.8 | Singlet | 2H | -CH₂Cl | The chloromethyl protons are adjacent to an electronegative chlorine atom, resulting in a downfield shift. The absence of adjacent protons leads to a singlet. |
| ~4.0 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and typically appear as a singlet. |
Note: The presence of the hydrochloride salt may lead to slight variations in the chemical shifts due to protonation of the pyridine nitrogen.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides information about the different types of carbon atoms in a molecule. As the natural abundance of ¹³C is low (about 1.1%), carbon-carbon coupling is rarely observed, leading to simpler spectra where each unique carbon atom typically gives a single peak.[8]
The predicted ¹³C chemical shifts are based on typical values for substituted pyridines and the effects of the chloro, chloromethyl, and methoxy substituents.[9][10][11]
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~155 | C-2 | The carbon attached to the nitrogen and the chloromethyl group will be significantly downfield. |
| ~150 | C-6 | The carbon adjacent to the nitrogen is deshielded. |
| ~145 | C-4 | The carbon bearing the chlorine atom will be shifted downfield. |
| ~140 | C-3 | The carbon attached to the methoxy group. |
| ~110 | C-5 | The remaining aromatic carbon. |
| ~60 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[12] |
| ~45 | -CH₂Cl | The carbon in the chloromethyl group is shifted downfield by the chlorine atom. |
Experimental Protocol for NMR Analysis
A robust NMR analysis requires careful sample preparation and instrument setup.
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's peaks.[4] The residual non-deuterated solvent peak also serves as a convenient internal standard for chemical shift calibration.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.[13]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[14]
Mass Spectrometry: Weighing the Molecules and Their Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] For small organic molecules, it provides the molecular weight with high accuracy and offers structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI-MS): A Gentle Approach to Ionization
Electrospray ionization is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.[16][17] This is particularly advantageous for preventing premature fragmentation and ensuring the observation of the molecular ion. Given the presence of a basic nitrogen atom in the pyridine ring, positive-ion mode ESI would be the method of choice, as the nitrogen is readily protonated to form an [M+H]⁺ ion.[16][18]
The molecular formula of the free base is C₇H₇Cl₂NO. The molecular weight of the free base is approximately 207.99 g/mol . In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed.
| Predicted m/z | Ion Species | Rationale |
| ~208.00 | [M+H]⁺ | The protonated molecular ion of the free base. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |
Isotopic Pattern: A key feature in the mass spectrum of chlorinated compounds is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, a characteristic pattern of peaks will be observed for the molecular ion cluster:
-
M: Containing two ³⁵Cl atoms.
-
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Containing two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule.[19]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural insights.[20]
The fragmentation of substituted pyridines in MS can be complex, but some general pathways can be predicted.[21][22][23]
Caption: Predicted major fragmentation pathways in MS/MS.
-
Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds.
-
Loss of the chloromethyl radical: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group.
-
Loss of a chlorine radical: Cleavage of a C-Cl bond.
Experimental Protocol for ESI-MS Analysis
Caption: Workflow for ESI-MS data acquisition and analysis.
Causality in Experimental Choices:
-
Solvent Choice: Volatile solvents like methanol and acetonitrile are used because they readily evaporate in the ESI source, facilitating the formation of gas-phase ions.[16]
-
Dilution: High concentrations of the analyte can lead to ion suppression, where the signal of the target ion is reduced due to competition with other ions in the electrospray process.[18]
-
Filtration: It is critical to remove any particulate matter from the sample solution to prevent clogging of the fine capillary tubing in the mass spectrometer.[1]
Comparison of NMR and MS for the Characterization of this compound
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity of atoms, stereochemistry, dynamic processes. | Molecular weight, elemental composition (with high resolution), fragmentation patterns. |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Sample State | Solution | Solution (for ESI) |
| Destructive? | No | Yes (sample is consumed) |
| Quantitative? | Inherently quantitative | Can be quantitative with appropriate standards |
| Key Strengths | Unambiguous structure elucidation | High sensitivity and specificity |
| Key Limitations | Lower sensitivity, requires pure samples | Provides limited information on isomer differentiation and connectivity |
Conclusion: A Synergistic Approach for Unwavering Confidence
The characterization of this compound exemplifies the necessity of a synergistic analytical strategy. While ¹H and ¹³C NMR spectroscopy would provide a detailed blueprint of the molecule's atomic connectivity, high-resolution ESI-MS would confirm its elemental composition and molecular weight with high precision. Furthermore, the characteristic isotopic pattern in the mass spectrum would unequivocally confirm the presence of two chlorine atoms, and MS/MS fragmentation would provide corroborating structural evidence. The convergence of data from these two powerful and orthogonal techniques provides a self-validating system, leading to an unshakeable confirmation of the molecular structure, a critical requirement in the rigorous landscape of pharmaceutical development.
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A Comparative Guide to the Purity Assessment of Synthesized 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, and this quality is fundamentally dictated by the purity of its chemical precursors. 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a key intermediate in the synthesis of proton pump inhibitors like Pantoprazole.[1] The presence of unwanted impurities, even in trace amounts, can have a significant impact on the efficacy and safety of the final drug product.[2] These impurities can arise from various sources, including starting materials, by-products of side reactions, residual solvents, and degradation products.[2][3]
This guide provides a comprehensive comparison of essential analytical methodologies for the robust purity assessment of this compound. We will delve into the technical nuances of each technique, explaining not just the "how" but the critical "why" behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for ensuring the quality and consistency of this vital pharmaceutical intermediate.
Understanding Potential Impurities: A Synthesis-Forward Approach
To effectively test for impurities, one must first anticipate them. The synthesis of this compound often involves a multi-step process, potentially starting from materials like maltol and utilizing potent reagents such as phosphorus oxychloride or thionyl chloride for chlorination steps.[1][4][5] This process can introduce several classes of impurities:
-
Process-Related Organic Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and isomers formed due to non-specific reactions. For instance, incomplete chlorination could leave hydroxyl groups, or alternative chlorination patterns on the pyridine ring could lead to isomeric impurities.
-
Reagent-Related Inorganic Impurities: Residual catalysts, inorganic salts, and other reagents used in the manufacturing process can persist in the final product.[3]
-
Residual Solvents: Organic solvents such as toluene, ethanol, or dichloromethane are frequently used for reaction and purification.[1][6] Their removal is critical as they offer no therapeutic benefit and can be toxic. The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for these solvents.[6]
A Multi-Modal Analytical Framework for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. We will now compare the primary techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Organic Impurity Profiling
HPLC is the gold standard for determining the purity of non-volatile organic compounds and is the primary method for quantifying the main component (assay) against a reference standard.[7][8]
Causality Behind the Method: We choose Reverse-Phase HPLC (RP-HPLC) because this compound is a moderately polar organic molecule. A C18 (octadecyl) stationary phase provides excellent separation based on hydrophobicity. The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.[9]
Experimental Protocol: RP-HPLC for Purity and Assay
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
}
HPLC Experimental Workflow Diagram.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.15 | Starting Material Impurity |
| 2 | 12.8 | 99.50 | 4-Chloro-2-chloromethyl-3-methoxypyridine |
| 3 | 15.2 | 0.25 | Unknown Impurity 1 |
| 4 | 18.1 | 0.10 | Isomeric By-product |
Headspace Gas Chromatography (HS-GC): The Specialist for Residual Solvents
GC is the ideal technique for analyzing volatile organic compounds (VOCs), making it the definitive method for quantifying residual solvents.[6][7][8]
Causality Behind the Method: Direct injection of a salt like this compound would be detrimental to a GC system. Therefore, we use static headspace (HS) sampling. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. A Flame Ionization Detector (FID) is used for its excellent sensitivity to hydrocarbons. The choice of a DB-624 column is based on its selectivity for the wide range of solvents listed in USP <467>.[10]
Experimental Protocol: HS-GC for Residual Solvents
-
System Preparation: Agilent 7890B GC with 7697A Headspace Sampler and FID.
-
Column: Agilent J&W DB-Select 624UI for USP <467>, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium, 35 cm/sec constant flow.
-
Oven Program:
-
Initial: 40°C, hold for 20 min.
-
Ramp: 10°C/min to 240°C, hold for 20 min.
-
-
Inlet Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.
}
HS-GC Experimental Workflow Diagram.
Data Presentation: Hypothetical Residual Solvent Analysis
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Q3C Limit (ppm) |
| Dichloromethane | 12.2 | 50 | 600 |
| Toluene | 21.5 | 25 | 890 |
| Ethanol | 8.8 | 150 | 5000 |
NMR Spectroscopy: The Definitive Tool for Structural Confirmation
NMR spectroscopy provides unambiguous structural elucidation by probing the chemical environment of each nucleus (typically ¹H and ¹³C).[11][12] It is unparalleled for confirming the identity of the main compound and identifying structurally similar impurities.
Causality Behind the Method: A ¹H NMR spectrum gives a direct "fingerprint" of the molecule. The number of signals, their chemical shifts (positions), splitting patterns (coupling), and integrals (areas) all provide critical information. For this compound, we can confirm the presence and connectivity of the methoxy group, the chloromethyl group, and the two aromatic protons on the pyridine ring.[13] The use of a deuterated solvent like DMSO-d₆ is necessary to avoid a large interfering solvent signal.
Experimental Protocol: ¹H NMR for Structural Verification
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Experiment: Standard ¹H proton experiment.
-
Key Parameters:
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure accurate integration).
-
Pulse Width: 90°.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Reference the residual DMSO solvent peak to 2.50 ppm.
}
NMR Spectroscopy Workflow.
Data Presentation: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected δ (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₂Cl | ~4.8 | Singlet | 2H |
| Pyridine-H | ~7.5 | Doublet | 1H |
| Pyridine-H | ~8.3 | Doublet | 1H |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Impurity Identification
MS is a powerful tool for confirming the molecular weight of a compound and for identifying unknown impurities, especially when coupled with a chromatographic separation technique (LC-MS).[8][14]
Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and clearly showing the molecular ion. The key diagnostic feature for this molecule is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorine atoms, like the free base of our compound, will exhibit a characteristic M+, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence of its elemental composition.[15][16][17]
Experimental Protocol: LC-MS for Identity Confirmation
-
System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
LC Method: Utilize the same HPLC method described previously to separate components before they enter the mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Key Parameters:
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
-
Data Analysis: Extract the mass spectrum for the main HPLC peak and any impurity peaks.
Data Presentation: Expected Mass Spectrometry Data (ESI+)
| Species | Expected m/z | Interpretation |
| [M+H]⁺ | 192.0 | Protonated molecule (free base) with two ³⁵Cl atoms. |
| [M+H+2]⁺ | 194.0 | Protonated molecule with one ³⁵Cl and one ³⁷Cl. |
| [M+H+4]⁺ | 196.0 | Protonated molecule with two ³⁷Cl atoms. |
Integrated Strategy and Method Comparison
An effective quality control strategy integrates these techniques to build a complete purity profile. HPLC provides the quantitative purity value, GC ensures solvent safety, NMR confirms the structure is correct, and MS verifies the molecular weight and helps identify unknowns.
}
Integrated Quality Control Decision Workflow.
Summary Comparison of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Assay, quantification of non-volatile organic impurities. | High precision, robust, widely available.[8] | Not suitable for volatile compounds; requires a reference standard for absolute quantification. |
| GC | Quantification of residual solvents and volatile impurities. | High sensitivity for volatiles, excellent separation.[7][8] | Not suitable for non-volatile salts; requires headspace sampler. |
| NMR | Unambiguous structural confirmation and elucidation. | Provides detailed structural information, can be quantitative (qNMR).[7][18] | Lower sensitivity than MS or HPLC; complex mixture analysis can be challenging. |
| MS | Molecular weight confirmation, identification of unknowns. | Extremely sensitive, provides elemental composition via isotopic patterns.[8] | Not inherently quantitative without standards; provides limited structural info alone. |
Conclusion
The purity assessment of this compound is not a monolithic task but a multi-faceted investigation. A scientifically sound quality control regimen must employ a suite of orthogonal analytical techniques. By integrating HPLC for quantitative purity, HS-GC for solvent analysis, NMR for structural integrity, and MS for molecular identity, researchers and manufacturers can ensure that this critical intermediate meets the stringent quality standards required for the production of safe and effective pharmaceuticals. This comprehensive approach transforms routine testing into a self-validating system that guarantees product quality from synthesis to final formulation.
References
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- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
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A Researcher's Guide to Chlorinating Agents for Hydroxymethylpyridine Synthesis
Introduction: The Critical Role of Chloromethylpyridines
Chloromethylpyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the reactive chloromethyl group, which serves as a versatile handle for introducing the pyridyl moiety into a wide range of molecular architectures. The conversion of readily available hydroxymethylpyridines to their chlorinated counterparts is a cornerstone transformation for chemists in drug development and process research.
The selection of an appropriate chlorinating agent is paramount, directly influencing reaction efficiency, yield, selectivity, and scalability. This guide provides an in-depth, objective comparison of common chlorinating agents for this crucial transformation. We will delve into the mechanistic nuances, provide field-proven experimental insights, and present supporting data to empower researchers in making informed decisions for their specific synthetic challenges.
Comparative Analysis of Key Chlorinating Agents
The choice of a chlorinating agent is a multi-faceted decision, balancing reactivity, safety, cost, and substrate compatibility. Below, we compare the most frequently employed reagents for the conversion of hydroxymethylpyridines.
Thionyl Chloride (SOCl₂): The Workhorse Reagent
Thionyl chloride is arguably the most common and cost-effective reagent for converting primary alcohols to alkyl chlorides. Its primary advantage lies in the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product isolation.
Mechanism of Action: The reaction proceeds via the formation of a chlorosulfite intermediate (RO-SOCl). In the absence of a base, this intermediate can collapse through an Sₙi (substitution nucleophilic internal) mechanism, which often results in retention of stereochemistry at a chiral center.[1] However, for primary alcohols like hydroxymethylpyridines, this is not a concern. When a base like pyridine is added, it intercepts the intermediate and the liberated chloride ion then acts as a nucleophile in a standard Sₙ2 reaction, leading to inversion of configuration if a stereocenter is present.[1][2] The addition of pyridine also serves to neutralize the HCl byproduct, which can be crucial for acid-sensitive substrates.[1]
Expert Insights & Causality:
-
Without Base: Running the reaction neat or in a non-polar solvent like dichloromethane (DCM) is common.[3] The reaction is often performed at reflux to drive it to completion.
-
With Pyridine: The addition of pyridine is recommended for substrates that may be sensitive to the acidic conditions generated by HCl. It ensures the reaction proceeds via a clean Sₙ2 pathway.[4]
-
Catalytic DMF: Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent in situ, which is a more potent chlorinating species.[3]
Considerations: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Phosphorus Pentachloride (PCl₅): The Powerhouse for Stubborn Substrates
Phosphorus pentachloride is a highly reactive solid chlorinating agent, often employed when other reagents fail.[6][7] It is particularly effective for converting both alcohols and carboxylic acids to their corresponding chlorides.[8][9]
Mechanism of Action: PCl₅ reacts with alcohols to form an alkoxyphosphonium intermediate, which is then displaced by a chloride ion in an Sₙ2 fashion. A key byproduct is phosphorus oxychloride (POCl₃), which is a high-boiling liquid and can sometimes complicate purification.[9]
Expert Insights & Causality:
-
PCl₅ is often used in excess to ensure complete conversion. The reaction can be conducted neat or in a non-reactive solvent like a halogenated hydrocarbon.[10][11]
-
Due to its high reactivity, reactions are often performed at low temperatures initially and then warmed to drive the reaction to completion.
-
The solid nature of PCl₅ can sometimes make it difficult to handle and dose accurately compared to liquid reagents.
Considerations: PCl₅ is a water-sensitive and corrosive solid.[6] It exists in equilibrium with PCl₃ and chlorine gas, and samples can sometimes have a greenish tint due to the presence of chlorine.[8]
Cyanuric Chloride (TCT): The Mild and Versatile Alternative
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective, mild, and operationally simple alternative for the chlorination of alcohols.[12]
Mechanism of Action: When combined with DMF, cyanuric chloride forms a Vilsmeier-Haack-type complex. The alcohol adds to this complex, forming a cationic intermediate. Subsequent nucleophilic attack by the chloride ion yields the desired alkyl chloride.[13] This method is known for its mild reaction conditions, often proceeding at room temperature.[12]
Expert Insights & Causality:
-
This reagent system is particularly advantageous for sensitive substrates that cannot tolerate the harsh conditions of SOCl₂ or PCl₅.
-
The reaction is typically carried out in a solvent like dichloromethane (DCM). The byproducts are generally easy to remove.
-
The procedure is noted for its high yields and compatibility with common N-protecting groups.[13]
Considerations: While milder, cyanuric chloride and its intermediates should still be handled with care in a fume hood.
The Vilsmeier Reagent: A Pre-formed, Potent Option
The Vilsmeier reagent, typically [(CH₃)₂N=CHCl]⁺Cl⁻, can be prepared in advance or generated in situ from reagents like DMF and phosphorus oxychloride (POCl₃) or oxalyl chloride.[14] It is a powerful electrophile used for both formylation and chlorination reactions.[14]
Mechanism of Action: The alcohol attacks the electrophilic carbon of the iminium cation. This is followed by an Sₙ2 displacement by a chloride ion to furnish the alkyl chloride.[15][16]
Expert Insights & Causality:
-
Using a pre-formed Vilsmeier reagent can offer better control and reproducibility compared to in situ generation.
-
Newer, more environmentally friendly methods for preparing the Vilsmeier reagent, for example using phthaloyl dichloride, have been developed.[15][[“]]
-
The reaction conditions can be tuned to favor either alkyl formate or alkyl chloride formation, depending on the temperature.[15]
Considerations: The Vilsmeier reagent is moisture-sensitive and should be handled under anhydrous conditions.
Data Summary: Performance Comparison
| Chlorinating Agent | Typical Conditions | Yields | Advantages | Disadvantages | Safety |
| Thionyl Chloride (SOCl₂) | Neat or in DCM, Reflux[3] | Good to Excellent | Cost-effective, gaseous byproducts | Harsh, corrosive, toxic | High |
| SOCl₂ / Pyridine | DCM, 0 °C to RT[1] | Good to Excellent | Neutralizes HCl, good for acid-sensitive substrates | Pyridine can be difficult to remove | High |
| Phosphorus Pentachloride (PCl₅) | Neat or in chlorinated solvents, 70-200 °C[10] | Good to Excellent | Highly reactive, effective for difficult substrates | Solid, corrosive, POCl₃ byproduct | High |
| Cyanuric Chloride (TCT) / DMF | DCM, Room Temperature[13] | High | Mild conditions, operationally simple, cost-effective | Requires DMF co-reagent | Moderate |
| Vilsmeier Reagent | Various solvents, -10 °C to 50 °C[15] | Good to High | Potent, can be pre-formed for control | Moisture-sensitive, can lead to formates | High |
Experimental Protocols
Protocol 1: Chlorination of 2-chloro-5-(hydroxymethyl)pyridine using Thionyl Chloride
This protocol is a standard and robust method for the chlorination of hydroxymethylpyridines.
Workflow Diagram:
Caption: General workflow for thionyl chloride mediated chlorination.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The addition is mildly exothermic.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Quenching: Slowly and cautiously quench the residue by adding it to a stirred mixture of crushed ice and water.
-
Neutralization: Carefully neutralize the aqueous solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(chloromethyl)pyridine, which can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Mild Chlorination using Cyanuric Chloride and DMF
This protocol is ideal for substrates that are sensitive to acid or high temperatures.
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (0.5 eq) in anhydrous DCM.
-
Vilsmeier Formation: Add anhydrous DMF (1.5 eq) and stir the mixture at room temperature for 30 minutes. A white precipitate of the Vilsmeier-type complex may form.[13]
-
Substrate Addition: Add a solution of the hydroxymethylpyridine (1.0 eq) in anhydrous DCM to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Choosing the Right Reagent: A Decision Framework
Selecting the optimal chlorinating agent requires careful consideration of the substrate's properties and the desired scale of the reaction.
Caption: Decision tree for selecting a suitable chlorinating agent.
Conclusion and Recommendations
The chlorination of hydroxymethylpyridines is a fundamental and enabling transformation.
-
For routine, scalable syntheses of robust substrates, thionyl chloride remains the reagent of choice due to its low cost and the simplicity afforded by its gaseous byproducts.
-
For acid- or temperature-sensitive substrates, the cyanuric chloride/DMF system offers a mild, high-yielding, and operationally simple alternative.
-
For particularly unreactive alcohols where other methods fail, the formidable reactivity of phosphorus pentachloride or a pre-formed Vilsmeier reagent can be leveraged to achieve the desired transformation.
Ultimately, the optimal choice will depend on a careful evaluation of the specific hydroxymethylpyridine substrate, the desired scale, and the available laboratory resources. By understanding the mechanisms, advantages, and limitations of each reagent, researchers can confidently select the best path forward to access these critical chloromethylpyridine building blocks.
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MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
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Semantic Scholar. Reactivity of chlorinating agents/PPh3 for the chlorination of alcohols and carboxylic acids: a comparative study. [Link]
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Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]
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Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
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Wikipedia. Phosphorus pentachloride. [Link]
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TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Chemistry World. Re-evaluating pyridine's role in chlorination reaction. [Link]
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ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. [Link]
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Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
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A Comparative Guide to Alternative Pyridine Intermediates in Pantoprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pantoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, has been a subject of extensive research, aimed at optimizing efficiency, purity, and cost-effectiveness. The conventional and most widely adopted synthetic route involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. While this method is robust, the pursuit of process improvement has led to the exploration of alternative pyridine intermediates. This guide provides a detailed comparison of these alternatives, supported by available experimental data, to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.
The Conventional Pathway: A Quick Overview
The standard synthesis of pantoprazole hinges on the coupling of two key fragments: the benzimidazole moiety and the substituted pyridine ring. The reaction, as depicted below, typically utilizes 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as the reactive pyridine intermediate.
Caption: Conventional synthesis of pantoprazole.
This guide will now delve into scientifically vetted alternatives to the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride intermediate, evaluating their respective merits and drawbacks.
Alternative Pyridine Intermediates: A Comparative Analysis
The exploration of alternative pyridine intermediates is primarily driven by the desire to improve the overall process by:
-
Reducing the number of synthetic steps: "One-pot" procedures are highly desirable in industrial settings.
-
Avoiding the isolation of unstable intermediates: The 2-chloromethyl pyridine derivative can be lachrymatory and has limited stability.
-
Improving safety and environmental friendliness: Minimizing the use of hazardous reagents is a constant goal.
-
Enhancing yield and purity: Ultimately, the goal is to produce a higher quality product more efficiently.
We will now examine three key alternative intermediates that have emerged from these research efforts.
The "One-Pot" Approach with 2-Hydroxymethyl-3,4-dimethoxypyridine
A significant advancement in pantoprazole synthesis is the use of 2-hydroxymethyl-3,4-dimethoxypyridine in a "one-pot" procedure. This strategy circumvents the need to isolate the chlorinated intermediate by generating it in-situ.
Causality Behind this Approach: The primary motivation for this method is to streamline the process and handle the reactive chloro-intermediate in a contained manner. By generating 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the same reaction vessel where it will be consumed, the issues of its instability and handling are mitigated.
Experimental Workflow:
Caption: "One-pot" synthesis of pantoprazole.
Comparative Data:
| Intermediate | Synthetic Strategy | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| 2-Chloromethyl-3,4-dimethoxypyridine HCl (Conventional) | Isolated Intermediate | 80-90% (for condensation) | >99% | Well-established, high-yielding | Requires isolation of an unstable intermediate |
| 2-Hydroxymethyl-3,4-dimethoxypyridine ("One-Pot") | In-situ generation of chloro-intermediate | 83% (overall for pantoprazole sodium)[1][2] | >99.5%[1][2] | Fewer steps, avoids isolation of unstable intermediate, improved safety | Reaction conditions for in-situ chlorination need careful control |
Experimental Protocol for "One-Pot" Synthesis:
A detailed protocol for the one-pot synthesis of pantoprazole sodium is described in various patents[3][4]. A representative procedure is as follows:
-
In-situ Chlorination: 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in a suitable organic solvent (e.g., dichloromethane). A chlorinating agent, such as thionyl chloride, is added at a controlled temperature (typically between -5°C and 5°C).
-
Condensation: To the reaction mixture containing the in-situ generated 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an aqueous solution of 5-difluoromethoxy-2-mercaptobenzimidazole and a base (e.g., sodium hydroxide) is added, often in the presence of a phase transfer catalyst. The reaction is typically stirred at room temperature.
-
Oxidation: After the formation of the pantoprazole sulfide intermediate, an oxidizing agent (e.g., sodium hypochlorite solution) is added to the reaction mixture at a controlled temperature to form pantoprazole.
-
Isolation: The resulting pantoprazole sodium is then isolated from the reaction mixture.
The N-Oxide Pathway: 2-Chloromethyl-3,4-dimethoxypyridine N-oxide
The N-oxide of the pyridine intermediate is primarily known as a precursor in the synthesis of the pantoprazole N-oxide impurity, a recognized degradation product[5]. However, its potential as an intermediate in the main synthetic pathway warrants consideration. The N-oxide functionality can alter the reactivity of the pyridine ring and could offer an alternative route for the synthesis.
Plausible Synthetic Rationale: The N-oxide can be synthesized from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride via oxidation, for example, with meta-chloroperoxybenzoic acid (m-CPBA)[5][6]. This N-oxide can then be condensed with the benzimidazole moiety. Subsequent reduction of the N-oxide and oxidation of the sulfide would lead to pantoprazole.
Proposed Synthetic Pathway:
Caption: Proposed pantoprazole synthesis via an N-oxide intermediate.
Comparative Data and Feasibility:
While the synthesis of pantoprazole N-oxide is well-documented for impurity profiling, the use of the pyridine N-oxide intermediate for the synthesis of pantoprazole itself is less common in publicly available literature. The additional steps of N-oxide formation and subsequent reduction may add complexity and cost to the overall process. However, this route could offer advantages in terms of modifying the reactivity and potentially influencing the impurity profile. Further research would be needed to provide a direct comparison of yields and purity with the conventional method.
Experimental Protocol for the Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine N-oxide:
-
Dissolution: Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent like tetrahydrofuran[5].
-
Oxidation: Cool the solution to 0-10°C and slowly add a solution of m-CPBA (1.5 to 2.0 molar equivalents) in the same solvent[5].
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, quench excess m-CPBA with a reducing agent (e.g., sodium thiosulfate solution), neutralize the mixture, and extract the product[5].
The Acetoxymethyl Intermediate: 2-Acetoxymethyl-3,4-dimethoxypyridine
Another potential alternative arises from the rearrangement of 2-methyl-3-methoxy-4-chloropyridine N-oxide in acetic anhydride, which can lead to the formation of an acetoxymethyl derivative[7][8]. This acetoxymethyl pyridine could serve as a precursor to the hydroxymethyl or chloromethyl intermediates, or potentially be used directly in the condensation reaction.
Synthetic Logic: The acetoxy group can function as a leaving group, although it is generally less reactive than a chloro group. Alternatively, it can be easily hydrolyzed to the corresponding hydroxymethyl compound, which then feeds into the "one-pot" synthesis described earlier.
Potential Synthetic Route:
Caption: Potential involvement of an acetoxymethyl intermediate.
Comparative Assessment:
The use of 2-acetoxymethyl-3,4-dimethoxypyridine as a direct intermediate for condensation with the benzimidazole thiol is not extensively reported in the context of high-yield pantoprazole synthesis. Its primary role appears to be as a precursor to the more reactive hydroxymethyl or chloromethyl derivatives[8]. Therefore, while it is a valid intermediate in the overall synthetic scheme starting from pyridine N-oxides, it may not offer a more direct or efficient alternative to the conventional chlorinated intermediate for the crucial condensation step.
Conclusion and Future Perspectives
The conventional synthesis of pantoprazole using 2-chloromethyl-3,4-dimethoxypyridine hydrochloride remains a highly optimized and widely used industrial process. However, the exploration of alternative intermediates has led to significant process improvements, most notably the "one-pot" synthesis utilizing 2-hydroxymethyl-3,4-dimethoxypyridine. This approach offers clear advantages in terms of process simplification and safety by avoiding the isolation of an unstable intermediate.
The N-oxide and acetoxymethyl pyridine intermediates represent intriguing, albeit less-explored, alternatives. While they play a role in the synthesis of related compounds and impurities, their direct application as superior alternatives for the large-scale synthesis of pantoprazole requires further investigation and comparative data.
For researchers and drug development professionals, the choice of which pyridine intermediate to employ will depend on a variety of factors including scale, cost, safety considerations, and desired purity profile. The "one-pot" method using 2-hydroxymethyl-3,4-dimethoxypyridine presents a compelling case for a more streamlined and safer manufacturing process. Future research may focus on further optimizing this one-pot reaction or exploring other novel intermediates with enhanced reactivity and stability.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Chloromethylpyridines: A Comparative Analysis
Substituted chloromethylpyridines are foundational building blocks in modern chemistry. Their unique structure, combining the aromatic pyridine core with a reactive chloromethyl group, makes them indispensable intermediates for synthesizing a wide array of high-value molecules. From life-saving pharmaceuticals to advanced agrochemicals and functional materials, the strategic placement of a chloromethyl handle on the pyridine ring opens a gateway to extensive molecular diversification.
The selection of a synthetic strategy to access these intermediates is a critical decision that profoundly impacts yield, purity, scalability, and cost. This guide provides a comparative analysis of the principal synthetic routes to substituted chloromethylpyridines, moving beyond mere procedural descriptions to explore the underlying mechanistic principles and practical considerations. Our objective is to equip researchers, chemists, and process development professionals with the expert insights required to navigate these synthetic pathways and select the optimal route for their specific target molecule.
Route A: Direct Radical Chlorination of Methylpyridines
The most direct conceptual approach is the free-radical chlorination of a methylpyridine (picoline) precursor. This method leverages a radical chain reaction to substitute a hydrogen atom on the methyl group with chlorine.
Mechanism and Scientific Rationale
The reaction proceeds via a classic radical chain mechanism involving three stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction is initiated by generating chlorine radicals (Cl•), typically through UV irradiation of chlorine gas (Cl₂) or by using a chemical radical initiator like azobisisobutyronitrile (AIBN).[2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the picoline, forming a resonance-stabilized pyridylmethyl radical and HCl. This pyridylmethyl radical then reacts with a molecule of Cl₂ to yield the desired chloromethylpyridine and a new chlorine radical, which continues the chain.
-
Termination: The reaction ceases when radicals combine with each other.[1]
The key to this reaction's feasibility is the relative stability of the pyridylmethyl radical intermediate, which is analogous to a benzylic radical. However, the high reactivity of the chlorine radical makes this process notoriously difficult to control.[3][4] It often leads to a mixture of mono-, di-, and trichlorinated products, presenting significant purification challenges.[5]
Caption: Radical Chlorination Pathway for Methylpyridines.
Performance Data and Limitations
Direct chlorination is often plagued by poor selectivity, making it less suitable for syntheses where high purity is critical. The aggressive nature of the reaction can also be incompatible with sensitive functional groups on the pyridine ring.
| Starting Material | Chlorinating Agent / Initiator | Solvent | Conditions | Product | Yield (%) | Issues Noted | Reference |
| 3-Methylpyridine | Cl₂ / AIBN | Acetic Acid / H₂SO₄ | 75°C | 3-(Dichloromethyl)pyridine | Good | Main product is dichlorinated | [2] |
| 2-Picoline | Chlorine | Inert Solvent | 40-80°C | 2-(Chloromethyl)pyridine | Low | Mixture of di- and trichlorinated products | [5] |
| 2-Chloro-5-methylpyridine | Chlorine / AIBN | Water | pH controlled | 2-Chloro-5-(chloromethyl)pyridine | High | Specific substrate, requires pH control | [6] |
Expert Assessment: While appealing for its directness, this route is often a last resort for laboratory synthesis due to the formation of difficult-to-separate byproducts. Its industrial application is limited to specific substrates where conditions can be rigorously controlled to favor mono-chlorination.[2][5]
Route B: Rearrangement of Pyridine-N-Oxides
A more elegant and widely employed strategy involves the activation of the methyl group via N-oxidation of the pyridine ring. The resulting pyridine-N-oxide undergoes rearrangement in the presence of a chlorinating agent to furnish the chloromethylpyridine with high selectivity.
Mechanism and Scientific Rationale
The electron-withdrawing N-oxide group increases the acidity of the methyl protons, facilitating subsequent reactions. The general mechanism involves the activation of the N-oxide oxygen by an electrophilic chlorine-containing reagent (e.g., POCl₃, SOCl₂, phosgene). This is followed by an intramolecular rearrangement. For example, with acetic anhydride (in a related acyloxylation reaction), a[5][5]-sigmatropic rearrangement is proposed. With chlorinating agents like POCl₃, the reaction likely proceeds through an intermediate that enables the transfer of a chloride ion to the methyl group, followed by elimination and rearomatization.
This approach masterfully circumvents the selectivity issues of radical chlorination by fundamentally changing the reaction mechanism from a non-selective radical process to a more controlled ionic or pericyclic pathway.
Caption: General Workflow for the N-Oxide Rearrangement Route.
Performance Data and Reagent Comparison
This route offers consistently high yields and excellent selectivity for mono-chlorination. The choice of chlorinating agent can be tailored based on cost, safety, and substrate compatibility.
| Starting Material | Chlorinating Agent | Solvent / Base | Conditions | Product | Yield (%) | Key Advantage | Reference |
| 2-Picoline-N-oxide | POCl₃ | Triethylamine | - | 2-(Chloromethyl)pyridine | 90% (conversion) | High selectivity (98%) | [7] |
| 2-Picoline-N-oxide | Phosgene | Methylene Chloride | 3-5°C | 2-(Chloromethyl)pyridine | - | Mild conditions | [5] |
| 2-Picoline-N-oxide | Triphosgene | - | - | 2-(Chloromethyl)pyridine | - | Safer alternative to phosgene | [8] |
| 2-Methylpyridine | Trichloroisocyanuric Acid | Chloroform / DMF | Reflux | 2-(Chloromethyl)pyridine HCl | 64% | One-pot from methylpyridine (via in-situ N-oxide?) | [9] |
| 2-Methylpyridine | H₂O₂, then Acetic Anhydride, then SOCl₂ | Acetic Acid, Methanol | 70°C, then heat | 2-(Chloromethyl)pyridine HCl | 82% | Multi-step one-pot, avoids POCl₃ | [10] |
Expert Assessment: The N-oxide route is arguably the most versatile and reliable method for synthesizing 2- and 4-chloromethylpyridines. The reaction of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine is a benchmark procedure, offering excellent conversion and selectivity.[7] For industrial applications, avoiding highly toxic reagents like phosgene is preferable, making methods utilizing POCl₃ or multi-step one-pot procedures with SOCl₂ more attractive.[10]
Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine via N-Oxide Route
This protocol is adapted from the high-yield synthesis described by Ash and Pews.[7]
-
N-Oxide Formation: 2-Methylpyridine is oxidized to 2-picoline-N-oxide using hydrogen peroxide in glacial acetic acid. The reaction is typically run at 70-80°C for 10-14 hours.[10]
-
Reaction Setup: To a solution of 2-picoline-N-oxide (1.0 eq) in a suitable solvent like dichloromethane, add triethylamine (1.1 eq). Cool the mixture in an ice bath.
-
Addition of Reagent: Slowly add phosphoryl chloride (POCl₃, 1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Basify the aqueous solution with sodium carbonate or sodium hydroxide to pH > 8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization (often as the hydrochloride salt).
Route C: Chlorination of Pyridylmethanols
This two-stage approach involves first generating a pyridylmethanol (a pyridine with a -CH₂OH group) and subsequently converting the alcohol to the chloride. This method offers a high degree of control and avoids the harsh conditions or rearrangement mechanisms of the other routes.
Mechanism and Scientific Rationale
This is a classic functional group interconversion. The final chlorination step typically employs thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents. With SOCl₂, the reaction proceeds by converting the hydroxyl group into an excellent leaving group (a chlorosulfite ester). Subsequent attack by a chloride ion, either intramolecularly (SNi mechanism) or intermolecularly, displaces the leaving group to form the alkyl chloride, SO₂, and HCl.[11]
The primary advantage of this route is its predictability. The chlorination step is generally very clean and high-yielding. The main synthetic challenge is the efficient preparation of the pyridylmethanol precursor itself.
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A Comparative Guide to the Synthesis of 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride: Yield and Purity Analysis
Introduction
4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly proton pump inhibitors (PPIs) which are widely used for treating acid-related gastrointestinal disorders. The efficiency of the synthesis of this pyridine derivative directly impacts the overall yield, purity, and cost-effectiveness of the final API. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, with a focus on yield, purity, and the underlying chemical principles. The information presented herein is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Methodology 1: Multi-step Synthesis from a Pyridine N-oxide Precursor
This common and well-documented strategy involves the construction and subsequent functionalization of the pyridine ring. A key step in this pathway is the chlorination of a 2-hydroxymethylpyridine intermediate, which is itself derived from the corresponding pyridine N-oxide. The N-oxide activation of the 2-methyl group is a critical step that facilitates its subsequent transformation.
Experimental Protocol
The following protocol is a representative synthesis based on established procedures for analogous compounds.
Step 1: Synthesis of 2-Hydroxymethyl-3-methoxy-4-chloropyridine
This step is typically achieved through a rearrangement of the corresponding pyridine N-oxide, which is not detailed here but is a standard procedure. The starting material for our focus is the 2-hydroxymethyl precursor.
Step 2: Chlorination to this compound
-
Reaction Setup: A solution of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 mole equivalent), a close analogue for which detailed data exists, is dissolved in a suitable anhydrous solvent such as dichloromethane or toluene in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Chlorination: The solution is cooled to a temperature between 0 and 10°C. A chlorinating agent, such as thionyl chloride (SOCl₂) or a toluene solution of triphosgene, is added dropwise while maintaining the low temperature. The molar ratio of the starting material to the chlorinating agent is critical and typically ranges from 1:1.1 to 1:1.3 for thionyl chloride and 1:0.35 to 1:0.37 for triphosgene.[1]
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is processed to isolate the product. If thionyl chloride is used, the excess reagent and solvent are typically removed under reduced pressure. The resulting solid residue is then suspended in a non-polar solvent like hexane, filtered, washed, and dried to yield the hydrochloride salt as a white solid.[2] If triphosgene is used, a small amount of methanol may be added to quench any unreacted reagent before removing acidic gases under reduced pressure and isolating the product by centrifugation and drying.[1]
Causality and Experimental Choices
-
Choice of Chlorinating Agent: Thionyl chloride is a common and effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Triphosgene is a safer alternative to phosgene gas and is also highly effective, often providing high purity and yield with minimal side products.[1]
-
Solvent Selection: Anhydrous solvents like dichloromethane and toluene are used to prevent the hydrolysis of the chlorinating agent and the product.
-
Temperature Control: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of impurities.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via chlorination of the corresponding 2-hydroxymethylpyridine.
Methodology 2: Synthesis via Chlorination of a Pyranone Derivative
This approach begins with a non-pyridine starting material, such as 3-methoxy-2-methyl-4-pyranone, which is then converted into the desired 4-chloropyridine structure. This method involves the use of a strong chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol
The following protocol is based on patent literature for the synthesis of the core pyridine structure.
-
Reaction Setup: 3-Methoxy-2-methyl-4-pyranone is suspended in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent. The reaction is carried out in a vessel suitable for reflux.
-
Chlorination and Ring Transformation: The mixture is heated to reflux (around 100-110°C) and maintained for several hours (typically 4-10 hours) to ensure complete conversion.[3][4]
-
Work-up and Isolation: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by adding it to ice water. The aqueous solution is then neutralized with a base, such as potassium carbonate or sodium hydroxide, to an alkaline pH (8-12).[3] The product is extracted with an organic solvent (e.g., chloroform or dichloromethane), and the combined organic layers are washed, dried, and concentrated to yield 4-chloro-3-methoxy-2-methylpyridine. This intermediate would then undergo subsequent N-oxidation and rearrangement/chlorination at the 2-methyl position as described in other methods to arrive at the final product. A variation of this method involves treating the excess POCl₃ with DMF to form a Vilsmeier reagent, which can be separated, reducing acidic waste.[5]
-
Final Chloromethylation and Salt Formation: The intermediate 4-chloro-3-methoxy-2-methylpyridine would then be subjected to N-oxidation, followed by a rearrangement and chlorination step, similar to that described in other synthetic routes, to introduce the chloromethyl group at the 2-position and form the final hydrochloride salt.
Causality and Experimental Choices
-
Reagent (POCl₃): Phosphorus oxychloride is a powerful reagent capable of converting the pyranone ring into a chlorinated pyridine ring in a single step. It acts as both a chlorinating and a dehydrating agent.
-
Reaction Conditions: The high temperature (reflux) is necessary to drive the ring transformation reaction to completion.
-
Waste Management: A significant drawback of this method is the large excess of POCl₃ used, which generates a considerable amount of acidic waste upon quenching. The alternative workup using DMF to generate a Vilsmeier reagent is a greener approach that creates a useful byproduct.[5]
Workflow Diagram
Caption: Workflow for the synthesis of the pyridine core from a pyranone derivative, followed by further functionalization.
Yield and Purity Comparison
The following table summarizes the reported yield and purity data for the synthesis of the target compound and its close analogues. It is important to note that the data for analogues are presented as they are indicative of the expected outcomes for the synthesis of this compound.
| Method | Key Reagent | Starting Material Analogue | Reported Yield | Reported Purity (HPLC) | Reference |
| Method 1: Chlorination of Alcohol | Thionyl Chloride | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | 100% | Not Specified | [2] |
| Method 1: Chlorination of Alcohol | Triphosgene | 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine | 97.51% | 99.74% | [1] |
| Purification of Crude Product | Solvent Wash | Crude 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine HCl | 85% recovery | >99.5% | [6] |
| Method 2: From Pyranone | POCl₃ | 3-Methoxy-2-methyl-4(1H)-pyridone | ~75% (for the chloropyridine intermediate) | Not specified, requires chromatography | [4][7] |
Discussion and Conclusion
Both methodologies present viable pathways for the synthesis of this compound.
Methodology 1 , starting from a 2-hydroxymethylpyridine precursor, appears to be the more efficient choice in terms of yield and purity for the final chlorination step. The use of modern chlorinating agents like thionyl chloride and triphosgene under controlled conditions allows for near-quantitative conversion and high product purity, often exceeding 99% by HPLC.[1][2] This method is also advantageous as it is typically the final step in a longer synthetic sequence, and its high efficiency is crucial for the overall process yield. The choice between thionyl chloride and triphosgene may depend on factors such as cost, safety protocols, and desired purity profile.
Methodology 2 , involving the transformation of a pyranone ring, is a powerful method for constructing the core 4-chloro-3-methoxypyridine skeleton. However, it often involves harsh reaction conditions (refluxing POCl₃) and can generate significant waste. While innovative workarounds to reduce waste are being developed, the yields for this initial ring-forming step are generally lower than the final chlorination step of Methodology 1, and the crude product often requires purification by chromatography.[4]
Recommendation: For industrial-scale production where high purity and yield are paramount, Methodology 1 is generally preferred for the final chlorination step. Process optimization would likely focus on the choice and handling of the chlorinating agent and the development of efficient crystallization or purification protocols to consistently achieve high-purity API intermediates. Further research into greener alternatives for the chlorination step remains an area of interest for sustainable pharmaceutical manufacturing.
References
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A Spectroscopic Guide to Distinguishing Isomers of 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride
In the landscape of pharmaceutical synthesis and drug development, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Isomeric impurities, even in trace amounts, can lead to vastly different pharmacological activities or toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a key intermediate in the synthesis of proton pump inhibitors, and its structurally significant isomers. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to unambiguously differentiate these closely related compounds.
The Challenge of Isomeric Differentiation
The pyridine ring offers multiple sites for substitution, leading to a variety of potential isomers during synthesis. For our target compound, this compound, even a slight rearrangement of the chloro, chloromethyl, and methoxy groups results in a distinct chemical entity. This guide will focus on a comparative analysis between the target compound and a plausible synthetic byproduct, its 3-chloro-4-methoxy isomer.
Caption: Molecular structures of the target compound and a potential isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint for each isomer.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for these hydrochloride salts due to its high polarity and ability to solubilize the compounds effectively. Tetramethylsilane (TMS) is universally used as the internal standard (0.00 ppm) because of its chemical inertness and single, sharp resonance peak that does not overlap with most analyte signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of TMS to the NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹³C spectra, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Comparative Analysis
The substitution pattern on the pyridine ring directly influences the chemical shifts (δ) and coupling constants (J) of the remaining ring protons.
| Spectroscopic Feature | 4-Chloro-2-chloromethyl-3-methoxypyridine HCl (Target) | 3-Chloro-2-chloromethyl-4-methoxypyridine HCl (Isomer) |
| ¹H NMR (Ring Protons) | Two doublets observed for H-5 and H-6. | A single sharp singlet for H-5. |
| ¹H NMR (CH₂Cl) | Singlet, ~δ 4.8 ppm. | Singlet, ~δ 4.7 ppm. |
| ¹H NMR (OCH₃) | Singlet, ~δ 3.9 ppm. | Singlet, ~δ 4.0 ppm. |
| ¹³C NMR (Ring Carbons) | 5 distinct signals for the pyridine ring carbons. | Fewer signals due to symmetry, with C-3 and C-5 potentially overlapping. |
The most telling difference lies in the ¹H NMR spectra of the aromatic region. For the target compound, the two adjacent protons at positions 5 and 6 will couple with each other, resulting in two distinct doublets. In contrast, the isomer, with its substitution at the 3 and 4 positions, would likely present a simpler spectrum in the aromatic region, depending on the full substitution pattern. For instance, a 2,3,4-trisubstituted pyridine would only have two aromatic protons, and their coupling would be indicative of their relative positions. A 2,3,4-trisubstituted pyridine would have protons at positions 5 and 6, which would appear as doublets due to coupling. A 2,4,5-trisubstituted pyridine would have protons at 3 and 6, which would likely appear as singlets or very finely split doublets depending on the long-range coupling.
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
While isomers have identical molecular weights, high-resolution mass spectrometry can confirm the elemental composition. More importantly, the fragmentation patterns observed in tandem MS (MS/MS) can provide structural clues to differentiate isomers.
Expertise & Experience: The "Ortho Effect"
The relative positions of substituents can influence fragmentation. For instance, an "ortho effect" can occur where adjacent functional groups interact during ionization, leading to unique fragmentation pathways that are not observed in other isomers.[1][2] This is a key principle we leverage for differentiation.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire full scan mass spectra in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Comparative Analysis
| Spectroscopic Feature | 4-Chloro-2-chloromethyl-3-methoxypyridine HCl (Target) | 3-Chloro-2-chloromethyl-4-methoxypyridine HCl (Isomer) |
| Molecular Ion [M+H]⁺ | Identical m/z value. | Identical m/z value. |
| Key Fragmentation | Expect loss of HCl, CH₂Cl, and OCH₃. The fragmentation pattern will be influenced by the 4-chloro and 3-methoxy positions. | The fragmentation cascade will differ due to the alternative 3-chloro and 4-methoxy arrangement, potentially leading to different relative abundances of fragment ions. |
The differentiation relies on subtle but significant differences in the relative intensities of the fragment ions. These differences arise from the varied stabilities of the carbocations and radical cations formed upon fragmentation, which are dictated by the substituent positions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expertise & Experience: The Fingerprint Region
While many functional group absorptions (like C-H, O-H, N-H) appear in predictable regions, the so-called "fingerprint region" (roughly 1500 to 500 cm⁻¹) is unique for every molecule. This region contains complex vibrations involving the entire molecular skeleton, making it highly sensitive to isomeric differences.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Comparative Analysis
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observation |
| Aromatic C-H Stretch | 3100 - 3000 | Present in both isomers. |
| Aliphatic C-H Stretch (CH₂ & CH₃) | 3000 - 2850 | Present in both isomers. |
| C=C and C=N Ring Stretching | 1600 - 1400 | The pattern and exact frequencies of these bands will differ between isomers, reflecting changes in the ring's electronic structure and symmetry. |
| C-O Stretch (Methoxy) | 1250 - 1000 | Present in both, but the exact position may shift slightly. |
| C-Cl Stretch | 800 - 600 | The position of this band can be sensitive to the substitution pattern on the aromatic ring. |
The key to differentiation with IR lies in a careful comparison of the fingerprint regions. Subtle shifts in the positions and intensities of the peaks in this region can reliably distinguish between the isomers.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems like pyridine. The position of the maximum absorbance (λ_max) is sensitive to the nature and position of substituents on the ring.
Expertise & Experience: Solvent Effects
The choice of solvent can influence the λ_max values due to solvatochromic effects. It is crucial to use the same solvent for all comparative measurements. Ethanol or methanol are common choices for these types of compounds.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) to an absorbance value below 1.5.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200 to 400 nm using a dual-beam spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
Comparative Analysis
| Spectroscopic Feature | 4-Chloro-2-chloromethyl-3-methoxypyridine HCl (Target) | 3-Chloro-2-chloromethyl-4-methoxypyridine HCl (Isomer) |
| λ_max | The positions of the chloro and methoxy groups will influence the energy of the π → π* transitions. A specific λ_max value is expected. | The swapped positions of the electron-donating methoxy group and the electron-withdrawing chloro group will alter the electronic distribution in the pyridine ring, leading to a shift in the λ_max compared to the target compound.[4][5] |
While UV-Vis spectroscopy may not be as definitive as NMR for isomer identification, it serves as a rapid and valuable confirmatory technique. A significant shift in λ_max between two samples would strongly suggest they are not the same isomer.
Integrated Analytical Workflow
For robust and reliable isomer identification, a multi-technique approach is always recommended. The following workflow ensures a comprehensive characterization.
Caption: Recommended workflow for comprehensive isomeric analysis.
Conclusion
The differentiation of this compound from its isomers is a critical task in ensuring the quality and purity of pharmaceutical intermediates. While each spectroscopic technique offers valuable information, a synergistic approach provides the highest level of confidence. NMR spectroscopy is unparalleled in its ability to provide definitive structural elucidation. Mass spectrometry confirms molecular weight and offers clues through fragmentation, while IR and UV-Vis spectroscopy serve as excellent complementary techniques for confirming functional groups and electronic properties. By understanding the principles behind each method and the subtle yet significant differences they can reveal, researchers and drug development professionals can confidently identify and characterize these important chemical entities.
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Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link][1][2]
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Chiavarino, B., Crestoni, M. E., & Fornarini, S. (2005). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Reddy, K. H., et al. (2018). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link][4]
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Efficacy of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride vs other building blocks
An objective comparison of the performance of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride and other key pyridine derivatives in the synthesis of proton pump inhibitors, supported by experimental data.
Introduction: The Central Role of Pyridine Scaffolds in Proton Pump Inhibitors
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, effectively reducing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells.[1][2] The chemical architecture of nearly all major PPIs, including omeprazole, lansoprazole, and pantoprazole, is a testament to modular drug design, featuring a core structure where a substituted pyridine ring is linked to a benzimidazole moiety via a methylsulfinyl bridge.[3][4] The specific substitution pattern on the pyridine ring is a critical determinant of the drug's efficacy, metabolic stability, and overall pharmacological profile.
Consequently, the efficient synthesis of these highly functionalized pyridine building blocks is a paramount concern in pharmaceutical process chemistry. These intermediates, typically activated as 2-chloromethylpyridines, are the linchpins in the convergent synthesis of PPIs. Their stability, reactivity, and the yield of their formation directly impact the economic and environmental viability of the entire drug manufacturing process.
This guide provides a detailed comparative analysis of the efficacy of various substituted 2-chloromethylpyridine hydrochlorides as building blocks for PPI synthesis. We will delve into the synthetic routes, comparative yields, and process considerations for this compound and contrast it with the pivotal building blocks used in the synthesis of the world's leading PPIs:
-
Omeprazole Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Lansoprazole Intermediate: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
-
Pantoprazole Intermediate: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
By examining the experimental data and synthetic strategies for each, this guide aims to provide researchers and drug development professionals with a clear, data-driven perspective on their relative performance.
Comparative Synthesis and Efficacy of Key Pyridine Building Blocks
The "efficacy" of a building block in this context is twofold: first, the efficiency of its own synthesis, and second, its performance in the subsequent coupling reaction to form the thioether precursor of the final PPI. The general synthetic strategy involves the multi-step functionalization of a simpler pyridine or pyranone starting material, culminating in a crucial chlorination step to install the reactive chloromethyl group.
Caption: Synthetic pathway for the Pantoprazole pyridine intermediate.
Analysis of Efficacy: This synthetic route, while involving numerous steps, is advantageous because it starts from an inexpensive raw material. [5]The overall yield for this multi-step process is reported to be above 75%, which is remarkably efficient. [5]The final chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride proceeds with a reported yield of 78%. [5]This demonstrates a robust and economically viable pathway to a crucial building block, underscoring its high efficacy for industrial production.
This compound
This building block is structurally distinct from the others due to the chloro-substituent at the 4-position of the pyridine ring. While not a direct intermediate for the major blockbuster PPIs, its structure suggests potential applications in the synthesis of novel PPI analogues or other heterocyclic compounds. Its efficacy would be evaluated based on the same principles: the efficiency of its synthesis and its reactivity in nucleophilic substitution reactions. A plausible synthetic route would involve the chlorination of a corresponding 2-hydroxymethylpyridine precursor. The presence of a chlorine atom at the 4-position could influence the electronic properties of the pyridine ring and the reactivity of the 2-chloromethyl group.
Experimental Protocols
The following are representative protocols for the critical chlorination step in the synthesis of these building blocks.
Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (Omeprazole Intermediate) via Thionyl Chloride
-
1. Preparation: To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) under an argon atmosphere, prepare a dropping funnel containing a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL). [6]* 2. Reaction: Slowly add the thionyl chloride solution dropwise to the pyridine solution over 30 minutes at room temperature. [6]* 3. Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature. [6]* 4. Isolation: Remove the solvent under reduced pressure. Suspend the resulting solid residue in hexanes (200 mL) and collect the solid by filtration. [6]* 5. Washing and Drying: Wash the solid with hexanes (50 mL) and air-dry to afford the title compound as a white solid (Expected yield: 33.3 g, 100%). [6]
Protocol 2: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine HCl (Pantoprazole Intermediate) via Sulfuryl Chloride
-
1. Preparation: Dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (7g) in dichloromethane (120 mL) in a three-necked flask. Stir to dissolve and cool the solution to 0°C using an ice-water bath. [5]* 2. Reagent Addition: Slowly add a solution of sulfuryl chloride (12.5 mL) in dichloromethane (30 mL) dropwise into the reaction flask, maintaining the internal temperature between 0-3°C. [5]* 3. Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. [5]* 4. Isolation: Remove the dichloromethane by distillation under reduced pressure to precipitate a solid. [5]* 5. Purification: Add ethanol to dissolve the solid, decolorize with activated carbon, and then evaporate the ethanol to yield the final product (Expected yield: 7.2g, 78%). [5]
Conclusion and Comparative Outlook
The efficacy of a pyridine building block in pharmaceutical synthesis is a multi-faceted metric, encompassing yield, purity, cost of starting materials, and process scalability.
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (for Omeprazole) stands out for its exceptionally high-yielding final chlorination step, with multiple reagents achieving yields well over 95%. This makes it a highly efficient and cost-effective building block for one of the most widely produced drugs globally.
-
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (for Lansoprazole) demonstrates high efficacy in its subsequent coupling reaction, which is critical for the overall process. While its synthesis is complex, its performance justifies its use. [7]* 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (for Pantoprazole) showcases excellent efficacy from a process perspective, with a robust synthesis from inexpensive starting materials and a high overall yield. [5]* This compound represents a structurally different building block. Its efficacy would be highly dependent on the target molecule. The electron-withdrawing nature of the C4-chloro substituent may alter its reactivity profile compared to the methoxy- or ethoxy-substituted analogues, a factor that researchers must consider when designing novel synthetic routes.
Ultimately, the choice of building block is intrinsically linked to the target PPI. The established intermediates for omeprazole, lansoprazole, and pantoprazole have been honed through decades of process optimization to be highly efficacious for their specific synthetic pathways. The exploration of alternative building blocks like this compound remains a valuable endeavor for the discovery of new chemical entities with potentially improved pharmacological properties.
References
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Benchmarking the Synthesis of 4-Chloro-2-chloromethyl-3-methoxypyridine Hydrochloride: A Comparative Guide to Established Procedures
In the landscape of pharmaceutical synthesis, the efficient and robust preparation of key intermediates is paramount to the successful development of active pharmaceutical ingredients (APIs). One such critical building block is 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a pivotal intermediate in the manufacture of several proton pump inhibitors (PPIs) that treat acid-related disorders. This guide provides an in-depth comparative analysis of established synthetic procedures for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for procedural selection and optimization.
The synthesis of this compound, while conceptually straightforward, presents several challenges in terms of yield, purity, and scalability. This guide will dissect various methodologies, elucidating the chemical reasoning behind procedural choices and providing a transparent comparison of their respective advantages and limitations.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound predominantly revolves around the chlorination of a precursor hydroxymethylpyridine. However, the overall synthetic route to this precursor can vary significantly, impacting the efficiency and cost-effectiveness of the entire process. We will explore two major strategies: a direct chlorination approach and a multi-step synthesis from a readily available starting material.
Procedure 1: Direct Chlorination of 2-Hydroxymethyl-3-methoxy-4-chloropyridine
This approach is a common and direct method for the synthesis of the target compound. It relies on the availability of the corresponding hydroxymethyl precursor.
Experimental Protocol:
A detailed, step-by-step methodology for this key transformation is as follows:
-
Dissolution: 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine is dissolved in ethyl acetate.[1]
-
Cooling: The solution is cooled to a temperature of 0-5 °C.[1]
-
Chlorination: Thionyl chloride is added dropwise to the cooled solution while maintaining the temperature.[1]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to 20-30 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).[1]
-
Isolation: Upon completion, a significant amount of solid precipitates. The product, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, is isolated by filtration, followed by washing and drying.[1]
Causality Behind Experimental Choices:
-
Solvent Selection: Ethyl acetate is a moderately polar aprotic solvent that is suitable for dissolving the starting material and the thionyl chloride reagent. Its relatively low boiling point facilitates easy removal during workup.
-
Temperature Control: The initial cooling to 0-5 °C during the addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. The subsequent warming to room temperature ensures the reaction proceeds to completion in a reasonable timeframe.
-
Reagent: Thionyl chloride is a widely used and effective reagent for converting alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.
Workflow Diagram:
Caption: Workflow for the direct chlorination of the hydroxymethyl precursor.
Procedure 2: Multi-step Synthesis from Maltol
An alternative and often more industrially viable approach involves a multi-step synthesis starting from the readily available and inexpensive raw material, maltol. This route offers greater control over the introduction of various functional groups.
Key Synthetic Steps:
The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a closely related analogue, from maltol typically involves the following sequence of reactions.[2][3][4] This provides a representative pathway that can be adapted for the target molecule.
-
Methylation: Maltol is first methylated to protect the hydroxyl group.[2][3][4]
-
Amination: The pyrone ring is then converted to a pyridone ring through a reaction with an ammonia source.[2][3][4]
-
Chlorination: The hydroxyl group on the pyridone ring is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride.[2][3]
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the C2-methyl group for subsequent functionalization.[5][6]
-
Methoxylation: The 4-chloro group is then substituted with a methoxy group.[2]
-
Rearrangement and Hydroxymethylation: The N-oxide undergoes rearrangement, often with acetic anhydride, to introduce a hydroxymethyl group at the C2 position.[3]
-
Final Chlorination: The newly formed hydroxymethyl group is then chlorinated using thionyl chloride to yield the final product.[3]
Causality Behind Experimental Choices:
-
Starting Material: Maltol is an inexpensive and commercially available starting material, making this route economically attractive for large-scale production.
-
Stepwise Functionalization: The multi-step approach allows for the precise and controlled introduction of the required substituents on the pyridine ring, leading to a high-purity final product.
-
N-Oxide Intermediate: The formation of the pyridine N-oxide is a key strategic step. It deactivates the pyridine ring towards electrophilic attack while activating the alpha-methyl group for functionalization, a classic example of umpolung (polarity reversal).
Workflow Diagram:
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride Quantification: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary chromatographic techniques for the quantification of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality, from raw material testing to final product release. This document offers an in-depth exploration of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), presenting detailed validation frameworks and supporting experimental designs. Our objective is to equip researchers and drug development professionals with the necessary insights to select and validate the most suitable analytical methodology for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines to provide a self-validating system for each proposed method.[2]
Introduction to the Analyte and Analytical Challenges
This compound is a substituted pyridine derivative. Its accurate quantification is critical, as impurities or incorrect concentrations can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). The molecule's structure, featuring polar functional groups and chlorine atoms, presents specific considerations for chromatographic analysis.
The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific and stability-indicating. A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products that may form under various stress conditions.[3][4] This guide will compare a stability-indicating RP-HPLC method with a robust GC method suitable for this class of compounds.
The Overall Validation Workflow
Method validation is a systematic process that ensures an analytical procedure is fit for its intended purpose.[1] The workflow begins with method development and optimization, followed by the formal validation protocol, which assesses key performance characteristics.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis: RP-HPLC vs. GC-FID
The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity. This compound, being a salt, is non-volatile, making RP-HPLC the more conventional choice. However, with appropriate sample preparation (e.g., derivatization or analysis of the free base), GC can also be a viable, and often faster, alternative.
Proposed Method 1: Stability-Indicating RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[5] A reversed-phase method is proposed here, as it is well-suited for separating moderately polar compounds like our analyte.
Caption: Experimental workflow for the proposed RP-HPLC method.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (to be confirmed by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Rationale for Choices:
-
A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity.
-
A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times for the ionizable pyridine moiety.
-
A gradient elution is selected to ensure that any potential impurities, which may have a wide range of polarities, are eluted and separated from the main peak and to provide a robust, stability-indicating method.[6]
Proposed Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds, offering high resolution and speed.[2] While the hydrochloride salt is not suitable for direct injection, the free base of the analyte is likely volatile enough for GC analysis. This requires a sample preparation step to neutralize the salt.
Caption: Experimental workflow for the proposed GC-FID method.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Sample Preparation: Dissolve the hydrochloride salt in water, neutralize with a mild base (e.g., sodium bicarbonate), and extract the resulting free base into an organic solvent like dichloromethane.
Rationale for Choices:
-
A mid-polarity column like DB-17 is chosen to provide good selectivity for chlorinated and aromatic compounds.
-
FID is a robust, universal detector for organic compounds, offering a wide linear range and high sensitivity.[7]
-
The temperature program is designed to ensure the elution of the analyte with good peak shape while separating it from potential volatile impurities.
Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation experiments for both proposed methods, with expected performance outcomes summarized in a comparative table.
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is arguably the most critical validation parameter for a stability-indicating assay.
Experimental Approach:
-
Forced Degradation: The analyte will be subjected to stress conditions as recommended by ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[3][4] The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[4]
-
-
Analysis: The stressed samples are then analyzed by both the HPLC and GC methods. For the HPLC method, a PDA detector is invaluable for assessing peak purity by comparing UV spectra across the peak. For the GC method, coupling with a Mass Spectrometer (GC-MS) would be ideal for identifying degradation products.
Expected Outcome:
-
RP-HPLC: The method should demonstrate baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis should confirm that the parent peak is spectrally pure in all stressed samples.
-
GC-FID: The method should show distinct peaks for the parent compound (as the free base) and any volatile, thermally stable degradants. Non-volatile degradants will not be observed.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Approach:
-
Prepare at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Analyze each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Approach:
-
Spike a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision of the method over a short interval of time by the same analyst with the same equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.
Experimental Approach:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]
Experimental Approach (based on the calibration curve):
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
The calculated LOD and LOQ should be experimentally verified by analyzing samples at these concentrations.[10][11]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Approach:
-
Vary key parameters one at a time and assess the effect on the results (e.g., retention time, peak area, resolution).
-
For HPLC: pH of the mobile phase (±0.2 units), column temperature (±5 °C), flow rate (±10%).
-
For GC: Oven temperature ramp rate (±10%), carrier gas flow rate (±10%), injector temperature (±10 °C).
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should still be met, and the final calculated result should not deviate significantly from the result obtained using the nominal parameters.
Summary of Comparative Performance
The following table summarizes the anticipated performance of the two proposed methods based on the validation parameters.
| Validation Parameter | RP-HPLC Method | GC-FID Method | Commentary |
| Specificity | Excellent | Good | HPLC is inherently superior for stability-indicating assays as it separates non-volatile and polar degradants. GC is limited to volatile and thermally stable compounds. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | HPLC may show slightly better accuracy due to a simpler sample preparation. The multi-step extraction for GC can introduce more variability. |
| Precision (RSD) | ≤ 1.5% | ≤ 2.0% | The automated nature of HPLC often leads to slightly better precision compared to GC methods that require manual sample preparation steps. |
| LOQ | Lower (Higher Sensitivity) | Higher (Lower Sensitivity) | HPLC with UV detection is generally very sensitive. FID is also sensitive, but the sample preparation for GC involves dilution, which can raise the effective LOQ. A method using LC-MS/MS could achieve even lower LOQ values.[5] |
| Robustness | Good | Good | Both methods, if well-developed, should be robust. GC methods can be sensitive to injection technique and liner cleanliness. |
| Analysis Time | ~20 minutes per sample | ~15 minutes per sample | The GC run time is typically shorter. However, the overall analysis time for GC is significantly longer due to the extensive sample preparation required. |
Conclusion and Recommendation
Both RP-HPLC and GC-FID are powerful techniques for the quantification of this compound.
The RP-HPLC method is the superior choice for quality control and regulatory submissions. Its primary advantage is its ability to serve as a true stability-indicating method, capable of separating a wide range of potential degradation products.[12] The method avoids the complexities and potential for analyte loss associated with the sample preparation required for GC analysis of a salt.
The GC-FID method serves as a viable alternative , particularly for in-process controls where speed is critical and the impurity profile is well-understood. Its faster run time can be advantageous for high-throughput screening. However, its inability to detect non-volatile impurities and the labor-intensive sample preparation make it less suitable for final product release and stability testing.
Ultimately, the choice of method will depend on the specific application. However, for comprehensive quality assessment and to meet stringent regulatory expectations, the development and validation of a stability-indicating RP-HPLC method is strongly recommended.
References
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
Pharma Specialists. (2023). Difference Between LOD and LOQ. Available at: [Link]
-
ResearchGate. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
BioPharma International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
ACS Publications. (1999). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]
-
Pharmatutor. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
Semantic Scholar. (1999). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Available at: [Link]
-
National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
OSHA. Pyridine. Available at: [Link]
-
ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available at: [Link]
Sources
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- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is fundamental to innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and adherence to environmental regulations.
Core Principle: Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to present the following hazards.[1][2][3][4]
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
| Skin Irritation | H315: Causes skin irritation.[1][2] | Direct contact can cause redness, itching, and inflammation. This necessitates the use of appropriate gloves and lab coats. |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | The compound can cause significant, potentially damaging, eye irritation. Chemical goggles or a face shield are mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | As a solid powder, inhalation of dust can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Ingestion can lead to adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited. |
| Aquatic Toxicity | H411/H413: Toxic/May cause long lasting harmful effects to aquatic life.[3][4][5] | This classification strictly forbids disposal via the sanitary sewer system (i.e., down the drain), as it can harm aquatic ecosystems. |
Due to these characteristics, this compound cannot be disposed of as common trash or via sink disposal.[6][7] It must be collected, stored, and transferred as regulated chemical waste.
Essential Safety and Personal Protective Equipment (PPE)
Protecting personnel is the first priority. The following PPE is required for handling and preparing this chemical for disposal.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Waste Collection | Safety glasses with side shields or chemical goggles.[5] | Nitrile or other chemically resistant gloves. Inspect for tears before use.[8] | Standard laboratory coat. | Not required if handled within a certified chemical fume hood. |
| Spill Cleanup | Chemical goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemically resistant apron or coveralls over a lab coat. | An N95-rated respirator is recommended to prevent inhalation of dust.[9] |
Step-by-Step Waste Collection and Storage Protocol
Proper containment from the point of generation is critical to preventing accidental exposure and ensuring regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory that generates hazardous waste must establish a designated SAA.[10] This is a location at or near the point of waste generation and under the control of laboratory personnel.[11][12] It can be a marked section of a lab bench or a dedicated cabinet. The SAA for this compound should be away from incompatible materials, particularly strong oxidizing agents.[3][10]
Step 2: Select a Compatible Waste Container Use a chemically compatible container, preferably a high-density polyethylene (HDPE) bottle or drum with a secure, screw-top lid.[11] The original product container can be used if it is in good condition.[10] Do not use food-grade containers like jars.[10]
Step 3: Label the Waste Container (Before Use) The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[7][13] The label must be fully completed and clearly visible, containing the following information:[10][14]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (no abbreviations or formulas)
-
Associated Hazards: "Irritant," "Harmful if Swallowed," "Environmentally Hazardous"
-
Principal Investigator (PI) Name and Laboratory Information
Step 4: Accumulate Waste Safely
-
Add waste to the container inside a chemical fume hood to minimize dust exposure.
-
Keep the container securely closed at all times, except when actively adding waste.[7][11] This is a key EPA requirement.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion and prevent spills.[15]
Step 5: Arrange for Timely Disposal Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7] Submit a chemical waste collection request as soon as it is ready for pickup.[7]
Caption: Workflow for collecting solid hazardous chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, a calm and systematic response is crucial to mitigate hazards.
Step 1: Alert & Assess
-
Alert all personnel in the immediate area.
-
Assess the extent of the spill. For a small, contained spill, trained lab personnel can proceed. For a large spill, evacuate the area and contact your institution's emergency response team.
Step 2: Isolate & Secure
-
Isolate the spill area to prevent cross-contamination.
-
Ensure the area is well-ventilated, and if safe to do so, close the fume hood sash.
Step 3: Don Appropriate PPE
-
Wear the enhanced PPE outlined in the table above for spill cleanup, including eye/face protection, gloves, and respiratory protection.[8]
Step 4: Contain & Clean
-
Do NOT use water. This could dissolve the hydrochloride salt and spread contamination.
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the material into your pre-labeled hazardous waste container.[8] Avoid creating dust.[8]
-
Perform a final decontamination of the spill surface with a cloth dampened with an appropriate solvent (e.g., ethanol), and dispose of all cleaning materials as hazardous waste.
Step 5: Report
-
Report the incident to your laboratory supervisor and EH&S department, even if there were no injuries.
Caption: Decision flow for responding to a chemical spill.
Final Disposal Pathway
The ultimate fate of this hazardous waste is determined by environmental regulations.
-
Prohibited Actions: Under no circumstances should this material be disposed of in the trash, evaporated in a fume hood, or discharged to the sewer via a sink.[7]
-
Approved Disposal Method: The collected waste must be transferred to a licensed hazardous waste disposal facility.[15] The most common and effective method for organic compounds like this is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous components.[8] Your institutional EH&S department manages this process, ensuring the waste is tracked from its point of generation to its final disposition, a system known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[14][15]
By adhering to this comprehensive protocol, you contribute to a culture of safety, ensure the integrity of your research, and fulfill your professional and ethical obligations for environmental stewardship.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. (2021-10-26). [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]
-
US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
-
Pharmaffiliates. CAS No : 503058-51-3 | Product Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. [Link]
-
Capot Chemical. MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. (2011-09-23). [Link]
-
PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]
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- 9. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Protocols for Handling 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride
This guide provides indispensable safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride. Given the compound's classification and structural alerts, a stringent adherence to the following protocols is paramount to ensure personnel safety and operational integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeply ingrained culture of safety and precision in the laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern.
A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the scale of the experiment, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Fully buttoned lab coat | NIOSH-approved respirator (N95 or higher) |
| Dissolution and Solution Handling | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat | Work in a certified chemical fume hood |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of goggles and a face shield during the handling of the solid form is crucial to protect against accidental splashes of powder, which can cause severe eye damage.[1][2]
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against skin contact. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A chemical-resistant lab coat protects against incidental skin contact. For larger-scale operations, a chemical-resistant apron or suit may be warranted.
-
Respiratory Protection: The use of a NIOSH-approved respirator when handling the powder outside of a fume hood is essential to prevent the inhalation of fine particles that can cause respiratory irritation.[2][3] All handling of solutions should be performed within a certified chemical fume hood to minimize inhalation exposure to any volatile components or aerosols.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
